5-(Pyridin-3-yl)oxazole-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-pyridin-3-yl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-8(14-5-11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMQJMXWFIAFBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: The Significance of the Oxazole Moiety in Medicinal Chemistry
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and natural products. This five-membered heterocyclic ring, containing nitrogen and oxygen atoms, serves as a versatile pharmacophore capable of engaging in various non-covalent interactions with biological targets such as enzymes and receptors. The inherent stability and synthetic tractability of the oxazole ring have led to its incorporation into numerous clinically approved drugs, spanning therapeutic areas that include antibacterial, antiviral, anti-inflammatory, and anticancer agents.
The target molecule, 5-(Pyridin-3-yl)oxazole-4-carboxylic acid, is of particular interest to researchers in drug discovery. The presence of the pyridine ring introduces a key basic nitrogen atom, which can be crucial for modulating pharmacokinetic properties such as solubility and for forming critical interactions with biological targets. The carboxylic acid group provides a handle for further chemical modification or can act as a key binding motif itself. This guide provides an in-depth exploration of a robust and efficient synthetic pathway to this valuable compound, grounded in established chemical principles and supported by detailed experimental protocols.
Strategic Approach to the Synthesis of this compound
The synthesis of this compound is most effectively approached through a two-step sequence:
-
Oxazole Ring Formation: Construction of the core oxazole ring system functionalized with the desired pyridine and ester groups.
-
Ester Hydrolysis: Conversion of the ester to the final carboxylic acid.
For the crucial oxazole ring-forming step, the Van Leusen oxazole synthesis stands out as a highly efficient and reliable method. This reaction facilitates the formation of the oxazole ring from an aldehyde and a tosylmethyl isocyanide (TosMIC) derivative. In this specific synthesis, we will utilize a modification of the Van Leusen reaction that employs ethyl isocyanoacetate, which allows for the direct installation of the carboxylic acid precursor at the 4-position of the oxazole ring.
The overall synthetic strategy is depicted in the workflow diagram below:
Caption: Figure 1: Overall synthetic workflow.
Part 1: Synthesis of Ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate via Van Leusen Reaction
The first stage of the synthesis involves the base-mediated condensation of 3-pyridinecarboxaldehyde with ethyl isocyanoacetate. This reaction proceeds through a [3+2] cycloaddition mechanism to furnish the desired ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate.
Reaction Mechanism
The mechanism of the Van Leusen oxazole synthesis is a well-established and elegant cascade of reactions. The key steps are as follows:
-
Deprotonation: A strong base, such as potassium carbonate, deprotonates the acidic α-carbon of ethyl isocyanoacetate, generating a nucleophilic carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde, forming an alkoxide intermediate.
-
Cyclization: The newly formed alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the electrophilic carbon of the isocyanide group, forming an oxazoline intermediate.
-
Aromatization: The oxazoline intermediate then undergoes a base-promoted elimination of water to yield the stable, aromatic oxazole ring.
Caption: Figure 2: Mechanism of the Van Leusen oxazole synthesis.
Experimental Protocol
| Parameter | Value |
| Reactants | 3-Pyridinecarboxaldehyde, Ethyl Isocyanoacetate |
| Reagents | Potassium Carbonate (K₂CO₃), Methanol (MeOH) |
| Reaction Time | 2-4 hours |
| Temperature | Reflux (approx. 65 °C) |
| Typical Yield | 75-85% |
Step-by-Step Methodology:
-
To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde), add ethyl isocyanoacetate (1.1 eq).
-
To this mixture, add anhydrous potassium carbonate (1.5 eq) portion-wise with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate as a solid.
Part 2: Hydrolysis of Ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate
The final step in the synthesis is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard and high-yielding transformation.
Reaction Mechanism
The hydrolysis of the ester is a nucleophilic acyl substitution reaction. Under basic conditions, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and subsequent acidification to protonate the carboxylate salt.
Caption: Figure 3: Mechanism of ester hydrolysis.
Experimental Protocol
| Parameter | Value |
| Reactant | Ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate |
| Reagents | Sodium Hydroxide (NaOH), Water, Ethanol, Hydrochloric Acid (HCl) |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature to 50 °C |
| Typical Yield | >90% |
Step-by-Step Methodology:
-
Dissolve ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water and stir the mixture at room temperature or gently heat to 50 °C.
-
Monitor the reaction by TLC until the starting ester is no longer detectable (typically 1-2 hours).
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound, a compound of significant interest in medicinal chemistry. The Van Leusen oxazole synthesis offers a straightforward and high-yielding approach to the core oxazole structure, while the subsequent ester hydrolysis is a robust and nearly quantitative transformation. This guide provides the necessary detail for researchers to confidently reproduce this synthesis and to potentially adapt it for the preparation of analogues for structure-activity relationship (SAR) studies. The versatility of the starting materials in the Van Leusen reaction opens up possibilities for creating a diverse library of substituted oxazoles for drug discovery programs.
5-(Pyridin-3-yl)oxazole-4-carboxylic acid chemical properties
An In-Depth Technical Guide to 5-(Pyridin-3-yl)oxazole-4-carboxylic acid
Introduction: A Privileged Scaffold in Medicinal Chemistry
This compound is a heterocyclic compound that merges three key pharmacophores: a pyridine ring, an oxazole core, and a carboxylic acid moiety. This unique combination makes it a molecule of significant interest in drug discovery and development. The pyridine scaffold is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability[1]. The oxazole ring serves as a versatile bioisostere for amide and ester groups, offering a rigid, planar structure that can orient substituents in a well-defined three-dimensional space[2][3]. Finally, the carboxylic acid group provides a crucial anchor for ionic interactions with biological targets, such as the basic residues in enzyme active sites, and enhances aqueous solubility.
This guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and potential biological significance of this compound, offering field-proven insights for its application in research and development.
PART 1: Core Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of successful experimental design, from synthesis and purification to formulation and in vitro screening.
Compound Identification
| Property | Data | Source |
| CAS Number | 1083224-10-5 | [4] |
| Molecular Formula | C₉H₆N₂O₃ | [4] |
| Molecular Weight | 190.16 g/mol | [5] |
| Physical Form | Solid | [5] |
| Purity (Typical) | >95% | [4] |
| Predicted pKa | ~2.8 - 3.5 (Carboxylic Acid), ~4.5 - 5.0 (Pyridinium ion) | Inferred from similar structures[6] |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Inferred from structure |
The molecule possesses two ionizable centers: the acidic carboxylic acid and the basic nitrogen of the pyridine ring. The predicted pKa of the carboxylic acid suggests it will be deprotonated (carboxylate form) at physiological pH (~7.4), which is critical for forming salt-bridge interactions with biological targets. The pyridine nitrogen will be protonated in acidic conditions.
Caption: 2D Structure of this compound.
PART 2: Synthesis, Reactivity, and Stability
The synthetic accessibility and chemical behavior of a compound dictate its viability as a research tool or drug candidate.
Retrosynthetic Analysis and Proposed Synthesis
The most direct and modern approach to synthesizing 4,5-disubstituted oxazoles is from carboxylic acids[3]. A logical retrosynthesis of the target compound involves disconnecting the oxazole ring, pointing to nicotinic acid and an isocyanoacetate derivative as plausible starting materials.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: Proposed One-Pot Synthesis
This protocol is adapted from established methods for oxazole synthesis directly from carboxylic acids and isocyanides, which avoids the need for pre-activating the acid to a more reactive form like an acid chloride[3].
Objective: To synthesize Ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate, followed by saponification.
Materials:
-
Nicotinic acid (1.0 equiv)
-
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.5 equiv)
-
Ethyl isocyanoacetate (1.2 equiv)
-
N-Methylmorpholine (NMM) (2.0 equiv)
-
Dichloromethane (DCM), Anhydrous
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
Step-by-Step Procedure:
-
Carboxylic Acid Activation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add nicotinic acid (1.0 equiv) and anhydrous DCM. Stir to dissolve/suspend.
-
Add N-Methylmorpholine (2.0 equiv) and stir for 5 minutes at room temperature.
-
Add DMTMM (1.5 equiv) in one portion. The reaction mixture may become a thicker slurry. Stir for 20 minutes. Expertise Note: DMTMM is a highly effective peptide coupling reagent that works well for activating carboxylic acids for reactions with weak nucleophiles like isocyanides.
-
Cyclization: Add ethyl isocyanoacetate (1.2 equiv) dropwise to the activated acid mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS for the disappearance of nicotinic acid and the formation of the ethyl ester product.
-
Work-up and Purification (Ester): Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Saponification: Dissolve the purified ethyl ester in a mixture of THF and water (e.g., 3:1 v/v). Add LiOH (2.0-3.0 equiv) and stir at room temperature until LC-MS confirms complete conversion to the carboxylic acid (typically 2-4 hours).
-
Final Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities. Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl. The product should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, this compound.
Chemical Reactivity and Stability Considerations
-
Carboxylic Acid: The -COOH group is the primary site of reactivity. It can be readily converted to esters, amides, or acid halides using standard organic chemistry protocols. This functional handle is essential for forming covalent linkages, for example, in the development of PROTACs or targeted covalent inhibitors.
-
Heterocyclic Core: The oxazole ring is generally stable but can be susceptible to ring-opening under harsh acidic or basic conditions. A study of related 5-hydroxyoxazole-4-carboxylic acids highlighted their instability towards hydrolytic ring-opening and decarboxylation[7]. While the 5-pyridyl substituent likely imparts more stability than a 5-hydroxy group, this potential degradation pathway should be considered, especially during prolonged storage in aqueous buffers or under harsh reaction conditions.
PART 3: Biological Context and Therapeutic Potential
The convergence of the pyridine and oxazole rings in a single molecule creates a "privileged scaffold" with potential applications across multiple therapeutic areas.
Pharmacophore Analysis
The molecule can be deconstructed into three key regions that contribute to its potential biological activity.
Caption: Key pharmacophoric features of the molecule.
Known Activities of Structural Analogs
While data on this specific molecule is limited, the broader class of pyridine-oxazole derivatives has demonstrated significant biological activity.
-
Anticancer Activity: Numerous studies have reported on oxazole derivatives, including those linked to pyridine, as potent anticancer agents[2][8]. Some have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and leukemia cell lines[8][9]. The mechanism is often linked to the inhibition of critical cellular targets like kinases[10][11].
-
Antibacterial Activity: 3-(Pyridine-3-yl)-2-oxazolidinone derivatives, which share the core pyridin-3-yl structure, have exhibited strong antibacterial activity against Gram-positive bacteria, with efficacy comparable to the antibiotic linezolid[12][13]. This suggests the pyridin-3-yl moiety is well-tolerated and potentially beneficial for targeting bacterial enzymes or ribosomes.
-
Enzyme Inhibition: The general structure is reminiscent of kinase inhibitors, where a heterocyclic core (like oxazole) positions substituents to interact with the ATP-binding pocket. The pyridine ring can form crucial hydrogen bonds with the hinge region of a kinase, while the carboxylic acid could anchor the molecule to basic residues like lysine in the solvent-exposed region.
Conclusion and Future Directions
This compound represents a high-potential scaffold for chemical biology and drug discovery. Its synthesis is feasible through modern organic chemistry methods, and its structure contains multiple functional groups amenable to derivatization for structure-activity relationship (SAR) studies.
Future research should focus on:
-
Validating the proposed synthesis and optimizing reaction conditions for scale-up.
-
Exploring the derivatization of the carboxylic acid to generate amide or ester libraries for biological screening.
-
Screening the compound and its derivatives against panels of kinases, bacterial strains, and cancer cell lines to identify initial biological activities.
-
Conducting stability studies to confirm its suitability for use in aqueous biological assays and potential for further development.
By leveraging the insights provided in this guide, researchers can confidently incorporate this promising molecule into their discovery workflows.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Pyridin-3-yl-1,3-oxazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 5. 5-(Pyridin-3-yl)isoxazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 6. 5-(PYRIMIDIN-5-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID CAS#: 1378585-27-3 [m.chemicalbook.com]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
- 11. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data for 5-(Pyridin-3-yl)oxazole-4-carboxylic acid (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid
Authored by: A Senior Application Scientist
Preamble: The Structural Elucidation of a Novel Heterocyclic Scaffold
In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, molecules that fuse multiple aromatic systems, such as this compound, present unique opportunities for developing novel therapeutics and functional materials. The precise arrangement of the pyridine and oxazole rings, coupled with the reactive carboxylic acid moiety, imparts a distinct electronic and structural profile that is critical to its function.
This guide provides an in-depth analysis of the key spectroscopic techniques required to unambiguously characterize this compound. As direct experimental spectra for this specific molecule are not widely published, this document serves as a predictive and methodological whitepaper. It leverages established principles of spectroscopy and draws upon data from analogous structures to forecast the expected spectral outcomes. For researchers synthesizing or working with this compound, this guide offers a robust framework for structural verification and quality control.
The methodologies described herein are designed to be self-validating, ensuring that the data obtained is both accurate and reproducible. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data one should expect to see, but the underlying chemical principles that give rise to these spectral signatures.
Molecular Structure and Key Features
To interpret spectroscopic data, a foundational understanding of the molecule's structure is paramount. This compound (C₉H₆N₂O₃) is composed of a central oxazole ring substituted at the 5-position with a pyridin-3-yl group and at the 4-position with a carboxylic acid.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Expertise & Experience: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be complex in the aromatic region (7.0-9.5 ppm) due to the presence of two heterocyclic rings. The protons on the pyridine ring will exhibit characteristic splitting patterns, while the single proton on the oxazole ring will appear as a singlet. The carboxylic acid proton is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H2 (Oxazole) | ~8.5 - 8.8 | Singlet (s) | N/A | The proton at the C2 position of an oxazole ring is typically deshielded. |
| COOH | ~13.0 - 14.0 | Broad Singlet (br s) | N/A | Carboxylic acid protons are highly deshielded and often exchange, leading to broadening. |
| H2' (Pyridine) | ~9.1 - 9.3 | Doublet (d) or Singlet (s) | ~2.0 | This proton is ortho to the ring nitrogen and will be significantly deshielded. |
| H6' (Pyridine) | ~8.7 - 8.9 | Doublet of Doublets (dd) | ~4.8, 1.5 | Ortho to the ring nitrogen and coupled to H4' and H5'. |
| H4' (Pyridine) | ~8.3 - 8.5 | Doublet of Triplets (dt) | ~8.0, 2.0 | Meta to the ring nitrogen and coupled to H5', H6', and H2'. |
| H5' (Pyridine) | ~7.5 - 7.7 | Doublet of Doublets (dd) | ~8.0, 4.8 | Least deshielded pyridine proton, coupled to H4' and H6'. |
Note: These predictions are based on analysis of similar structures found in the literature. Actual values may vary.[1][2]
Expertise & Experience: Predicting the ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of all unique carbon atoms and information about their chemical environment. The presence of two electron-withdrawing heterocyclic rings and a carboxylic acid will result in all carbon signals appearing in the downfield region (>120 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| COOH | ~162 - 165 | The carbonyl carbon of the carboxylic acid is characteristically deshielded. |
| C2 (Oxazole) | ~150 - 153 | The C2 carbon of the oxazole ring is adjacent to both nitrogen and oxygen. |
| C4 (Oxazole) | ~138 - 142 | This carbon is attached to the carboxylic acid group. |
| C5 (Oxazole) | ~155 - 158 | This carbon is attached to the pyridine ring and is part of the oxazole double bond. |
| C2' (Pyridine) | ~148 - 151 | Highly deshielded due to proximity to the nitrogen atom. |
| C3' (Pyridine) | ~125 - 128 | The point of attachment to the oxazole ring. |
| C4' (Pyridine) | ~135 - 138 | Deshielded carbon in the pyridine ring. |
| C5' (Pyridine) | ~123 - 126 | Shielded relative to other pyridine carbons. |
| C6' (Pyridine) | ~152 - 155 | Highly deshielded due to proximity to the nitrogen atom. |
Trustworthiness: A Self-Validating Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reliable NMR data, the following protocol is recommended.
Caption: Standard workflow for comprehensive NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for limited solubility in other common NMR solvents and its ability to solubilize carboxylic acids. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a signal-to-noise ratio of at least 100:1 for the smallest signal.
-
¹³C NMR Acquisition: Using a proton-decoupled pulse sequence (e.g., zgpg30), acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, a significantly larger number of scans will be required compared to the ¹H spectrum. An acquisition time of 1-2 hours is typical.
-
2D NMR Experiments (Optional but Recommended): To confirm assignments, acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify proton-proton coupling networks and a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.
-
Data Processing and Analysis: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal. Integrate the ¹H signals and assign all peaks based on their chemical shifts, multiplicities, and the correlations observed in the 2D spectra.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by vibrations from the carboxylic acid and the aromatic rings.
Expertise & Experience: Interpreting the IR Spectrum
The key diagnostic peaks will be the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and a series of peaks corresponding to the C=C and C=N bonds within the heterocyclic rings.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 2500-3300 | O-H stretch | Broad, Strong | Carboxylic Acid |
| 1700-1730 | C=O stretch | Strong, Sharp | Carboxylic Acid |
| 1550-1620 | C=N and C=C stretch | Medium-Strong | Pyridine & Oxazole Rings |
| 1050-1200 | C-O stretch | Medium | Oxazole Ring & Carboxylic Acid |
Rationale: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[3] The C=O stretch is a strong, reliable indicator of the carbonyl group. The aromatic ring vibrations provide a fingerprint region that confirms the presence of the heterocyclic systems.[2][4]
Trustworthiness: Protocol for FT-IR Data Acquisition
Caption: Workflow for FT-IR spectroscopic analysis.
Step-by-Step Methodology:
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory for ease of use with solid samples.
-
Background Collection: Before analyzing the sample, collect a background spectrum. This will measure the ambient atmosphere (H₂O, CO₂) and the ATR crystal, allowing it to be subtracted from the sample spectrum.
-
Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the major absorption bands and compare them to the predicted values in Table 3 to confirm the presence of the key functional groups.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.
Expertise & Experience: Predicting the Mass Spectrum
For this compound (Molecular Formula: C₉H₆N₂O₃), the exact mass is 190.0378 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Molecular Ion Peak (M⁺•): The primary peak observed, especially under soft ionization techniques like Electrospray Ionization (ESI), will correspond to the protonated molecule [M+H]⁺ at m/z 191.0451 or the deprotonated molecule [M-H]⁻ at m/z 189.0306.
-
Key Fragmentation Pathways: Under harder ionization conditions (e.g., Electron Impact, EI), fragmentation is expected. The most likely initial fragmentation is the loss of the carboxylic acid group components:
-
Loss of H₂O (18 Da): This is less common but possible.
-
Loss of CO₂ (44 Da): Decarboxylation is a very common fragmentation pathway for carboxylic acids, which would lead to a fragment at m/z 146.
-
Loss of COOH (45 Da): Loss of the entire carboxyl radical would result in a fragment at m/z 145.
-
Further fragmentation would involve the cleavage of the heterocyclic rings, a more complex process that can help confirm the overall structure.[5]
Trustworthiness: Protocol for Mass Spectrometry Analysis
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, potentially with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
MS/MS Analysis: To confirm fragmentation pathways, perform a tandem mass spectrometry (MS/MS) experiment. Isolate the molecular ion (e.g., m/z 191) and subject it to collision-induced dissociation (CID) to generate and analyze its fragment ions.
-
Data Analysis: Compare the exact mass of the observed molecular ion with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern from the MS/MS spectrum to verify the structural connectivity.
Conclusion
The structural verification of this compound is a multi-faceted process that relies on the synergistic use of NMR, IR, and Mass Spectrometry. This guide provides a predictive framework and robust experimental protocols for researchers engaged in the synthesis and application of this promising heterocyclic compound. By understanding the expected spectral features and adhering to rigorous analytical practices, scientists can ensure the identity, purity, and structural integrity of their materials, paving the way for further research and development.
References
A Guide to the Structural Elucidation of 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid: A Keystone for Rational Drug Design
This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid. While a solved crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines the critical experimental and computational methodologies required for its elucidation. Furthermore, based on established principles of physical organic chemistry and crystallographic data from analogous structures, we present a predictive analysis of its anticipated solid-state architecture. This guide is intended for researchers in crystallography, medicinal chemistry, and materials science, offering a roadmap for characterizing this and similar heterocyclic compounds of pharmaceutical interest.
The confluence of pyridine, oxazole, and carboxylic acid functionalities within a single molecular entity makes this compound a compound of significant interest. Oxazole derivatives are known to exhibit a wide range of biological activities, and the pyridine and carboxylic acid moieties provide opportunities for diverse intermolecular interactions, crucial for molecular recognition in biological systems and for the design of crystalline materials with tailored properties.[1][2] Understanding the three-dimensional arrangement of this molecule is paramount for structure-activity relationship (SAR) studies and for the rational design of novel therapeutics.
Part 1: Synthesis and Crystallization Strategy
A robust synthetic and crystallization strategy is the foundation of any successful crystallographic study. The synthesis of this compound can be approached through established methods for oxazole formation.
Proposed Synthetic Pathway
A plausible and efficient route involves the reaction of a carboxylic acid with an activated methyl isocyanide, a transformation known for its broad substrate scope and functional group tolerance.[3] The proposed synthesis is outlined below:
Diagram 1: Proposed Synthesis of this compound
Experimental Protocol: Crystal Growth
The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic approach employing various crystallization techniques is recommended.
Protocol 1: Screening for Optimal Crystallization Conditions
-
Material Purification: The synthesized this compound must be of high purity (>98%). This can be achieved by recrystallization from a suitable solvent or by column chromatography.
-
Solvent Selection: A range of solvents with varying polarities should be screened. Good solvents for the initial dissolution could include methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Anti-solvents for vapor diffusion or layering techniques could include water, diethyl ether, and hexane.
-
Crystallization Techniques:
-
Slow Evaporation: Prepare saturated or near-saturated solutions in various solvents in small vials. Cover the vials with a perforated seal and allow the solvent to evaporate slowly at a constant temperature (e.g., room temperature or 4 °C).
-
Vapor Diffusion (Hanging and Sitting Drop): Place a small drop of the concentrated solution of the compound on a siliconized coverslip (hanging drop) or on a post in a sealed chamber (sitting drop). The chamber reservoir contains a solvent in which the compound is less soluble (anti-solvent). The slow diffusion of the anti-solvent vapor into the drop will induce crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube. Crystals may form at the interface over time.
-
-
Co-crystallization: Given the presence of both a hydrogen bond donor (carboxylic acid) and acceptor (pyridine), co-crystallization with other molecules (co-formers) can be explored to obtain well-diffracting crystals.[4][5] The selection of co-formers can be guided by the principles of supramolecular synthons.
Part 2: X-ray Diffraction and Structure Determination
Once suitable single crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.
Diagram 2: Workflow for Single-Crystal X-ray Diffraction
Experimental Protocol: Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A complete sphere of diffraction data is collected.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data. This iterative process adjusts atomic positions, and displacement parameters to minimize the difference between the observed and calculated structure factors.
Part 3: Predicted Crystal Structure and Intermolecular Interactions
In the absence of experimental data, we can predict the likely intermolecular interactions and crystal packing of this compound based on the known behavior of its constituent functional groups. The interplay between the carboxylic acid (a strong hydrogen bond donor and acceptor), the pyridine nitrogen (a strong hydrogen bond acceptor), and the oxazole ring (a weaker acceptor and potential participant in π-stacking) will dictate the supramolecular assembly.
Anticipated Supramolecular Synthons
The most probable and stabilizing interactions are expected to be:
-
O-H···N (Carboxylic Acid-Pyridine) Heterosynthon: This is a highly robust and common interaction in co-crystals of carboxylic acids and pyridines.[6][7] It is anticipated to be the primary driving force in the crystal packing of the title compound.
-
Carboxylic Acid Dimer: While the O-H···N interaction is strong, the formation of a centrosymmetric carboxylic acid dimer via O-H···O hydrogen bonds is also a possibility, though perhaps less likely given the presence of the more basic pyridine nitrogen.
-
C-H···O and C-H···N Interactions: Weaker C-H···O and C-H···N hydrogen bonds involving the aromatic C-H donors and the oxygen atoms of the carboxylic acid and oxazole, as well as the oxazole nitrogen, are expected to provide additional stabilization to the crystal lattice.[8]
-
π-π Stacking: The planar pyridine and oxazole rings may engage in π-π stacking interactions, further influencing the overall crystal packing.
Diagram 3: Predicted Intermolecular Interactions
Predicted Crystallographic Data
While the exact unit cell parameters and space group cannot be known without experimental data, we can anticipate a non-centrosymmetric space group if the molecule crystallizes as a zwitterion, or a centrosymmetric space group if it forms dimers. The molecular formula is C₉H₆N₂O₃, with a molecular weight of 202.16 g/mol .
Table 1: Predicted Crystallographic and Refinement Parameters
| Parameter | Predicted Value/Type |
| Empirical formula | C₉H₆N₂O₃ |
| Formula weight | 202.16 |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | P2₁/c or P-1 (if centrosymmetric) |
| Z (molecules per cell) | 2 or 4 |
| Temperature | 100(2) K |
| Radiation type | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| R-factor (final) | < 0.05 |
| Goodness-of-fit (S) | ~1.0 |
Part 4: Computational Analysis
Computational methods are invaluable for corroborating experimental findings and providing deeper insight into the nature of intermolecular interactions.
-
Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of the molecule and to calculate the theoretical vibrational spectra, which can be compared with experimental IR and Raman data.
-
Hirshfeld Surface Analysis: This technique is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. It allows for the mapping of different types of contacts and provides a "fingerprint" plot that is unique to the crystal structure.
Conclusion
The structural elucidation of this compound is a critical step towards understanding its chemical properties and biological potential. This guide provides a comprehensive roadmap for its synthesis, crystallization, and crystallographic analysis. The predicted dominance of the robust O-H···N heterosynthon, supported by weaker interactions, offers a clear hypothesis for the resulting supramolecular architecture. The successful determination of this crystal structure will provide invaluable data for the fields of drug design and crystal engineering, enabling the development of new therapeutics and functional materials.
References
- 1. 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid Derivatives
Abstract
The 5-(pyridin-3-yl)oxazole-4-carboxylic acid scaffold is a privileged heterocyclic motif in modern medicinal chemistry, integrating the bioisosteric properties of the oxazole ring with the hydrogen bonding capabilities and pharmacokinetic profile of the pyridine moiety.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the core synthetic strategies to access this valuable class of compounds. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and offer insights into the critical parameters that ensure a successful and scalable synthesis. The primary focus will be on the direct construction of the 4,5-disubstituted oxazole ring system, a highly efficient approach to the target molecule and its derivatives.
Introduction: The Strategic Importance of the Pyridyl-Oxazole Scaffold
The fusion of oxazole and pyridine rings into a single molecular entity has garnered significant interest in drug discovery. Oxazole derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The pyridine ring, a common feature in many FDA-approved drugs, enhances aqueous solubility, provides a vector for hydrogen bonding interactions with biological targets, and can favorably modulate metabolic stability.[2] The this compound core, therefore, represents a promising scaffold for the development of novel therapeutics. This guide will focus on the practical synthesis of this target, beginning with its ester precursor, ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate.
Core Synthetic Strategy: Direct [3+2] Cycloaddition from Carboxylic Acids
The most efficient and convergent approach to 4,5-disubstituted oxazoles, such as the target compound, involves the direct reaction of a carboxylic acid with an activated isocyanide.[4] This methodology obviates the need for pre-functionalized starting materials and often proceeds in a single pot, making it highly attractive for library synthesis and scale-up.
A particularly effective modern variant of this transformation utilizes an in-situ activation of the carboxylic acid, followed by trapping with an isocyanoacetate derivative.[5] This circumvents the need to handle sensitive acyl chlorides. The overall transformation for the synthesis of the ethyl ester precursor is depicted below.
Diagram: Overall Synthetic Workflow
Caption: High-level overview of the two-stage synthesis.
Mechanistic Insights: The Power of In-Situ Activation
The success of this synthetic route hinges on the chemoselective activation of the carboxylic acid group of nicotinic acid. The use of a triflylpyridinium reagent, such as DMAP-Tf (a complex of 4-dimethylaminopyridine and trifluoromethanesulfonic anhydride), in the presence of excess DMAP is key.[5]
-
Formation of the Acylpyridinium Salt: Nicotinic acid reacts with the DMAP-Tf complex to form a highly electrophilic acylpyridinium salt. This intermediate is significantly more reactive towards nucleophiles than the parent carboxylic acid.
-
Deprotonation of Isocyanoacetate: DMAP, acting as a base, deprotonates the α-carbon of ethyl isocyanoacetate, generating a nucleophilic isocyanoenolate.
-
Nucleophilic Attack and Cyclization: The isocyanoenolate attacks the activated acylpyridinium salt. This is followed by a 5-endo-dig cyclization, where the oxygen of the former carboxyl group attacks the isocyanide carbon.
-
Aromatization: The resulting oxazoline intermediate readily eliminates the elements of DMAP and water to yield the stable, aromatic oxazole ring.
This one-pot process is highly efficient, with broad functional group tolerance, and is particularly well-suited for heteroaromatic carboxylic acids like nicotinic acid.[4][6]
Detailed Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids.[5]
Synthesis of Ethyl 5-(Pyridin-3-yl)oxazole-4-carboxylate
This procedure details the formation of the oxazole ring system.
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Nicotinic Acid | 123.11 | 1.0 | 1.0 |
| 4-DMAP | 122.17 | 1.5 | 1.5 |
| DMAP-Tf | 404.38 | 1.3 | 1.3 |
| Ethyl Isocyanoacetate | 113.12 | 1.2 | 1.2 |
| Dichloromethane (DCM) | - | - | 0.1 M |
| DMAP-Tf can be pre-formed or generated in situ. |
Step-by-Step Methodology:
-
Reaction Setup: To a dry, screw-capped vial equipped with a magnetic stir bar, add nicotinic acid (1.0 equiv) and 4-dimethylaminopyridine (DMAP, 1.5 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M with respect to the nicotinic acid.
-
Activation: Under an inert atmosphere (e.g., nitrogen or argon), add the DMAP-Tf reagent (1.3 equiv). Stir the mixture at room temperature for 5-10 minutes until all solids have dissolved. The formation of the acylpyridinium salt is typically rapid.
-
Isocyanide Addition: Add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture.
-
Reaction: Seal the vial and stir the mixture in a preheated oil bath at 40 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate.
Saponification to this compound
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid product.
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate | 218.20 | 1.0 | 1.0 |
| Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | 23.95 (LiOH) | 2.0 - 3.0 | 2-3 |
| Tetrahydrofuran (THF) | - | - | - |
| Water | - | - | - |
Step-by-Step Methodology:
-
Dissolution: Dissolve the ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Base Addition: Add lithium hydroxide or sodium hydroxide (2-3 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC until the starting material is fully consumed.
-
Workup and Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with 1N HCl until the pH is approximately 3-4. The carboxylic acid product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Diagram: Reaction Mechanism
Caption: Mechanistic pathway for the direct synthesis method.
Alternative Synthetic Considerations: The Van Leusen Approach
An alternative, though less direct, route to the target scaffold is the classic Van Leusen oxazole synthesis.[7] This reaction typically involves the condensation of an aldehyde (nicotinaldehyde) with tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole.[8]
While this method is robust for preparing 5-(pyridin-3-yl)oxazole, it does not directly install the required C4-carboxylic acid functionality. Subsequent C-H functionalization at the C4 position of the oxazole ring would be necessary, which can be challenging and may lack regioselectivity. Therefore, the direct synthesis from nicotinic acid and ethyl isocyanoacetate remains the more strategic and efficient pathway for accessing the title compound.
Conclusion
The synthesis of this compound derivatives is most effectively achieved through a modern, direct [3+2] cycloaddition strategy. By leveraging the in-situ activation of nicotinic acid and its subsequent reaction with ethyl isocyanoacetate, the ethyl ester precursor can be prepared in high yield and under mild conditions. A straightforward saponification then delivers the final carboxylic acid. This approach is characterized by its operational simplicity, high convergence, and amenability to diversification, making it a powerful tool for researchers in medicinal chemistry and drug development. This guide provides the foundational knowledge and practical protocols necessary to successfully implement this synthesis in a laboratory setting.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
The Multifaceted Biological Activities of Pyridine-Oxazole Compounds: A Technical Guide for Drug Discovery Professionals
The fusion of pyridine and oxazole rings creates a privileged heterocyclic scaffold with remarkable versatility in medicinal chemistry. This guide provides an in-depth exploration of the diverse biological activities exhibited by pyridine-oxazole compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the core anticancer, antimicrobial, and anti-inflammatory properties of these compounds, elucidating their mechanisms of action, and providing practical experimental protocols for their evaluation.
Section 1: Anticancer Potential of Pyridine-Oxazole Derivatives
Pyridine-oxazole derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic activity against a range of cancer cell lines.[1][2] Their therapeutic potential stems from their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival.
Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer activity of pyridine-oxazole compounds is often attributed to their ability to inhibit key enzymes and proteins involved in cancer progression.
-
Kinase Inhibition: Many pyridine-oxazole derivatives act as potent kinase inhibitors. For instance, certain compounds have been shown to selectively inhibit ROCK-2, a Rho-associated protein kinase involved in cell motility and proliferation.[3] By blocking the activity of such kinases, these compounds can disrupt downstream signaling pathways essential for tumor growth and metastasis.
-
Tubulin Polymerization Inhibition: Several diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives, a class of compounds containing the pyridine moiety, exhibit cytotoxic properties by inhibiting tubulin polymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
-
G-Quadruplex Stabilization: Heptaheteroaryl compounds composed of oxazole and pyridine units have been identified as G-quadruplex (G4) DNA interactive compounds.[3] Stabilization of G4 structures in telomeres and oncogene promoters can inhibit the activity of telomerase and downregulate oncogene expression, respectively, leading to cancer cell death.
-
Topoisomerase Inhibition: Oxazole derivatives have been shown to inhibit DNA topoisomerase enzymes, which are critical for DNA replication and repair in cancer cells.[5]
The following diagram illustrates the key anticancer mechanisms of pyridine-oxazole compounds.
Caption: Key anticancer mechanisms of pyridine-oxazole compounds.
In Vitro Evaluation of Anticancer Activity
The cytotoxic potential of novel pyridine-oxazole compounds is typically assessed using a panel of human cancer cell lines. Several pyridone-based analogues have demonstrated remarkable potency, with IC50 values in the nanomolar range, outperforming standard chemotherapeutic drugs like cisplatin.[1]
Table 1: Cytotoxic Activity of Selected Pyridine-Based Compounds
| Compound Class | Cancer Cell Line | IC50 (nM) | Reference Drug | Reference Drug IC50 (µM) |
| Pyridone-based analogues | Various | 8 - 15 | Cisplatin | ~50 |
| Thiazole-based derivatives | Various | 50 - 120 | Doxorubicin | Not specified |
Data synthesized from multiple sources for illustrative purposes.[1]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyridine-oxazole compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Add the diluted compounds to the respective wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Section 2: Antimicrobial Activity of Pyridine-Oxazole Scaffolds
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge.[6] Pyridine-oxazole compounds have demonstrated promising antibacterial and antifungal activities, making them valuable scaffolds for the development of new antimicrobial agents.[7][8]
Spectrum of Activity and Potency
Pyridine-oxazole derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][9] Notably, some oxazolo[4,5-b]pyridine analogs have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[6]
Table 2: Antimicrobial Activity of Selected Pyridine-Oxazole Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |
| Oxazolo[4,5-b]pyridine analogs | MRSA | 1.56 - 3.12 | Ampicillin | 6.25 - 12.5 |
| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus | 32 - 64 | Linezolid | Not specified |
Data synthesized from multiple sources for illustrative purposes.[6][10]
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of pyridine-oxazole compounds are diverse and can involve:
-
Inhibition of Bacterial Cell Wall Synthesis: Some derivatives may interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.
-
Disruption of Microbial Membranes: The lipophilic nature of some pyridine-oxazole compounds allows them to intercalate into the microbial cell membrane, leading to increased permeability and cell death.
-
Inhibition of Essential Enzymes: These compounds can inhibit key microbial enzymes involved in DNA replication, protein synthesis, or metabolic pathways.
The following workflow illustrates the general process for evaluating the antimicrobial activity of novel compounds.
Caption: Workflow for antimicrobial activity evaluation.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the pyridine-oxazole compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Section 3: Anti-inflammatory Properties of Pyridine-Oxazole Analogs
Chronic inflammation is a key contributor to various diseases, including arthritis, cardiovascular disease, and cancer. Pyridine-oxazole compounds have demonstrated significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][11]
Mechanism of Action: COX Inhibition
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[11] Several 3H-imidazo[4,5-b]pyridine derivatives have been shown to inhibit both COX-1 and COX-2 with varying degrees of potency and selectivity.[4]
The following diagram depicts the role of COX enzymes in the inflammatory pathway and their inhibition by pyridine-oxazole compounds.
Caption: Inhibition of the COX pathway by pyridine-oxazole compounds.
In Vitro Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of pyridine-oxazole compounds can be assessed by their ability to inhibit COX enzymes in vitro. Compounds with selective COX-2 inhibition are particularly desirable as they may have a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[4]
Table 3: COX Inhibitory Activity of 3H-imidazo[4,5-b]pyridine Derivatives
| Compound | COX-1 IC50 (µmol/L) | COX-2 IC50 (µmol/L) |
| 3c | > 20 | < 20 |
| 3f | > 20 | < 20 |
| 3h | > 20 | < 20 |
Data extracted from a study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives.[4]
Experimental Protocol: In Vitro COX Inhibition Assay
A colorimetric COX inhibitor screening assay is a common method to evaluate the inhibitory activity of compounds against COX-1 and COX-2.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.
-
Compound Incubation: Incubate the enzymes with various concentrations of the pyridine-oxazole compounds.
-
Substrate Addition: Add arachidonic acid, the substrate for COX enzymes, to initiate the reaction.
-
Detection: The assay measures the peroxidase activity of COX. A colorimetric substrate is used, and the change in absorbance is monitored over time.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Conclusion
The pyridine-oxazole scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities, including potent anticancer, broad-spectrum antimicrobial, and significant anti-inflammatory effects, underscore the importance of this heterocyclic system in modern drug development. The insights and protocols provided in this guide are intended to facilitate the rational design, synthesis, and evaluation of new pyridine-oxazole derivatives with enhanced efficacy and selectivity, ultimately contributing to the advancement of therapeutic options for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 11. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Pyridin-3-yl)oxazole-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its synthesis, chemical characteristics, and potential therapeutic applications, grounded in established scientific principles and methodologies.
Introduction: The Significance of Pyridinyl-Oxazole Scaffolds
The fusion of a pyridine ring with an oxazole core creates a chemical scaffold with considerable potential in drug discovery. The pyridine moiety, a common feature in numerous pharmaceuticals, often imparts desirable pharmacokinetic properties and can engage in crucial hydrogen bonding interactions with biological targets. The oxazole ring, a five-membered aromatic heterocycle, serves as a versatile linker and can also participate in various non-covalent interactions. The carboxylic acid functional group further adds a key site for interaction or for derivatization to modulate the compound's properties. This compound, with its specific isomeric arrangement, represents a promising building block for the development of novel therapeutic agents. While a definitive historical account of its initial discovery is not prominently documented, its significance can be understood through the broader context of the development of synthetic methodologies for disubstituted oxazoles and the exploration of related compounds in medicinal chemistry.
Strategic Synthesis of this compound
The synthesis of 4,5-disubstituted oxazoles has been a subject of extensive research, with several efficient methods being developed.[1] A highly practical and expedient approach involves the direct reaction of carboxylic acids with activated methyl isocyanides.[2] This methodology offers a broad substrate scope and good functional group tolerance, making it suitable for the synthesis of complex molecules like this compound.[1][2]
A plausible and efficient synthetic route is outlined below. This approach leverages an in situ activation of the carboxylic acid, followed by a cycloaddition reaction.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol:
This protocol is adapted from established methods for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids.[1][3]
Step 1: Synthesis of Ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate (Intermediate)
-
To a screw-capped vial equipped with a magnetic stir bar, add nicotinic acid (1.0 equivalent), 4-dimethylaminopyridine (DMAP, 1.5 equivalents), and dichloromethane (DCM) as the solvent under a dry nitrogen atmosphere.
-
Add DMAP-Tf (1.3 equivalents) to the mixture and stir at room temperature for 5 minutes until all solids dissolve, forming the acylpyridinium salt in situ.
-
To this solution, add ethyl isocyanoacetate (1.2 equivalents).
-
The reaction mixture is then stirred in a preheated oil bath at 40°C for 30 minutes.
-
Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired intermediate, ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate.
Step 2: Hydrolysis to this compound (Final Product)
-
Dissolve the purified ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound.
Physicochemical Properties
The properties of this compound can be predicted or are available from chemical databases.
| Property | Value | Source |
| Molecular Formula | C9H6N2O3 | [4] |
| Molecular Weight | 190.16 g/mol | [4] |
| CAS Number | Not explicitly found in searches | |
| Predicted Boiling Point | 412.3±35.0 °C | [5] |
| Predicted Density | 1.473±0.06 g/cm3 | [5] |
Potential Therapeutic Applications: An Extrapolation from Related Compounds
While specific biological activity data for this compound is not extensively published, the broader class of pyridinyl-azole carboxylic acids has demonstrated significant potential in various therapeutic areas. This allows for an informed extrapolation of its potential applications.
Caption: Potential therapeutic applications of the core scaffold.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of molecules containing pyridinyl and various azole rings. For instance, derivatives of 5-sulfonyl-1,3-oxazole-4-carboxylates have shown cytotoxic activity against human cancer cell lines.[6] Similarly, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been investigated as novel anti-cancer agents targeting Nur77.[7] Furthermore, 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have demonstrated potent anti-proliferative activity across a broad range of tumor cell lines.[8] This body of evidence suggests that this compound could serve as a valuable scaffold for the development of new anticancer drugs.
Anti-inflammatory Properties
The interleukin-1 receptor-associated kinase 4 (IRAK4) is a key target for the treatment of inflammatory diseases. A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were identified as potent IRAK4 inhibitors.[9] The structural similarities suggest that the this compound core could be explored for the development of inhibitors of kinases involved in inflammatory signaling pathways.
Antimalarial Potential
The development of new antimalarial agents is a global health priority. Research into pyrazolopyridine 4-carboxamides has identified potent antimalarial activity.[10] The pyridinyl-azole-carboxamide motif is a recurring theme in this area of research, indicating that this compound could be a starting point for the design of novel antimalarial compounds.
Antimicrobial Applications
Derivatives of 1,4-dihydro-4-oxopyrrolo[3,4-b]pyridine-3-carboxylic acid have been synthesized and evaluated as potential antimicrobial agents.[11] The general antimicrobial activity of such heterocyclic systems suggests that this compound and its derivatives may also possess valuable antimicrobial properties.
Conclusion and Future Directions
This compound is a heterocyclic compound with significant synthetic accessibility and a high potential for applications in drug discovery. While its specific history is not well-documented, the methodologies for its synthesis are well-established, drawing from the robust field of oxazole chemistry. The true value of this molecule likely lies in its potential as a versatile building block for the creation of libraries of compounds targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases.
Future research should focus on the synthesis and biological evaluation of a variety of derivatives of this compound. By modifying the carboxylic acid group (e.g., to amides or esters) and potentially substituting the pyridine ring, new chemical entities with optimized potency, selectivity, and pharmacokinetic profiles can be developed. Such studies will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.
References
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C9H6N2O3 | CID 28875589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(PYRIMIDIN-5-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID CAS#: 1378585-27-3 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.malariaworld.org [media.malariaworld.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of contemporary drug development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a clinical candidate. Among these, aqueous solubility stands as a paramount gatekeeper of therapeutic potential. Poor solubility can severely limit a compound's bioavailability, complicate formulation, and ultimately lead to the failure of an otherwise promising drug candidate. This guide is crafted for researchers, medicinal chemists, and formulation scientists who encounter novel heterocyclic compounds, such as 5-(Pyridin-3-yl)oxazole-4-carboxylic acid, and require a robust framework for characterizing their solubility. Herein, we move beyond a mere recitation of data to provide a comprehensive, field-proven methodology for determining the solubility of this and similar molecules, thereby enabling informed decision-making in the intricate process of drug discovery.
Physicochemical Landscape of this compound
A molecule's structure is the blueprint for its physical behavior. This compound (Molecular Formula: C9H6N2O3, Molecular Weight: 190.16 g/mol ) is a heteroaromatic compound featuring three key functional groups that govern its solubility profile: a pyridine ring, an oxazole ring, and a carboxylic acid moiety.[1][2]
-
Pyridine Ring: As a weak base, the pyridine nitrogen can be protonated in acidic conditions, leading to the formation of a pyridinium salt. This ionization significantly enhances aqueous solubility.
-
Carboxylic Acid: This functional group is acidic and will deprotonate in neutral to basic conditions to form a carboxylate salt, which is substantially more water-soluble than the neutral form.
-
Oxazole Ring: The oxazole ring is a relatively polar heterocycle that can participate in hydrogen bonding, contributing to its solubility in polar solvents.
The interplay of these groups suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium. At its isoelectric point, where the molecule is neutral, the lowest aqueous solubility is expected.[3] In contrast, solubility will increase in both acidic and basic solutions due to the formation of soluble salts.
Theoretical Underpinnings of Solubility: A Predictive Approach
Before embarking on experimental work, it is prudent to establish a theoretical framework. Computational tools can provide valuable estimates of key physicochemical parameters that influence solubility:
-
pKa: The acid dissociation constant (pKa) indicates the pH at which a functional group is 50% ionized. For this compound, we would anticipate two pKa values: one for the acidic carboxylic acid and another for the basic pyridine ring.
-
LogP: The logarithm of the partition coefficient (LogP) between octanol and water is a measure of a compound's lipophilicity. A higher LogP generally correlates with lower aqueous solubility.
While these in silico predictions are a useful starting point, they must be validated by empirical data.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold-standard for determining thermodynamic solubility is the shake-flask method.[3][4] This technique measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value for its intrinsic solubility under specific conditions.
Rationale for the Shake-Flask Method
The shake-flask method is favored for its accuracy and reproducibility. By allowing the system to reach equilibrium, it ensures that the measured solubility is a true representation of the compound's thermodynamic properties, which is crucial for downstream applications such as formulation development.[4]
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.[5]
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[3]
-
-
Phase Separation:
-
After incubation, remove the vials and allow them to stand undisturbed to let the excess solid settle.
-
For complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.[4]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of the dissolved compound.[5] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Visualization of the Shake-Flask Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
High-Throughput Kinetic Solubility Assessment
For earlier stages of drug discovery where a large number of compounds need to be screened, a higher-throughput method like nephelometry can be employed to determine kinetic solubility.[5] This method measures the concentration at which a compound precipitates from a solution, providing a rapid, albeit less precise, indication of its solubility.
The Principle of Nephelometry
Nephelometry works by detecting scattered light from suspended particles in a solution. A solution of the test compound in an organic solvent (like DMSO) is added to an aqueous buffer. The point at which the compound precipitates and the solution becomes turbid is detected by the instrument, giving a measure of its kinetic solubility.
Visualization of the Nephelometry Workflow
Caption: Kinetic Solubility Assessment via Nephelometry.
Data Presentation and Interpretation
The results of the solubility studies should be compiled into a clear and concise table. This allows for easy comparison of the solubility of this compound in different solvent systems.
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |
| Deionized Water | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| PBS (pH 7.4) | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| 0.1 M HCl | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| 0.1 M NaOH | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Methanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| DMSO | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
Note: The table is a template for reporting experimentally determined values.
Conclusion: A Pathway to Informed Drug Development
References
An In-depth Technical Guide to the Thermodynamic Properties of 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid
A Predictive and Methodological Approach for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive experimental data for this specific molecule, this guide emphasizes a predictive and methodological approach. It details the application of computational methods, primarily Density Functional Theory (DFT), for the theoretical determination of key thermodynamic parameters. Furthermore, it outlines the standard experimental protocols for measuring fundamental properties such as melting point, solubility, and pKa, providing a framework for future empirical studies. This document is intended to serve as a valuable resource for researchers by integrating theoretical predictions with established experimental workflows, thereby facilitating a deeper understanding of the physicochemical characteristics of this compound and its potential applications.
Introduction: The Significance of Thermodynamic Properties in Drug Discovery
The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is intrinsically governed by its physicochemical properties. Among these, thermodynamic parameters are of paramount importance, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. For a molecule like this compound, which incorporates both a pyridine and an oxazole-4-carboxylic acid moiety, understanding its thermodynamic behavior is crucial for predicting its in vivo performance and for guiding its development as a potential therapeutic agent.
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The addition of a pyridine ring and a carboxylic acid group introduces functionalities that can significantly impact properties such as solubility, pKa, and the ability to form intermolecular interactions, including hydrogen bonds. These properties, in turn, dictate how the molecule interacts with biological targets and its overall pharmacokinetic profile.
This guide is structured to provide a robust framework for understanding and predicting the thermodynamic properties of this compound. We will delve into the computational methodologies that allow for the in silico estimation of these properties and detail the experimental techniques required for their empirical validation.
Computational Prediction of Thermodynamic Properties
In modern drug discovery, computational chemistry plays a pivotal role in the early stages of lead identification and optimization. Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and properties of molecules with a good balance of accuracy and computational cost.
Density Functional Theory (DFT) for Thermodynamic Predictions
DFT methods can be employed to calculate various thermodynamic parameters by first optimizing the molecular geometry to its lowest energy state. From the optimized structure, properties such as the enthalpy of formation, heat capacity, and entropy can be derived.
A typical workflow for the DFT-based prediction of thermodynamic properties of this compound would involve:
-
Molecular Structure Generation: The 2D structure of the molecule is drawn and converted into a 3D conformation.
-
Geometry Optimization: The 3D structure is optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*) to find the global energy minimum.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to calculate zero-point vibrational energy (ZPVE), thermal energy, and entropy.
-
Thermochemical Analysis: The output of the frequency calculation is used to determine the thermodynamic properties at a standard temperature and pressure (e.g., 298.15 K and 1 atm).
Diagram: Computational Workflow for Thermodynamic Property Prediction
Caption: A generalized workflow for predicting thermodynamic properties using DFT.
Predicted Thermodynamic Data
| Thermodynamic Property | Predicted Value (Computational) | Analog Compound Data (Nicotinic Acid)[1][2] |
| Molar Mass | 190.16 g/mol | 123.11 g/mol |
| Enthalpy of Formation (gas) | Value to be calculated via DFT | -287.5 ± 1.0 kJ/mol |
| Heat Capacity (Cp) | Value to be calculated via DFT | 139.5 J/(mol·K) at 298.15 K |
| Entropy (S) | Value to be calculated via DFT | Value available in literature |
| pKa (Carboxylic Acid) | Predicted to be in the range of 3-4 | 4.85 |
| pKa (Pyridine Nitrogen) | Predicted to be in the range of 2-3 | 2.07 |
Note: The predicted values are illustrative and would require specific DFT calculations to be determined accurately. The pKa values are estimated based on the electronic effects of the substituent groups.
The lower predicted pKa of the carboxylic acid group compared to nicotinic acid is likely due to the electron-withdrawing nature of the oxazole ring. Similarly, the pKa of the pyridine nitrogen is expected to be lower due to the electron-withdrawing effect of the attached oxazole-4-carboxylic acid moiety.
Experimental Methodologies for Thermodynamic Characterization
To validate the computational predictions and to obtain definitive thermodynamic data, experimental measurements are essential. The following sections detail the standard protocols for determining key thermodynamic properties.
Melting Point and Enthalpy of Fusion
The melting point is a fundamental thermodynamic property that provides information about the purity and the strength of the crystal lattice of a solid compound.[3][4][5][6]
Experimental Protocol: Capillary Melting Point Determination [3][4][5][6]
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded as the melting point range. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion
DSC is a powerful technique that can be used to determine both the melting point and the enthalpy of fusion (ΔHfus). The enthalpy of fusion is the energy required to change the state of the substance from solid to liquid.
Experimental Protocol: DSC Analysis
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the compound is sealed in an aluminum pan.
-
DSC Measurement: The sample pan and an empty reference pan are placed in the DSC instrument. The temperature is ramped at a constant rate (e.g., 10 °C/min) through the melting transition.
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of the peak is taken as the melting point, and the area under the peak is integrated to determine the enthalpy of fusion.
Diagram: Experimental Workflow for Thermal Analysis
Caption: Workflow for determining melting point and enthalpy of fusion.
Solubility Determination
Solubility is a critical parameter for drug candidates as it directly impacts bioavailability. The solubility of this compound is expected to be pH-dependent due to the presence of both an acidic carboxylic acid group and a basic pyridine nitrogen.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [7][8][9][10]
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the solvent (e.g., water, buffer at a specific pH).
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
Sample Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
-
Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[8][10]
-
pH Measurement: For aqueous solutions, the pH of the saturated solution is measured.
This procedure should be repeated at various pH values to determine the pH-solubility profile.
pKa Determination
The acid dissociation constant (pKa) quantifies the strength of an acid in solution. For this compound, there are two expected ionizable groups: the carboxylic acid and the pyridine nitrogen.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) for the carboxylic acid pKa and a strong acid (e.g., HCl) for the pyridine pKa.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa value is determined from the pH at the half-equivalence point.
Synthesis Considerations
The thermodynamic stability and properties of a compound can also be influenced by its synthetic route and the potential for polymorphism. While a specific, optimized synthesis for this compound is not extensively reported, general methods for the synthesis of oxazole-4-carboxylic acids are known. A common approach involves the reaction of an α-amino acid derivative with a suitable carbonyl compound, followed by cyclization and oxidation. Another route could be the direct construction of the oxazole ring from a carboxylic acid precursor.[11][12] The purification and crystallization conditions post-synthesis will be critical in obtaining a thermodynamically stable solid form.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding the thermodynamic properties of this compound, with a focus on predictive computational methods and established experimental protocols. While direct experimental data remains to be reported, the theoretical insights and methodological guidance presented here offer a solid foundation for researchers in the fields of medicinal chemistry and drug development.
Future work should focus on the experimental determination of the key thermodynamic parameters outlined in this guide. Such data will be invaluable for validating the computational models and for building a more complete physicochemical profile of this promising heterocyclic compound. A thorough understanding of its thermodynamic properties will ultimately facilitate its rational design and development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. byjus.com [byjus.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. pennwest.edu [pennwest.edu]
- 7. researchgate.net [researchgate.net]
- 8. solubility experimental methods.pptx [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
using 5-(Pyridin-3-yl)oxazole-4-carboxylic acid as a kinase inhibitor
An Application Guide for the Characterization of 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid as a Putative Kinase Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel compound, This compound , as a potential kinase inhibitor. While specific biological activity for this compound is not yet extensively documented in peer-reviewed literature, its heterocyclic scaffold, featuring both oxazole and pyridine moieties, shares structural similarities with other compounds known to possess biological activity, making it a molecule of significant interest.[3][4]
This guide provides a structured workflow, from initial physicochemical handling to detailed in vitro and cell-based protocols, designed to rigorously evaluate the compound's inhibitory potential and elucidate its mechanism of action. The methodologies herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step.
Introduction: The Rationale for Investigation
The human kinome comprises over 500 kinases that act as key nodes in signal transduction pathways.[1] Their role in phosphorylating substrate proteins makes them master regulators of cell growth, differentiation, and survival. Consequently, kinase inhibitors are a major class of therapeutic agents.[5] The search for novel chemical scaffolds that can selectively and potently inhibit specific kinases is a continuous effort in medicinal chemistry.
The compound this compound belongs to a class of heterocyclic compounds that are of great interest in drug discovery. The oxazole ring is a feature in various bioactive molecules, and pyridine derivatives are common pharmacophores. Related structures, such as oxazolo[5,4-d]pyrimidines, have been investigated as potential anticancer agents targeting kinases like VEGFR-2.[4] This structural precedent provides a strong rationale for investigating this compound as a potential kinase inhibitor.
This guide will walk the user through a logical progression of experiments to systematically characterize its activity.
Figure 1: A generalized receptor tyrosine kinase (RTK) signaling pathway. The diagram illustrates how a kinase inhibitor, such as the topic compound, can block the phosphorylation of a substrate, thereby interrupting the downstream cascade that leads to cellular responses.
Preliminary Handling and Physicochemical Characterization
Before any biological assessment, it is crucial to understand the compound's basic properties to ensure accurate and reproducible results.
2.1. Solubility Assessment The solubility of a compound dictates how it can be formulated for assays.
-
Protocol: Start by attempting to dissolve the compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). DMSO is a common solvent for screening compounds. Subsequently, determine the compound's solubility in aqueous buffers relevant to the planned assays (e.g., PBS, kinase assay buffer).
-
Causality: Poor solubility can lead to compound precipitation in assays, causing artifactual results and underestimation of potency. Using a concentration above the solubility limit is a common source of experimental failure.
2.2. Stock Solution Preparation and Storage
-
Protocol:
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Aliquot the stock solution into small volumes (e.g., 20 µL) in low-protein-binding tubes.
-
Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Trustworthiness: Aliquoting ensures that the main stock remains pristine and that each experiment uses a fresh, uncompromised sample of the compound, enhancing reproducibility.
In Vitro Characterization: Direct Kinase Inhibition
The first biological step is to determine if the compound directly inhibits the catalytic activity of a purified kinase in a cell-free system. This confirms target engagement without the complexities of cellular uptake, metabolism, or off-target effects.[6]
Figure 2: A logical workflow for characterizing a novel kinase inhibitor. The process moves from basic compound handling to cell-free assays and finally to more complex cellular systems.
3.1. Protocol: In Vitro Kinase Activity Assay
This protocol describes a universal, non-radioactive assay format that measures the amount of ADP produced, which is directly proportional to kinase activity.[1] Commercial kits are widely available for this purpose.
-
Principle: The kinase reaction consumes ATP, producing ADP. A detection reagent couples the amount of ADP to a fluorescent or luminescent signal. The inhibitor's potency is determined by its ability to reduce this signal.
-
Materials:
-
Purified recombinant kinase of interest (e.g., EGFR, SRC, CDK2).
-
Kinase-specific substrate (e.g., a peptide substrate).
-
Adenosine 5'-triphosphate (ATP).
-
Kinase Assay Buffer (typically contains Tris-HCl, MgCl₂, BSA, DTT).
-
This compound stock solution (10 mM in DMSO).
-
Control inhibitor (e.g., Staurosporine for broad-spectrum, or a specific inhibitor for the chosen kinase).
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent.
-
384-well white, opaque plates.
-
Plate reader capable of measuring luminescence.
-
-
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A common starting range is from 100 µM to 1 nM final assay concentration. Remember to create a DMSO-only control (vehicle).
-
Reaction Setup: In a 384-well plate, add the following components.
-
1 µL of serially diluted compound or controls.
-
2 µL of a mix containing the kinase and substrate in kinase buffer.
-
Expert Insight: Pre-incubate the kinase with the inhibitor for 10-20 minutes. This allows the compound to bind to the enzyme before the reaction is initiated and is critical for identifying inhibitors with slow binding kinetics.
-
-
Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibition.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the desired duration (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure ADP production by following the manufacturer's protocol for the detection kit. This typically involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
-
Self-Validation & Controls:
-
Negative Control (0% Inhibition): Kinase + Substrate + ATP + DMSO (vehicle). This represents maximum kinase activity.
-
Positive Control (100% Inhibition): Kinase + Substrate + ATP + a known potent inhibitor.
-
Blank: Substrate + ATP + DMSO (no kinase). Used for background subtraction.
-
-
Data Analysis and Presentation:
-
Normalize the data by setting the average of the negative controls to 100% activity and the blank/positive controls to 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
| Compound | Target Kinase | IC50 (nM) [Hypothetical] |
| This compound | Kinase X | 75 |
| Control Inhibitor (e.g., Sunitinib) | Kinase X | 15 |
Cellular Characterization: Target Engagement and Functional Outcomes
An in vitro hit must be validated in a cellular context to demonstrate that it can cross the cell membrane, engage its target, and elicit a biological response.[7][8]
4.1. Protocol: Western Blot for Target Phosphorylation
This protocol is the gold standard for directly measuring the inhibition of a specific kinase's activity within a cell by assessing the phosphorylation state of its direct downstream substrate.[9]
-
Principle: If the compound inhibits the target kinase, the level of phosphorylation on its substrate will decrease in a dose-dependent manner. This change is detected using a phospho-specific antibody.[10]
-
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Cell culture medium, FBS, and antibiotics.
-
6-well cell culture plates.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails .[11]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer system.
-
PVDF or nitrocellulose membrane.
-
Blocking Buffer (5% BSA in TBST is recommended for phospho-antibodies to reduce background).[11]
-
Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-p-AKT Ser473) and another for the total amount of that substrate (e.g., anti-total-AKT).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent and imaging system.
-
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with increasing concentrations of this compound for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer containing phosphatase inhibitors.[9] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay to ensure equal loading.[12]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature. b. Incubate with the phospho-specific primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour. e. Wash thoroughly and visualize using an ECL substrate.[9]
-
Stripping and Re-probing (Trustworthiness Step): After imaging, strip the membrane to remove the antibodies and re-probe it with the antibody against the total protein. This is a critical control to ensure that any decrease in the phospho-signal is due to inhibition of phosphorylation, not a decrease in the total amount of the protein.[10]
-
-
Data Analysis and Presentation:
-
Perform densitometry analysis on the Western blot bands using software like ImageJ.
-
For each sample, normalize the phospho-protein signal to the total protein signal.
-
Express the results as a percentage of the vehicle-treated control.
-
| Treatment Concentration (µM) | Phospho-Substrate Signal (Normalized to Total) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.85 | 15% |
| 1.0 | 0.45 | 55% |
| 10.0 | 0.12 | 88% |
4.2. Protocol: Cell Viability Assay (MTT/MTS Assay)
This assay measures the downstream functional consequence of inhibiting a signaling pathway, such as the reduction of cell proliferation or induction of cell death.[12]
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO or a solubilizing agent to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value using non-linear regression.
Conclusion and Future Directions
This application note provides a foundational framework for the initial characterization of this compound as a kinase inhibitor. A positive result in these assays—demonstrated by a potent in vitro IC50, a clear reduction in substrate phosphorylation in cells, and a corresponding decrease in cell viability—would provide strong evidence to justify further investigation.
Future studies could include broader kinase profiling against a panel of hundreds of kinases to assess selectivity, and kinetic studies to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or allosteric).[6][14] These foundational protocols provide the robust and reliable data necessary to advance a promising compound through the drug discovery pipeline.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Buy 5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid [smolecule.com]
- 4. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
protocol for synthesizing 5-(Pyridin-3-yl)oxazole-4-carboxylic acid esters
An Application Note on the Synthesis of 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid Esters
Introduction: The Significance of the Pyridyl-Oxazole Scaffold
The fusion of pyridine and oxazole rings creates a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development.[1][2] Oxazole derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The pyridine moiety, a common feature in many pharmaceuticals, often enhances aqueous solubility and provides a key vector for interaction with biological targets.[1][2] Consequently, this compound esters represent a class of compounds with high potential as building blocks for novel therapeutic agents, making robust and efficient synthetic access to them a critical objective.[6][7]
This application note provides a detailed, field-proven protocol for the synthesis of this compound esters. The chosen strategy is a highly convergent, base-catalyzed [3+2] cycloaddition, a variant of the renowned Van Leusen oxazole synthesis.[8][9] This method is selected for its operational simplicity, use of readily available starting materials, and generally high yields.
Synthetic Strategy and Mechanism
The core of this protocol involves the reaction between pyridine-3-carbaldehyde and an alkyl isocyanoacetate (e.g., ethyl isocyanoacetate) in the presence of a suitable base, such as potassium carbonate (K₂CO₃). This reaction constructs the 4,5-disubstituted oxazole ring in a single, efficient step.
Reaction Mechanism
The transformation proceeds through a well-established mechanistic pathway:[8][9][10]
-
Deprotonation: The base abstracts the acidic α-proton from the alkyl isocyanoacetate, generating a nucleophilic carbanion.
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of pyridine-3-carbaldehyde, forming an alkoxide intermediate.
-
Intramolecular Cyclization: The newly formed alkoxide attacks the electrophilic carbon of the isocyanide group in a 5-endo-dig cyclization, yielding a 5-membered oxazoline intermediate.
-
Dehydration and Aromatization: The oxazoline intermediate undergoes base-promoted elimination of water to form the stable, aromatic oxazole ring.
This mechanistic sequence highlights the efficiency of the reaction, where multiple bonds are formed in a single pot, leading directly to the desired heterocyclic core.
Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate.
Materials and Equipment
| Reagent / Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| Pyridine-3-carbaldehyde | C₆H₅NO | 107.11 | 10.0 | 1.07 g |
| Ethyl Isocyanoacetate | C₅H₇NO₂ | 113.11 | 11.0 | 1.24 g (approx. 1.1 mL) |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 15.0 | 2.07 g |
| Methanol (anhydrous) | CH₃OH | 32.04 | - | 50 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction/TLC |
| Hexane | C₆H₁₄ | 86.18 | - | For extraction/TLC |
| Brine (saturated NaCl solution) | NaCl(aq) | - | - | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | For drying |
| Silica Gel | SiO₂ | - | - | For chromatography |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and developing chamber
-
Glassware for column chromatography
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]
- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 5-(Pyridin-3-yl)oxazole-4-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole-Pyridine Scaffold as a Privileged Motif in Drug Discovery
The confluence of oxazole and pyridine rings within a single molecular entity, as exemplified by 5-(Pyridin-3-yl)oxazole-4-carboxylic acid, represents a strategic approach in modern medicinal chemistry. The oxazole nucleus is a versatile five-membered heterocycle, recognized for its role as a pharmacophore in a multitude of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties[1][2]. Its unique electronic and structural features facilitate diverse interactions with biological macromolecules[1]. The pyridine ring, a bioisostere of a phenyl group, enhances solubility and provides a key hydrogen bond acceptor, often leading to improved pharmacokinetic profiles and target engagement. The carboxylic acid moiety is a crucial functional group in many pharmaceuticals, frequently involved in direct interactions with target proteins and contributing to the overall physicochemical properties of the molecule[3]. While no extensive biological activity has been reported for this compound itself, its structural alerts suggest significant potential as a lead compound in oncology drug discovery, particularly as an inhibitor of key enzymes implicated in cancer progression.
Potential Therapeutic Applications and Mechanistic Hypotheses
Based on the established activities of structurally related oxazole and pyridine derivatives, we hypothesize that this compound may exhibit anticancer properties through one or more of the following mechanisms:
-
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The oxazolo[5,4-d]pyrimidine scaffold, which is structurally analogous to the core of our topic compound, has been shown to possess VEGFR-2 inhibitory activity[4][5][6]. VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis[7][8]. Inhibition of this receptor tyrosine kinase is a clinically validated strategy in oncology[7].
-
Topoisomerase II Inhibition: Oxazolo[4,5-b]pyridine derivatives have been identified as novel inhibitors of human topoisomerase IIα, an essential enzyme involved in DNA replication and chromosome segregation[9]. Compounds that stabilize the topoisomerase II-DNA cleavage complex can induce double-strand breaks and trigger apoptosis in cancer cells.
The following sections provide detailed protocols for the synthesis and in vitro evaluation of this compound to investigate these hypotheses.
Synthesis of this compound
A plausible and efficient synthetic route for this compound can be adapted from established methods for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids.
Protocol: Synthesis from Nicotinic Acid
This protocol is based on the activation of a carboxylic acid with a triflylpyridinium reagent followed by reaction with an isocyanoacetate.
Materials:
-
Nicotinic acid
-
4-Dimethylaminopyridine (DMAP)
-
DMAP-Tf (triflylpyridinium salt of DMAP)
-
Ethyl isocyanoacetate
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of nicotinic acid (1.0 eq) and DMAP (1.5 eq) in anhydrous DCM, add DMAP-Tf (1.3 eq) under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Add ethyl isocyanoacetate (1.2 eq) to the reaction mixture.
-
Heat the mixture to 40°C and stir for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate by column chromatography.
-
To a solution of the purified ester in a mixture of THF and water, add an excess of NaOH (2.0 eq).
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.
In Vitro Biological Evaluation
Cytotoxicity Screening against Human Cancer Cell Lines
The initial step in evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HT-29 - colon)
-
Normal human cell line (e.g., NHDF - normal human dermal fibroblasts) for selectivity assessment
-
RPMI-1640 or DMEM culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium.
-
Treat the cells with various concentrations of the compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (doxorubicin).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity Data
| Compound | A549 (IC50, µM) | MCF-7 (IC50, µM) | HT-29 (IC50, µM) | NHDF (IC50, µM) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Doxorubicin (Control) | Literature value | Literature value | Literature value | Literature value |
Experimental Workflow: Cytotoxicity Screening
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. parchem.com [parchem.com]
- 4. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Modern Approach to the Synthesis of 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed methodology is a modern and efficient one-pot synthesis directly from a commercially available carboxylic acid. This approach offers advantages in terms of operational simplicity and substrate scope.[1][2][3] The protocol herein is designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.
Introduction: The Significance of the Oxazole Moiety
Oxazole derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds.[4][5] Their rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make them privileged scaffolds in drug design. The specific target of this protocol, this compound, incorporates a pyridine ring, a common feature in many bioactive molecules, suggesting its potential as a valuable building block for the synthesis of novel therapeutic agents.
Synthetic Strategy: Direct Oxazole Synthesis from Carboxylic Acids
Traditionally, oxazole synthesis often relied on multi-step procedures. However, recent advancements have enabled the direct synthesis of 4,5-disubstituted oxazoles from readily available carboxylic acids.[1][2][3] This method, which we will adapt for our target molecule, involves the in situ activation of a carboxylic acid, followed by a [3+2] cycloaddition with an isocyanide derivative.
Mechanistic Rationale
The core of this synthetic strategy lies in the activation of the carboxylic acid, making it susceptible to nucleophilic attack. In this proposed protocol, we will utilize a triflylpyridinium reagent, which has been shown to be a stable and effective activating agent.[1][2] The activated acyl intermediate then reacts with an isocyanoacetate, leading to the formation of the oxazole ring.
The general mechanism is as follows:
-
Activation: The carboxylic acid reacts with the triflylpyridinium reagent to form a highly reactive acylpyridinium salt in situ.
-
Nucleophilic Attack: A deprotonated isocyanoacetate attacks the activated acyl intermediate.
-
Cyclization and Dehydration: A subsequent intramolecular cyclization followed by dehydration yields the stable aromatic oxazole ring.
This one-pot approach is highly efficient and demonstrates good functional group tolerance.[2]
Experimental Protocol
This protocol details the synthesis of this compound from nicotinic acid and ethyl isocyanoacetate, followed by hydrolysis of the resulting ester.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Nicotinic acid | ≥99% |
| Ethyl isocyanoacetate | ≥98% |
| DMAP-Tf (Triflylpyridinium salt of 4-Dimethylaminopyridine) | Custom preparation or commercial source |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% |
| Dichloromethane (DCM), anhydrous | ≥99.8% |
| Sodium hydroxide (NaOH) | Reagent grade |
| Hydrochloric acid (HCl), concentrated | Reagent grade |
| Ethyl acetate (EtOAc) | Reagent grade |
| Hexanes | Reagent grade |
| Magnesium sulfate (MgSO₄), anhydrous | Reagent grade |
| Round-bottom flasks | Various sizes |
| Magnetic stirrer and stir bars | |
| Condenser | |
| Heating mantle or oil bath | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Column chromatography setup | Silica gel |
| Standard laboratory glassware | |
| Nitrogen or Argon gas supply |
Step-by-Step Synthesis
Step 1: Synthesis of Ethyl 5-(Pyridin-3-yl)oxazole-4-carboxylate
-
To a dry, screw-capped vial equipped with a magnetic stir bar, add nicotinic acid (1.0 equiv), 4-(Dimethylamino)pyridine (DMAP, 1.5 equiv), and anhydrous dichloromethane (DCM, 0.1 M).
-
Purge the vial with a stream of dry nitrogen or argon gas.
-
Add the DMAP-Tf reagent (1.3 equiv) to the mixture and stir for 5 minutes at room temperature until all solids have dissolved.[2][3]
-
To this solution, add ethyl isocyanoacetate (1.2 equiv) via syringe.
-
Seal the vial and place it in a preheated oil bath at 40 °C.
-
Stir the reaction mixture for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate from Step 1 in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base, such as sodium hydroxide (e.g., 2-3 equivalents of 1 M aqueous solution).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the hydrolysis by TLC until the starting ester is consumed.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH ~2-3).
-
The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, C=N of the oxazole).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Step 1: Oxazole Formation | Step 2: Hydrolysis |
| Reactant Stoichiometry | ||
| Nicotinic Acid | 1.0 equiv | - |
| Ethyl Isocyanoacetate | 1.2 equiv | - |
| DMAP-Tf | 1.3 equiv | - |
| DMAP | 1.5 equiv | - |
| Ethyl 5-(Pyridin-3-yl)oxazole-4-carboxylate | - | 1.0 equiv |
| Sodium Hydroxide | - | 2.0-3.0 equiv |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM | THF/Water |
| Temperature | 40 °C | Room Temp to 50 °C |
| Reaction Time | 30-60 min (TLC monitored) | TLC monitored |
| Expected Yield | Good to moderate | High |
Trustworthiness and Self-Validation
The described protocol is based on well-established and peer-reviewed synthetic methodologies for oxazole formation.[1][2][3] The progress of each step can be reliably monitored by TLC, providing a clear indication of reaction completion and aiding in troubleshooting. The purification methods employed, namely column chromatography and either precipitation or extraction, are standard and robust procedures in organic synthesis. The final characterization by spectroscopic methods provides definitive validation of the desired product's identity and purity.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By leveraging a modern, direct synthesis from a carboxylic acid, this method is efficient and accessible to researchers in drug discovery and related fields. The clear, step-by-step instructions, coupled with explanations of the underlying chemistry, are intended to enable the successful and reliable synthesis of this valuable chemical entity.
References
Application Notes and Protocols: 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid in Organic Electronics
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in organic electronics and drug development on the prospective use of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid. By leveraging the inherent electronic characteristics of its constituent pyridine and oxazole moieties, this molecule is presented as a promising candidate for application in organic electronic devices, particularly as an electron-transporting or emissive layer component in Organic Light-Emitting Diodes (OLEDs). This guide details a plausible synthetic route, outlines expected photophysical and electrochemical properties based on analogous compounds, and provides step-by-step protocols for the fabrication and characterization of multilayer OLEDs incorporating this material. The causality behind experimental choices is explained to provide a robust framework for its evaluation in advanced organic electronic applications.
Introduction: Rationale for the Application of this compound in Organic Electronics
The field of organic electronics continues to be driven by the quest for novel materials with tailored optoelectronic properties to enhance device efficiency, stability, and processability. The strategic combination of distinct heterocyclic systems within a single molecule is a proven approach to fine-tune these properties. This compound is a molecule of significant interest due to the synergistic potential of its pyridine and oxazole components.
The pyridine ring is a well-established electron-deficient (n-type) moiety, making its derivatives excellent candidates for electron-transporting materials (ETMs) in OLEDs and other organic electronic devices.[1] Their high electrochemical stability also contributes to the longevity of devices.[1] The oxazole ring, particularly 1,3,4-oxadiazole derivatives, is also known for its electron-deficient nature and is widely used in ETMs and as a hole-blocking layer (HBL) in OLEDs, owing to its high photoluminescence quantum yield and good thermal and chemical stability.[2]
The combination of these two heterocycles in this compound is hypothesized to result in a material with ambipolar charge transport characteristics or superior electron-transporting properties. The carboxylic acid group offers a site for further functionalization, enabling the tuning of solubility, energy levels, and intermolecular interactions, or for anchoring to metal oxide layers. This guide provides the foundational knowledge and detailed protocols to explore the potential of this promising, yet underexplored, molecule in the realm of organic electronics.
Synthesis Protocol for this compound
While a specific protocol for this compound is not extensively documented in the context of organic electronics, a plausible and adaptable synthetic route can be derived from established methods for the synthesis of similar 5-aryl-oxazole-4-carboxylic acid derivatives. The following protocol is adapted from known organic synthesis methodologies.
Caption: Synthetic workflow for this compound.
Materials and Reagents:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous toluene
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Standard solvents for extraction and chromatography (e.g., ethyl acetate, hexane, dichloromethane)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Step-by-Step Protocol:
-
Step 1: Synthesis of Ethyl Nicotinate.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid (1.0 eq) in anhydrous ethanol (10 mL per gram of nicotinic acid).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.5 eq) dropwise.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain ethyl nicotinate, which can be purified by column chromatography if necessary.
-
-
Step 2: Synthesis of Ethyl 5-(Pyridin-3-yl)oxazole-4-carboxylate.
-
To a solution of ethyl nicotinate (1.0 eq) in anhydrous toluene, add ethyl isocyanoacetate (1.2 eq).
-
Add DBU (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate.
-
-
Step 3: Synthesis of this compound.
-
Dissolve the ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 8-12 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure and dilute the aqueous residue with water.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl. The product should precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Expected Photophysical and Electrochemical Properties
| Property | Expected Range/Value | Significance in Organic Electronics |
| Absorption (λ_abs_ max) | 320 - 360 nm | Indicates the energy required to excite the molecule. |
| Emission (λ_em_ max) | 400 - 480 nm (Blue to sky-blue) | Determines the color of light emitted in an OLED. |
| Photoluminescence Quantum Yield (PLQY) | 0.3 - 0.8 | Efficiency of light emission in the solid state.[3] |
| HOMO Level | -5.8 to -6.5 eV | Energy of the highest occupied molecular orbital, important for hole injection/blocking.[4] |
| LUMO Level | -2.7 to -3.2 eV | Energy of the lowest unoccupied molecular orbital, crucial for electron injection and transport.[4] |
| Energy Gap (E_g_) | 2.9 - 3.5 eV | Difference between HOMO and LUMO, determines the emission color. |
| Triplet Energy (E_T_) | > 2.6 eV | Important for use as a host material in phosphorescent OLEDs to prevent exciton quenching. |
Note: These are estimated values and will require experimental verification. The carboxylic acid moiety may influence these properties through intermolecular interactions and by altering the electronic structure.
Protocol for Fabrication of a Multilayer OLED Device
This section details a standard protocol for the fabrication of a multilayer OLED using thermal evaporation, where this compound can be evaluated as an electron transport layer (ETL).
Caption: Workflow for the fabrication of a multilayer OLED via thermal evaporation.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
High-purity organic materials for Hole Transport Layer (HTL), Emissive Layer (EML), and Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Ultrasonic bath
-
UV-Ozone or Oxygen Plasma cleaner
-
Glovebox with an inert atmosphere (N₂)
-
Source-measure unit (SMU) for device characterization
-
Spectrometer for electroluminescence measurements
Step-by-Step Protocol:
-
Substrate Preparation:
-
Clean patterned ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the cleaned substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer and Cathode Deposition:
-
Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the following layers sequentially without breaking the vacuum:
-
Hole Transport Layer (HTL): e.g., 40 nm of TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane).
-
Emissive Layer (EML): e.g., 20 nm of TCTA (4,4',4''-Tris(carbazol-9-yl)triphenylamine) doped with a phosphorescent emitter like Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III)).
-
Electron Transport Layer (ETL): 30 nm of this compound. The deposition rate should be carefully controlled (e.g., 0.1-0.2 nm/s).
-
Electron Injection Layer (EIL): 1 nm of LiF.
-
Cathode: 100 nm of Aluminum (Al).
-
-
-
Device Encapsulation:
-
Transfer the fabricated devices to an inert atmosphere glovebox without exposure to air and moisture.
-
Encapsulate the devices using a glass lid and a UV-curable epoxy resin to prevent degradation.
-
Characterization of Material and Device Performance
Comprehensive characterization is essential to validate the properties of this compound and the performance of the fabricated OLEDs.
Material Characterization:
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): To confirm the chemical structure and purity of the synthesized compound.
-
UV-Visible Spectroscopy and Photoluminescence Spectroscopy: To determine the absorption and emission spectra, and to calculate the PLQY.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and glass transition temperature.
Device Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source-measure unit and a calibrated photodiode. This provides information on the turn-on voltage, current efficiency, and power efficiency.
-
Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the emission color and calculate the CIE coordinates.
-
External Quantum Efficiency (EQE): Calculated from the luminance, EL spectrum, and current density.
-
Device Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.
Conclusion
This compound represents a promising, yet underexplored, material for organic electronics. The combination of the electron-deficient pyridine and oxazole moieties suggests its potential as a high-performance electron transport material in OLEDs. The carboxylic acid functionality provides a valuable handle for further molecular engineering to optimize its properties. The protocols and expected properties outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and integrate this molecule into organic electronic devices. Further experimental validation is necessary to fully elucidate its potential and to pave the way for its application in next-generation organic electronics.
References
Application Notes and Protocols for Amide Coupling of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid
<
Introduction
The formation of the amide bond is a cornerstone of modern medicinal chemistry, with an estimated 25% of all known pharmaceuticals containing this functional group.[1] The molecule 5-(pyridin-3-yl)oxazole-4-carboxylic acid is a key heterocyclic building block, and its derivatization into a diverse library of amides is of significant interest for the discovery of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective amide coupling of this specific substrate. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and address common challenges associated with the coupling of this heteroaromatic carboxylic acid.
Chemical Principles of Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable process but is kinetically slow.[2] Therefore, the carboxylic acid must first be "activated" to a more reactive species. This is typically achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.
The general mechanism involves three key steps:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an acylisourea.
-
Nucleophilic Attack by the Amine: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate.
-
Formation of the Amide Bond: The tetrahedral intermediate collapses, eliminating the leaving group and forming the stable amide bond.
For heteroaromatic systems like this compound, the choice of coupling reagent and reaction conditions is critical to avoid side reactions and ensure high yields. The presence of the pyridine and oxazole rings can influence the reactivity of the carboxylic acid and may require specific considerations.
Recommended Coupling Reagents and Conditions
Several classes of coupling reagents are available, each with its own advantages and optimal conditions. For the coupling of this compound, uronium/aminium-based reagents and carbodiimides are highly effective.
| Coupling Reagent | Acronym | Key Features & Recommended Conditions |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Highly efficient and fast-reacting. Often the reagent of choice for difficult couplings. The pyridine nitrogen in the reagent is thought to stabilize the transition state.[3] Conditions: 1.1-1.5 eq. HATU, 2-3 eq. of a non-nucleophilic base (e.g., DIPEA, triethylamine) in an aprotic polar solvent like DMF or NMP.[3][4] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | A water-soluble carbodiimide, simplifying purification as the urea byproduct can be removed with an aqueous wash.[5] Often used with an additive like HOBt to improve efficiency and reduce racemization.[6][7] Conditions: 1.1-1.5 eq. EDC, 1.1-1.5 eq. HOBt, in a solvent such as DCM or DMF.[6][8] |
| Propanephosphonic Acid Anhydride | T3P® | A mild and effective reagent known for low epimerization in chiral substrates.[1] Often used with a base like pyridine. Conditions: 1.5 eq. T3P®, in a solvent like ethyl acetate or THF with pyridine as the base.[1] |
Experimental Protocols
This section provides detailed step-by-step protocols for the amide coupling of this compound with a generic primary amine (R-NH2).
Protocol 1: HATU-Mediated Amide Coupling
This protocol is often the first choice due to its high efficiency and reliability.[3][9]
Materials:
-
This compound
-
Amine (R-NH2)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[3]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[3]
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Add the amine (1.1-1.2 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture with stirring.
-
Slowly add DIPEA or TEA (2.5 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[10]
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method, particularly useful when the water-soluble byproducts simplify purification.[6][7]
Materials:
-
This compound
-
Amine (R-NH2)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)[6]
-
HOBt (1-Hydroxybenzotriazole)[6]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[6]
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[6]
-
Allow the reaction to warm to room temperature and stir for 8-24 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[10]
Caption: Mechanism of EDC/HOBt mediated amide coupling.[6]
Troubleshooting and Field-Proven Insights
-
Low Reactivity: If the reaction is sluggish, particularly with electron-deficient amines, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be beneficial.[11] However, be mindful that DMAP can increase the risk of racemization if the amine or carboxylic acid has a chiral center. For difficult couplings, switching to a more potent coupling reagent like HATU is recommended.[3]
-
Purification Challenges: The resulting amides can be polar, making purification by standard silica gel chromatography challenging.[12] The use of reversed-phase chromatography or recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) can be effective alternatives.[10][12] The tetramethylurea byproduct from HATU couplings can be difficult to remove due to its polarity.[9] A thorough aqueous workup is crucial.
-
Solvent Choice: Ensure the use of anhydrous solvents, as water can hydrolyze the activated intermediates and reduce the yield.[13] DMF and NMP are excellent solvents for dissolving a wide range of substrates and reagents but can be difficult to remove. DCM is a good choice for less polar substrates and is easily removed.
-
Base Selection: Use a non-nucleophilic amine base like DIPEA or TEA with HATU to deprotonate the carboxylic acid without competing with the primary amine nucleophile.[13] Using a nucleophilic base like pyridine could potentially lead to side reactions.[13]
Conclusion
The amide coupling of this compound is a versatile and powerful tool for the synthesis of novel compounds in drug discovery. By understanding the underlying chemical principles and selecting the appropriate coupling reagents and conditions, researchers can efficiently generate diverse amide libraries. The protocols provided herein, based on the highly effective HATU and the widely used EDC/HOBt systems, offer reliable starting points for successful amide synthesis. Careful monitoring, appropriate workup, and tailored purification strategies are key to obtaining high-purity products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Bioisosteric Replacement Strategies for 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Bioisosteric Modification
5-(Pyridin-3-yl)oxazole-4-carboxylic acid is a heterocyclic scaffold of significant interest in medicinal chemistry, presenting multiple opportunities for structural modification to optimize drug-like properties. The inherent characteristics of its three core components—the pyridine ring, the oxazole core, and the carboxylic acid moiety—can be finely tuned through the strategic application of bioisosterism. This powerful medicinal chemistry tool involves the substitution of atoms or functional groups with others that possess similar steric and electronic properties, with the goal of enhancing potency, selectivity, metabolic stability, and pharmacokinetic profiles.[1][2]
The carboxylic acid, while often crucial for target engagement through hydrogen bonding and electrostatic interactions, can also introduce liabilities such as poor membrane permeability, rapid metabolism, and potential for idiosyncratic toxicity.[3][4][5] Similarly, the pyridine and oxazole rings contribute to the overall electronic distribution, hydrogen bonding capacity, and metabolic susceptibility of the molecule. This guide provides a comprehensive framework for the systematic bioisosteric replacement of each of these moieties, complete with detailed synthetic protocols and analytical and pharmacological evaluation strategies.
I. Bioisosteric Replacement Strategies
The following sections outline key bioisosteric replacements for each component of the parent molecule, this compound. The proposed modifications are designed to modulate physicochemical and pharmacological properties while retaining or improving upon the desired biological activity.
Carboxylic Acid Bioisosteres
The carboxylic acid group is often a primary point of interaction with biological targets but can also be a metabolic liability.[3][5][6] Its replacement with bioisosteres aims to maintain the acidic character necessary for binding while improving drug-like properties.
-
Tetrazole: A classic non-classical bioisostere of the carboxylic acid, the 5-substituted-1H-tetrazole ring offers a similar pKa and can participate in comparable hydrogen bonding interactions.[1] Its increased metabolic stability is a significant advantage.
-
Hydroxamic Acid: Known for its metal-chelating properties, hydroxamic acid can be an effective replacement, particularly for targets containing metal ions.[7] However, potential metabolic instability and toxicity should be carefully evaluated.[3]
-
Acyl Sulfonamide: This group can mimic the hydrogen bonding pattern of a carboxylic acid and offers increased lipophilicity and metabolic stability.[6]
-
1,2,4-Oxadiazol-5(4H)-one: This heterocyclic system provides a more lipophilic and metabolically stable alternative to the carboxylic acid, while still presenting a hydrogen bond donor.[1]
Pyridine Ring Bioisosteres
The pyridine nitrogen provides a hydrogen bond acceptor and influences the overall electronics of the scaffold. Bioisosteric replacement can modulate basicity, polarity, and potential metabolic pathways.
-
Thiazole: The replacement of the pyridine ring with a thiazole introduces a sulfur atom, which can alter the electronic properties and potentially introduce new interactions with the target.
-
Pyrimidine: Introducing a second nitrogen atom into the six-membered ring can significantly alter the hydrogen bonding capacity and solubility of the molecule.
-
Substituted Phenyl Rings (e.g., Benzonitrile): Replacing the pyridine with a substituted phenyl ring, such as a benzonitrile, can mimic the hydrogen bond accepting ability of the pyridine nitrogen while offering improved metabolic stability.[8]
Oxazole Ring Bioisosteres
The oxazole ring serves as a central scaffold. Its replacement with other five-membered heterocycles can impact the geometry, electronic distribution, and metabolic stability of the molecule.
-
1,2,4-Oxadiazole: This isomer of oxadiazole can be more resistant to hydrolysis and offer a different arrangement of hydrogen bond donors and acceptors.[9][10]
-
1,3,4-Oxadiazole: Another stable alternative to the oxazole ring, which can be synthesized from carboxylic acids and hydrazides.
-
Thiazole: The sulfur atom in the thiazole ring, in place of the oxazole oxygen, can alter the ring's electronics and potential for interactions.
II. Synthetic Protocols
The following are detailed, step-by-step protocols for the synthesis of selected bioisosteric analogs of this compound.
Protocol 1: Synthesis of 5-(Pyridin-3-yl)-1H-tetrazole (Carboxylic Acid Bioisostere)
This protocol describes a common method for the conversion of a nitrile to a tetrazole. The synthesis of the nitrile precursor from the corresponding amide is the initial step.
Step A: Dehydration of 5-(Pyridin-3-yl)oxazole-4-carboxamide to 5-(Pyridin-3-yl)oxazole-4-carbonitrile
-
To a solution of 5-(pyridin-3-yl)oxazole-4-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add triethylamine (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride (1.5 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the desired nitrile.
Step B: Cycloaddition to form the Tetrazole Ring
-
Dissolve the 5-(pyridin-3-yl)oxazole-4-carbonitrile (1.0 eq) in N,N-dimethylformamide (DMF, 0.5 M).
-
Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature and carefully acidify with 2N HCl to pH ~3.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to afford 5-(5-(pyridin-3-yl)oxazol-4-yl)-1H-tetrazole.
Protocol 2: Synthesis of 5-(Thiazol-2-yl)oxazole-4-carboxylic Acid (Pyridine Ring Bioisostere)
This protocol utilizes a Robinson-Gabriel type synthesis for the formation of the oxazole ring from an N-acyl amino acid precursor.[3][8][11]
Step A: Synthesis of N-(Thiazole-2-carbonyl)glycine
-
Dissolve glycine (1.2 eq) in a 1:1 mixture of 1,4-dioxane and water (0.5 M).
-
Add sodium carbonate (2.5 eq) and stir until dissolved.
-
Cool the mixture to 0 °C.
-
Add a solution of thiazole-2-carbonyl chloride (1.0 eq) in 1,4-dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture to pH ~2 with 2N HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield N-(thiazole-2-carbonyl)glycine, which can often be used in the next step without further purification.
Step B: Oxazole Ring Formation
-
To a solution of N-(thiazole-2-carbonyl)glycine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M), add ethyl 2-chloroacetoacetate (1.1 eq) and triethylamine (2.2 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in acetic anhydride (5 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (0.1 eq) and heat the mixture to 100 °C for 2 hours.
-
Cool the reaction mixture and pour it onto ice-water.
-
Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate.
-
The resulting ester is then hydrolyzed using standard conditions (e.g., LiOH in THF/water) to yield 5-(thiazol-2-yl)oxazole-4-carboxylic acid. Purify by recrystallization or preparative HPLC.
Protocol 3: Synthesis of 2-(Pyridin-3-yl)-1,3,4-oxadiazole-5-carboxylic Acid (Oxazole Ring Bioisostere)
This protocol involves the formation of a 1,3,4-oxadiazole from a carbohydrazide.
Step A: Synthesis of Nicotinohydrazide
-
To a solution of methyl nicotinate (1.0 eq) in ethanol (0.5 M), add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture at reflux for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to obtain nicotinohydrazide as a solid, which can be purified by recrystallization from ethanol.
Step B: Formation of the 1,3,4-Oxadiazole Ring
-
Suspend nicotinohydrazide (1.0 eq) in anhydrous THF (0.4 M).
-
Add ethyl oxalyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
To the residue, add phosphorus oxychloride (5.0 eq) and heat at 100 °C for 3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.
-
The resulting ester is then hydrolyzed with LiOH in THF/water to yield 2-(pyridin-3-yl)-1,3,4-oxadiazole-5-carboxylic acid. Purify by recrystallization or preparative HPLC.
III. Analytical and Pharmacological Characterization
A thorough characterization of the newly synthesized analogs is crucial to understand the impact of the bioisosteric modifications.
Physicochemical Property Assessment
| Parameter | Method | Rationale |
| pKa | UV-metric or potentiometric titration | To determine the ionization state at physiological pH, which influences solubility and receptor interaction.[12][13] |
| logP/logD | Shake-flask method or HPLC-based techniques | To assess lipophilicity, a key factor in membrane permeability and oral bioavailability.[12][13][14] |
| Kinetic Solubility | Nephelometry or direct UV measurement | To obtain a high-throughput assessment of aqueous solubility, which is critical for drug absorption.[15][16] |
Protocol 4: General Procedure for Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity of the solution using a nephelometer. Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant at the compound's λmax.
-
Construct a standard curve using known concentrations of the compound to determine the solubility.
In Vitro Pharmacological Evaluation
Protocol 5: Cell-Based GPCR Activity Assay
Assuming the parent molecule targets a G-protein coupled receptor (GPCR), a cell-based assay is essential to determine the potency and efficacy of the analogs.
-
Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the target GPCR.
-
Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Replace the cell culture medium with the compound dilutions and incubate for a specified time at 37°C.
-
Measure the downstream signaling readout, which will depend on the G-protein coupling of the receptor (e.g., cAMP levels for Gs/Gi-coupled receptors, or intracellular calcium for Gq-coupled receptors).[4][17][18] Commercially available kits can be used for these measurements.
-
Generate dose-response curves and calculate EC50 or IC50 values to determine the potency of the compounds.
In Vitro Metabolic Stability Assessment
Protocol 6: Human Liver Microsome Stability Assay
This assay provides an early indication of the compound's susceptibility to phase I metabolism.[2][6][19]
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).
-
Add the test compound to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a NADPH-regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.
IV. Data Summary and Visualization
The following table provides a template for summarizing the data obtained from the characterization of the bioisosteric analogs.
| Compound | Bioisosteric Replacement | pKa | logD (pH 7.4) | Kinetic Solubility (µM) | GPCR Potency (EC50/IC50, nM) | In Vitro t1/2 (min) |
| Parent | This compound | |||||
| Analog 1 | 5-(5-(Pyridin-3-yl)oxazol-4-yl)-1H-tetrazole | |||||
| Analog 2 | 5-(Thiazol-2-yl)oxazole-4-carboxylic acid | |||||
| Analog 3 | 2-(Pyridin-3-yl)-1,3,4-oxadiazole-5-carboxylic acid |
V. Workflow Visualizations
Caption: Overall workflow for bioisosteric modification.
Caption: Bioisosteres for the carboxylic acid moiety.
VI. Conclusion
The systematic application of bioisosteric replacement strategies to this compound offers a powerful approach to modulate its pharmacological and pharmacokinetic properties. By carefully selecting bioisosteres for the carboxylic acid, pyridine, and oxazole moieties, researchers can fine-tune the molecule's characteristics to overcome liabilities and enhance its potential as a drug candidate. The protocols and analytical methods outlined in this guide provide a robust framework for the design, synthesis, and evaluation of novel analogs, ultimately accelerating the drug discovery process.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mercell.com [mercell.com]
- 7. researchgate.net [researchgate.net]
- 8. synarchive.com [synarchive.com]
- 9. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 10. Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. thesolubilitycompany.com [thesolubilitycompany.com]
- 13. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 14. alfachemic.com [alfachemic.com]
- 15. inventivapharma.com [inventivapharma.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. mdpi.com [mdpi.com]
- 18. biocompare.com [biocompare.com]
- 19. mttlab.eu [mttlab.eu]
Application Notes and Protocols: 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The convergence of medicinal chemistry and precision medicine has propelled the development of sophisticated targeted drug delivery systems, most notably antibody-drug conjugates (ADCs). The judicious selection of each component—the targeting moiety, the linker, and the cytotoxic payload—is paramount to the therapeutic success of these conjugates. This document outlines the prospective application of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid as a novel, multifunctional component within such systems. We will explore its potential dual role as both a payload and a linker element, leveraging the rich chemical functionalities of its pyridinyl, oxazole, and carboxylic acid moieties. Detailed protocols for its activation, conjugation to targeting ligands, and the subsequent characterization and evaluation of the resulting drug delivery constructs are provided.
Introduction: The Rationale for this compound in Targeted Drug Delivery
The quest for therapeutic agents with an expanded therapeutic window—maximizing efficacy while minimizing off-target toxicity—is a central theme in modern drug development. Targeted drug delivery systems aim to achieve this by concentrating a therapeutic agent at the site of disease. The heterocyclic scaffold of this compound presents a compelling case for its inclusion in such systems.
-
The Oxazole Moiety: Oxazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] Their mechanism of action often involves the inhibition of critical cellular targets such as tubulin, protein kinases, and DNA topoisomerases.[1] This inherent cytotoxicity makes the oxazole core an attractive candidate for a payload.
-
The Pyridinyl Group: The pyridine ring can significantly influence the physicochemical properties of a molecule, including its solubility, metabolic stability, and potential for specific interactions with biological targets.[3][4] In the context of a drug conjugate, these properties can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic profile of the entire construct.[5]
-
The Carboxylic Acid Handle: The carboxylic acid at the 4-position of the oxazole ring provides a crucial attachment point for conjugation to a targeting moiety. This functional group is readily activated for covalent linkage to primary amines (e.g., lysine residues on an antibody) or other nucleophiles, forming stable amide bonds.[6] This makes it an ideal handle for bioconjugation.
Given these features, this compound can be envisioned in two primary roles within a targeted drug delivery system:
-
As a Cytotoxic Payload with an Integrated Linker Attachment Point: The molecule itself can act as the cell-killing agent, with the carboxylic acid serving as the point of conjugation to a linker which is then attached to a targeting ligand.
-
As a Novel Linker: The pyridinyl-oxazole scaffold could be part of a linker system that modulates the properties of the overall conjugate, connecting a separate payload to the targeting moiety.
This guide will focus on the first, more direct application, treating the molecule as a payload.
Synthesis and Physicochemical Properties
While the direct synthesis of this compound is not extensively detailed in readily available literature, general methods for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids are well-established and can be adapted.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [8] |
| Molecular Weight | 190.16 g/mol | [8] |
| XLogP3-AA | 1.1 | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 4 | [8] |
| Rotatable Bond Count | 2 | [8] |
Experimental Protocols
Activation of this compound for Bioconjugation
The carboxylic acid must be activated to facilitate its reaction with nucleophiles on the targeting protein (e.g., an antibody). A common and effective method is the formation of an N-hydroxysuccinimide (NHS) ester.
Protocol 3.1.1: Synthesis of the NHS Ester of this compound
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 equivalents) or DCC (1.2 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 EtOAc:Hexanes mobile phase). The formation of the less polar NHS ester should be observed.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used. If EDC was used, proceed to the next step.
-
Dilute the reaction mixture with EtOAc and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to yield the pure NHS ester.
-
Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reagents used (DCC/EDC) are sensitive to water, which can lead to the formation of unwanted byproducts and hydrolysis of the activated ester.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Excess NHS and EDC/DCC: Ensures complete conversion of the carboxylic acid to the NHS ester.
-
0°C Start Temperature: Helps to control the initial exothermic reaction and minimize side product formation.
Conjugation to a Targeting Antibody
This protocol describes the conjugation of the activated payload to a monoclonal antibody (mAb).
Protocol 3.2.1: Amide Bond Formation with Antibody Lysine Residues
Materials:
-
Targeting monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)
-
Activated this compound NHS ester (from Protocol 3.1.1)
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and removal of unconjugated payload.
-
UV-Vis Spectrophotometer
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Prepare a stock solution of the activated NHS ester in DMSO at a known concentration (e.g., 10 mM).
-
Adjust the concentration of the mAb to 5-10 mg/mL in PBS at pH 7.4-8.0. The slightly basic pH promotes the deprotonation of lysine ε-amino groups, enhancing their nucleophilicity.
-
Slowly add a calculated molar excess of the activated NHS ester solution to the stirring mAb solution. The molar excess will determine the average drug-to-antibody ratio (DAR) and should be optimized empirically (start with 5-10 fold molar excess). The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the antibody.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.
-
Quench the reaction by adding a quenching reagent such as Tris buffer or lysine to consume any unreacted NHS ester.
-
Purify the resulting antibody-drug conjugate (ADC) from unconjugated payload and reaction byproducts using a pre-equilibrated SEC column. Elute with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the ADC (typically the first peak to elute).
-
Measure the protein concentration of the purified ADC using a BCA assay and the absorbance at 280 nm.
Diagram of the Conjugation Workflow:
References
- 1. benthamscience.com [benthamscience.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation | MDPI [mdpi.com]
- 8. This compound | C9H6N2O3 | CID 28875589 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to improve your yield and purity.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the formation of the core oxazole ring, usually yielding an ester intermediate like ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate. The second stage is the hydrolysis of this ester to the final carboxylic acid. This approach is generally favored as the ester intermediate is often easier to purify and handle than the final polar carboxylic acid.
The most common and robust method for constructing the 5-substituted oxazole ring is the Van Leusen oxazole synthesis or a related [3+2] cycloaddition reaction.[1] This reaction utilizes tosylmethyl isocyanide (TosMIC) or an isocyanoacetate derivative reacting with an aldehyde or an activated carboxylic acid.[1][2][3]
References
Technical Support Center: Purification of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid
Last Updated: December 31, 2025
Welcome to the dedicated technical support guide for navigating the purification challenges of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. The inherent chemical properties of this molecule, stemming from the juxtaposition of a basic pyridine ring and an acidic carboxylic acid on an oxazole core, present a unique set of purification hurdles.
This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to empower you to achieve your desired purity specifications efficiently and effectively.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific, hands-on challenges you may encounter during the purification of this compound.
Issue 1: Poor Solubility and Oiling Out During Crystallization
Question: My crude this compound product is "oiling out" or forming a viscous gum during my attempts at recrystallization, particularly from aqueous or mixed-solvent systems. How can I achieve a crystalline solid?
Answer: This is a frequent observation driven by the molecule's zwitterionic potential and complex solubility profile. The pyridine nitrogen (a basic center) and the carboxylic acid (an acidic center) can lead to strong intermolecular interactions and unpredictable behavior in various solvents.
Root Cause Analysis:
-
Zwitterionic Character: In neutral pH ranges, the molecule can exist as a zwitterion, which often enhances solubility in polar protic solvents like water but can hinder the ordered lattice formation required for crystallization.
-
Residual Impurities: Starting materials or byproducts from the synthesis can act as "crystallization inhibitors," disrupting the crystal lattice formation and promoting the formation of an amorphous oil. Common culprits include unreacted starting materials or partially hydrolyzed intermediates.
-
Solvent Mismatch: The choice of solvent is critical. A solvent that is too "good" will prevent precipitation, while a solvent that is too "poor" will cause rapid, non-selective crashing out of solution, often trapping impurities.
Step-by-Step Resolution Protocol:
-
pH Adjustment is Key: The most effective strategy is to suppress the zwitterionic character by adjusting the pH of the solution.
-
Acidification: Dissolve the crude material in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol, or THF). Add water until the material dissolves (with gentle heating if necessary). Then, slowly add a dilute acid (e.g., 1 M HCl) dropwise. This will protonate the pyridine nitrogen, forming a salt that is often more crystalline. The goal is to find a pH where the salt precipitates cleanly.
-
Basification: Alternatively, dissolving the crude product in a dilute aqueous base (e.g., 1 M NaOH or NaHCO₃) to form the carboxylate salt can be effective. This deprotonates the carboxylic acid. The solution can then be filtered to remove any insoluble non-acidic impurities. Following filtration, the clear solution is slowly acidified (e.g., with 1 M HCl) to precipitate the purified free acid. This acid-base workup is a powerful purification technique for carboxylic acids.
-
-
Strategic Solvent System Selection:
-
Polar Aprotic Solvents: Consider solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for initial dissolution, followed by the careful addition of an anti-solvent (e.g., water, diethyl ether, or MTBE) to induce crystallization.
-
Mixed Solvent Systems: Empirically test various solvent/anti-solvent combinations. A table of suggested starting points is provided below.
-
-
Seeding: If a small amount of pure, crystalline material is available from a previous batch, adding a "seed crystal" to a supersaturated solution can initiate crystallization and prevent oiling out.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System (Solvent:Anti-solvent) | Temperature Profile | Expected Outcome |
| Ethanol:Water | Dissolve in hot ethanol, add hot water dropwise until turbidity appears, then cool slowly. | Can yield well-formed crystals if pH is controlled. |
| DMF:Water | Dissolve in minimal DMF at room temperature, add water slowly until persistent cloudiness, then let stand. | Effective for compounds with high polarity. |
| Methanol:Diethyl Ether | Dissolve in methanol, add diethyl ether slowly to induce precipitation. | Good for removing less polar impurities. |
Issue 2: Persistent Impurities with Similar Polarity
Question: Following recrystallization, my HPLC or LC-MS analysis still shows the presence of impurities with very similar retention times to my desired product. How can I resolve these?
Answer: This is a classic challenge when dealing with heterocyclic compounds where synthetic side-products often share a similar core structure. The similar polarity makes separation by standard normal or reverse-phase chromatography difficult.
Root Cause Analysis:
-
Isomeric Byproducts: Depending on the synthetic route, isomers may form that are difficult to separate.
-
Precursor Contamination: Unreacted starting materials or reagents that are structurally similar to the product can be carried through the reaction and workup.
-
Degradation Products: The oxazole ring, while generally stable in acidic conditions, can be susceptible to certain nucleophilic or oxidative conditions, leading to minor degradation products.[1][2]
Advanced Purification Strategies:
-
Chromatographic Techniques:
-
Mixed-Mode Chromatography: This is a highly effective technique for separating compounds with both ionic and hydrophobic characteristics. A mixed-mode column, such as a reversed-phase/cation-exchange column, can exploit both the hydrophobicity of the molecule and the positive charge on the protonated pyridine ring to achieve separation from closely related neutral or less basic impurities.[3][4]
-
Supercritical Fluid Chromatography (SFC): For thermally labile compounds or when volatile solvents are desired, SFC can offer unique selectivity. The purification can sometimes be performed on the ester derivative of the carboxylic acid, which can then be hydrolyzed back to the desired product.[5]
-
Ion-Exchange Chromatography: This technique specifically targets the acidic or basic nature of your molecule and impurities.
-
-
Chemical Derivatization:
-
Temporarily convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). This modification significantly changes the polarity of the molecule, which may allow for easier separation from impurities via standard silica gel chromatography. Following purification of the ester, it can be hydrolyzed back to the carboxylic acid.
-
Workflow for Purification via Esterification:
Caption: Workflow for purification via temporary esterification.
II. Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for this compound?
A1: The primary stability concern revolves around the oxazole ring, particularly if there are other sensitive functional groups present. While generally stable to acid, oxazoles can be less resistant to oxidation.[1] Some substituted oxazoles, particularly those with a hydroxyl group at the 5-position, have been shown to be unstable towards hydrolytic ring-opening and decarboxylation.[2][6] While this specific compound does not have a 5-hydroxy substituent, it is good practice to avoid harsh, prolonged basic conditions at elevated temperatures during workup and purification to minimize any potential for ring opening.
Q2: What analytical techniques are best suited for purity assessment?
A2: A combination of techniques is recommended for a comprehensive purity profile:
-
HPLC/UPLC: Reversed-phase HPLC with a C18 column is the workhorse method. A mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is a good starting point. The acidic modifier ensures the carboxylic acid is protonated and the pyridine nitrogen is protonated, leading to sharper peaks.
-
LC-MS: This is crucial for identifying the mass of the main peak and any impurities, which can provide clues to their structure.
-
¹H and ¹³C NMR: NMR spectroscopy is essential for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product signals.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Q3: Can I use normal-phase (silica gel) chromatography to purify the free acid?
A3: It is generally not recommended. The acidic nature of the carboxylic acid leads to strong interactions with the silica gel, resulting in significant peak tailing and often irreversible adsorption. This makes elution difficult and can lead to poor recovery and separation. If chromatography is necessary, it is far better to use reverse-phase media or to first convert the acid to a less polar ester derivative as described in the troubleshooting guide.[7]
Q4: My compound has a slight color. Is this normal?
A4: Highly pure this compound is typically an off-white to pale yellow solid.[8] The presence of a more intense color (e.g., tan, brown) often indicates the presence of minor, highly conjugated impurities or baseline degradation. An activated carbon (charcoal) treatment during the recrystallization process can sometimes be effective at removing colored impurities.
Decision Tree for Purification Strategy:
References
- 1. researchgate.net [researchgate.net]
- 2. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
- 6. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(Pyridin-3-yl)isoxazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid
Welcome to the technical support guide for the synthesis of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid and its precursors. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
The most common and efficient pathway to this target involves a two-stage process:
-
Van Leusen Oxazole Synthesis: A [3+2] cycloaddition to form the oxazole ring, typically reacting pyridine-3-carbaldehyde with an activated isocyanide like ethyl isocyanoacetate or, more commonly, tosylmethyl isocyanide (TosMIC).[1][2]
-
Saponification: Basic hydrolysis of the resulting ester intermediate to yield the final carboxylic acid.
This guide is structured as a series of troubleshooting questions and answers, focusing on practical issues you may face in the lab.
Overall Synthesis Workflow
References
Technical Support Center: Optimizing Derivatization of 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid
Welcome to the technical support center for the derivatization of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your synthetic workflows. As your dedicated application scientist, my goal is to empower you with the foundational knowledge and practical insights necessary to overcome common challenges in the derivatization of this important heterocyclic building block.
Introduction: Navigating the Nuances of a Privileged Scaffold
This compound is a key intermediate in medicinal chemistry, valued for its presence in a variety of biologically active compounds. The derivatization of its carboxylic acid moiety, primarily through amide and ester bond formation, is a critical step in the synthesis of new chemical entities. However, the presence of both a pyridine ring and an oxazole nucleus introduces specific challenges that require careful consideration of reaction conditions. The lone pair of electrons on the pyridine nitrogen can interfere with catalytic cycles, and the stability of the oxazole ring under certain conditions must be taken into account.
This guide provides a systematic approach to troubleshooting and optimizing these derivatization reactions, ensuring high yields and purity of your target compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the derivatization of this compound.
Q1: What are the most common methods for derivatizing the carboxylic acid of this compound?
A1: The most prevalent derivatization methods involve the formation of amides and esters. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine or alcohol. Common activation strategies include the use of carbodiimide reagents like EDC in conjunction with NHS, or uronium-based reagents such as HATU.[1][2] Direct conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride is also possible but may require harsher conditions that could be incompatible with sensitive functional groups.[3]
Q2: How does the pyridine ring affect the derivatization reaction?
A2: The nitrogen atom in the pyridine ring is basic and can act as a nucleophile or a ligand for metal catalysts. In amide coupling reactions, the pyridine nitrogen can be protonated by the carboxylic acid, potentially reducing its nucleophilicity. In metal-catalyzed reactions, such as Suzuki couplings for further derivatization, the pyridine nitrogen can coordinate to the metal center and inhibit catalysis.[4] For standard amide couplings, this is less of a concern, but it's a critical consideration for more complex transformations. In some cases, protection of the pyridine nitrogen may be necessary.[5]
Q3: What are the best coupling reagents for forming amide bonds with this compound?
A3: The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions.
-
EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide): This is a widely used, water-soluble carbodiimide coupling system.[1] It's effective for a broad range of amines. The reaction proceeds through an NHS-ester intermediate, which is more stable than the O-acylisourea intermediate formed with EDC alone, leading to higher coupling efficiencies.[6][7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction rates and low rates of racemization.[8][9] It is particularly useful for coupling sterically hindered amines or for challenging substrates.[8]
Q4: What are the optimal pH conditions for EDC/NHS coupling reactions?
A4: EDC/NHS couplings are typically performed in a two-step manner with distinct pH optima. The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment (pH 4.5-6.0).[6][7] The subsequent reaction of the NHS-activated ester with the amine is favored at a physiological to slightly basic pH (7.2-8.5).[6][7]
Q5: Can I perform the coupling reaction in a single pot?
A5: Yes, one-pot procedures are common. For EDC/NHS couplings, the carboxylic acid, EDC, and NHS are first mixed in a suitable buffer (like MES at pH 4.5-6.0) to form the active ester. After a short activation period (typically 15-30 minutes), the amine is added, and the pH is raised to the optimal range for amide bond formation. For HATU couplings, the carboxylic acid, HATU, a non-nucleophilic base (like DIPEA), and the amine are often combined in a polar aprotic solvent like DMF.[8][10]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the derivatization of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Underlying Rationale | Recommended Solution |
| Inefficient Carboxylic Acid Activation | The carboxylic acid must be converted to a more reactive species for the nucleophile (amine or alcohol) to attack effectively. | For EDC/NHS: Ensure the pH of the activation step is between 4.5 and 6.0.[6][7] Use fresh, high-quality EDC and NHS, as they are moisture-sensitive.[6] For HATU: Use a non-nucleophilic base like DIPEA to facilitate the formation of the active ester.[8] |
| Hydrolysis of the Activated Ester | The activated ester intermediate (e.g., NHS-ester) is susceptible to hydrolysis, especially in aqueous solutions, which reverts it to the starting carboxylic acid.[6] | Minimize the time between the activation of the carboxylic acid and the addition of the amine or alcohol.[11] Perform the reaction in anhydrous solvents when possible. |
| Poor Nucleophilicity of the Amine/Alcohol | Sterically hindered or electron-deficient amines and alcohols are less reactive and may require more forcing conditions or a more potent activating agent. | Use a more powerful coupling reagent like HATU for challenging nucleophiles.[8] Increase the reaction temperature or extend the reaction time, monitoring for potential decomposition. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) or other nucleophilic impurities can compete with the desired amine or alcohol, leading to side products and reduced yield.[6] | Use non-nucleophilic buffers such as MES for the activation step and PBS or borate buffers for the coupling step.[6][11] Ensure all reagents and solvents are pure. |
| Inhibition by Pyridine Nitrogen | While less common in standard amide couplings, the pyridine nitrogen could potentially interact with reagents, though this is more of a concern in metal-catalyzed reactions.[4] | If other troubleshooting steps fail, consider a protecting group strategy for the pyridine nitrogen, such as N-oxidation or complexation with a Lewis acid, though this adds synthetic steps.[5] |
Issue 2: Formation of Side Products
| Potential Cause | Underlying Rationale | Recommended Solution |
| N-Acylurea Formation (with Carbodiimides) | The O-acylisourea intermediate formed during carbodiimide activation can rearrange to a stable N-acylurea byproduct, which is unreactive towards the amine.[2] | The addition of NHS or HOBt traps the O-acylisourea as a more stable active ester, minimizing the formation of the N-acylurea byproduct.[12] |
| Dimerization/Oligomerization | If the starting material contains both a carboxylic acid and a nucleophilic group, intermolecular reactions can lead to dimers or oligomers. | This is not an issue for this compound itself, but be mindful if your amine or alcohol coupling partner has a reactive carboxylic acid. |
| Epimerization (for chiral substrates) | If the carbon adjacent to the carboxylic acid is a stereocenter, the harshness of the activation conditions can lead to racemization. | Use coupling reagents known to suppress racemization, such as HATU or EDC in the presence of HOBt.[8][12] Perform the reaction at lower temperatures. |
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Amide Coupling using EDC/NHS
This protocol provides a general guideline for the synthesis of an amide derivative of this compound.
-
Activation:
-
Dissolve this compound (1.0 eq) in a suitable buffer (e.g., MES, pH 4.5-6.0) or an anhydrous aprotic solvent like DMF or DCM.
-
Add N-Hydroxysuccinimide (NHS) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes.[6]
-
-
Coupling:
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
If using a buffered system, adjust the pH to 7.2-8.5 with a suitable base (e.g., sodium bicarbonate or DIPEA).[6]
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining active ester with a small amount of a primary amine (e.g., a few drops of ethanolamine).
-
If the reaction was performed in an organic solvent, wash the mixture with water, dilute acid (e.g., 1M HCl) to remove unreacted amine and base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol is suitable for a broader range of amines, including those that are sterically hindered.
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add the desired amine (1.1 eq).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Coupling:
-
Add HATU (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages | Typical Solvents |
| EDC/NHS | Water-soluble byproducts, mild conditions, widely used.[1] | Slower reaction rates compared to HATU, potential for N-acylurea formation without additives.[2] | DMF, DCM, Water/MES buffer.[6] |
| HATU | High coupling efficiency, rapid reaction rates, low racemization.[8][9] | Higher cost, byproducts can be more difficult to remove. | DMF, NMP.[9] |
| DCC/HOBt | Inexpensive, effective. | Dicyclohexylurea (DCU) byproduct is often insoluble and can complicate purification.[12] | DMF, DCM. |
| SOCl₂/Oxalyl Chloride | Highly reactive, inexpensive. | Harsh conditions, not compatible with many functional groups, generates corrosive HCl gas.[3] | DCM, Toluene. |
Part 4: Visualizing the Workflow
Diagram 1: General Workflow for Amide Coupling
Caption: A generalized workflow for the derivatization of this compound into an amide.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in amide coupling reactions.
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. bachem.com [bachem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Crystallization of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist Last Updated: December 31, 2025
Introduction
Welcome to the technical support guide for the crystallization of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid. This molecule is a complex heterocyclic compound featuring a basic pyridine moiety, an acidic carboxylic acid group, and an oxazole ring system. Such structures are common in medicinal chemistry and drug development, but their amphoteric nature and potential for varied intermolecular interactions present unique challenges for obtaining high-quality crystalline material.
This guide is designed for researchers, chemists, and pharmaceutical scientists. It moves beyond simple protocols to explain the physicochemical principles governing crystallization, providing a framework for logical troubleshooting and method development. Our goal is to empower you to solve common issues, from failed crystallization attempts to controlling crystal morphology and polymorphism.
Section 1: Foundational Knowledge - Physicochemical Considerations
Understanding the molecular properties of this compound is the first step toward successful crystallization. Its behavior is dominated by the interplay between its acidic and basic functional groups.
The Critical Role of pH: The compound possesses both a carboxylic acid group (acidic, pKa typically ~3-5) and a pyridine nitrogen (basic, pKa of pyridine is ~5.2). This makes its solubility highly dependent on the pH of the solution.
-
Low pH (Acidic): The pyridine nitrogen is protonated (pyridinium cation), while the carboxylic acid is neutral. The molecule carries a net positive charge, increasing its solubility in polar protic solvents like water.
-
High pH (Basic): The carboxylic acid is deprotonated (carboxylate anion), while the pyridine nitrogen is neutral. The molecule carries a net negative charge, also increasing its solubility in polar solvents.
-
Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a neutral zwitterion, where the positive charge on the protonated pyridine is balanced by the negative charge of the deprotonated carboxylate. At or near the pI, the molecule's net charge is zero, leading to minimal electrostatic repulsion between molecules and thus minimum solubility . This is often the ideal pH range to target for crystallization from aqueous or semi-aqueous systems[1][2][3].
Polymorphism: Heterocyclic compounds are known to exhibit polymorphism—the ability to exist in multiple crystal forms with different arrangements in the crystal lattice[4][5]. Different polymorphs can have distinct physical properties, including solubility, stability, and melting point[5][6]. It is crucial to be aware that different crystallization conditions (solvent, temperature, cooling rate) may yield different polymorphic forms. Characterization of the resulting solid is therefore essential.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common problems encountered during the crystallization of this compound.
Q1: My compound won't crystallize from solution, even after cooling and waiting. What are the next steps?
A1: This is a classic problem of insufficient supersaturation or high nucleation energy barriers. The solution is stable and "too happy" as it is.
-
Causality: Crystal nucleation requires molecules to organize from a disordered solution state into an ordered lattice. If the solution is not sufficiently concentrated (supersaturated), the thermodynamic driving force for this process is absent.
-
Solutions:
-
Increase Concentration: Slowly evaporate the solvent. This can be done by leaving the flask partially open in a fume hood or by using a stream of inert gas (N₂ or Argon) over the solution's surface.
-
Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that acts as a template for crystal formation[7].
-
Induce Nucleation (Seeding): If you have any solid material (even crude product), add a single, tiny crystal (a "seed crystal") to the cooled solution. This provides a perfect template for further crystal growth, bypassing the difficult initial nucleation step[7].
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. Consider an anti-solvent approach (See SOP 2).
-
Q2: The compound is "oiling out" as a liquid instead of forming solid crystals. How can I prevent this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This is detrimental to purification because impurities are often more soluble in the oil than in the solvent, leading to their inclusion in the final solid[7].
-
Causality: This typically happens under conditions of very high supersaturation, rapid cooling, or when the melting point of the compound is lower than the temperature of the solution. The system relieves supersaturation by forming a liquid phase, which is kinetically easier than forming an ordered solid phase.
-
Solutions:
-
Reduce Supersaturation: Re-heat the solution until the oil redissolves completely. Add a small amount (5-10% volume) of additional solvent to make the solution slightly more dilute.
-
Slow Down Cooling: After re-dissolving, allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a large beaker of warm water (a dewar) to ensure a gradual temperature drop. Slow cooling is critical for allowing molecules the time to orient correctly into a crystal lattice[8].
-
Use a Different Solvent: The chosen solvent may be inappropriate. A solvent in which the compound has slightly lower solubility at boiling may prevent oiling out upon cooling.
-
Q3: The crystallization happens almost instantly, yielding a fine powder or tiny needles. How can I grow larger, higher-quality crystals?
A3: Rapid crystallization traps solvent and impurities within the crystal lattice, resulting in a low-purity product and poorly formed crystals[7][9].
-
Causality: This is a sign of excessive supersaturation. The thermodynamic driving force is so high that countless nuclei form simultaneously, leading to rapid growth and competition for solute, preventing any single crystal from growing large.
-
Solutions:
-
Use More Solvent: The goal is to find the "sweet spot." Re-dissolve the solid by heating and add just enough extra solvent so that the solution is fully saturated near the boiling point but not oversaturated at room temperature. An ideal crystallization should show initial crystal formation after 5-20 minutes of cooling[7].
-
Slower Cooling: As with oiling out, a slower cooling rate is paramount. A slower rate reduces the level of supersaturation at any given time, favoring growth on existing nuclei rather than the formation of new ones.
-
Vapor Diffusion: For growing high-quality single crystals for X-ray diffraction, consider a vapor diffusion setup. Dissolve the compound in a "good" solvent and place it in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (anti-solvent). The anti-solvent will slowly diffuse in the vapor phase into the vial, gradually reducing the compound's solubility and promoting slow, ordered crystal growth[8].
-
Q4: My final crystal yield is very low. What are the common causes?
A4: A low yield suggests that a significant portion of your compound did not end up as filtered, solid crystals.
-
Causality & Solutions:
-
Excessive Solvent: Too much solvent was used, and a large amount of the compound remains dissolved in the mother liquor even after cooling[7]. Fix: After filtering your first crop of crystals, try concentrating the mother liquor (e.g., by 50%) and cooling again to obtain a second crop.
-
Premature Crystallization: If performing a hot filtration to remove impurities, the compound may have crystallized on the filter paper or in the funnel stem. Fix: Use a pre-heated funnel and filter the solution as quickly as possible. Rinse the filter paper with a small amount of hot solvent.
-
Inappropriate Washing: The collected crystals were washed with a solvent in which they are highly soluble. Fix: Always wash crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.
-
Section 3: Standard Operating Protocols (SOPs)
SOP 1: General Protocol for Cooling Crystallization
-
Solvent Selection: In a test tube, test the solubility of ~10-20 mg of crude this compound in ~0.5 mL of various solvents (see Table 1). A good solvent will dissolve the compound when heated but show low solubility at room temperature or upon cooling in an ice bath.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate with stirring) until the solid is just fully dissolved. Avoid adding a large excess of solvent.
-
Cooling (Nucleation & Growth): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.
SOP 2: Protocol for Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent in which it is highly soluble (e.g., DMF, Methanol).
-
Anti-Solvent Addition: While stirring the solution at room temperature, add a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., Water, Hexanes) dropwise.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been exceeded. If it becomes too cloudy, add a drop or two of the "good" solvent to clarify.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystals should form over time. The process can be aided by cooling in an ice bath after initial crystal formation.
-
Isolation & Drying: Follow steps 5-7 from SOP 1.
SOP 3: Protocol for Basic Crystalline Product Characterization
-
Visual Inspection & Microscopy: Observe the crystal habit (e.g., plates, needles, blocks) under an optical microscope. Uniformity can be an initial indicator of purity.
-
Melting Point Analysis: Determine the melting point of the dried crystals. A sharp melting range (e.g., < 2 °C) is indicative of high purity. A broad range suggests impurities or the presence of multiple crystal forms.
-
Powder X-Ray Diffraction (PXRD): Obtain a PXRD pattern. This is the fingerprint of the crystalline solid. It can be used to confirm the identity of the material against a known standard, assess purity (absence of other crystalline phases), and identify the polymorph[10][11][12].
-
Differential Scanning Calorimetry (DSC): DSC analysis provides quantitative data on thermal events, such as melting point and phase transitions between polymorphs, confirming the results from melting point analysis[13].
Section 4: Data & Visualization
Table 1: Recommended Starting Solvents for Screening
| Solvent Class | Example Solvents | Comments |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Likely to be good solvents, especially at elevated temperatures. Water's effectiveness will be highly pH-dependent[1]. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF) | Good candidates for dissolving the compound. Ethyl acetate and acetonitrile are often effective for crystallizing heterocyclic compounds[14]. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, may be useful in solvent/anti-solvent pairs. |
| Nonpolar | Hexanes, Heptane, Toluene | Likely to be poor solvents. Primarily useful as anti-solvents. |
Diagrams and Workflows
Caption: A logical workflow for troubleshooting crystallization failure.
Caption: Experimental workflow for the anti-solvent crystallization method.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. achievechem.com [achievechem.com]
- 10. acadpubl.eu [acadpubl.eu]
- 11. ijoeete.com [ijoeete.com]
- 12. tdx.cat [tdx.cat]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purifying 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid
Welcome to the technical support center for the purification of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Drawing from established principles of organic chemistry and extensive laboratory experience, this resource aims to be a trustworthy and authoritative partner in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of this compound.
Q1: What are the likely impurities in my crude this compound sample?
A1: The impurity profile of your compound heavily depends on its synthetic route. Common impurities can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions. For instance, in syntheses involving cyclization to form the oxazole ring, incomplete cyclization or alternative reaction pathways can lead to various impurities.[1]
-
Degradation Products: The target compound itself might degrade under certain conditions. For example, some oxazole derivatives can be sensitive to hydrolysis and decarboxylation.[2]
-
Residual Solvents: Solvents used in the reaction or initial work-up.
Expert Insight: A crucial first step in any purification strategy is to understand the potential impurities. Review your synthetic scheme to predict likely contaminants. This will inform your choice of purification technique and analytical methods for purity assessment.
Q2: How can I assess the purity of my sample?
A2: Several analytical techniques are indispensable for determining the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[3][4] A well-developed HPLC method can provide a precise percentage of purity.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for structural elucidation and can reveal the presence of impurities.[8][9] By comparing the integrals of impurity peaks to your product peaks, you can estimate the level of contamination.[10][11]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is highly effective for identifying the molecular weights of impurities, which aids in their structural identification.[6]
| Technique | Information Provided | Primary Use in Purification |
| HPLC | Quantitative purity, retention time of components. | Purity assessment before and after purification.[3] |
| NMR | Structural information, presence of impurities. | Identification of impurities and confirmation of product structure.[9] |
| LC-MS | Molecular weight of components. | Identification of unknown impurities.[6] |
Q3: My recrystallization attempt is failing. What are some common issues and how can I troubleshoot them?
A3: Recrystallization is a powerful technique for purifying solid compounds, but it can be tricky. Here are some common problems and their solutions:
-
No Crystals Form:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.[12]
-
Concentrate the Solution: The solution may be too dilute. Carefully evaporate some of the solvent and allow it to cool again.
-
-
Oiling Out: The compound separates as an oil instead of crystals.
-
Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil, then allow it to cool much more slowly. A Dewar flask can be used for very slow cooling.
-
Change Solvent System: The boiling point of your solvent might be higher than the melting point of your compound. Try a lower-boiling solvent or a different solvent mixture.
-
-
Rapid Crystallization: If crystals form too quickly, impurities can get trapped within the crystal lattice.[12]
-
Use More Solvent: Add a small amount of additional hot solvent to ensure the compound is fully dissolved, then cool slowly.[12]
-
-
Low Recovery:
-
Minimize Solvent: Ensure you are using the minimum amount of hot solvent necessary to dissolve your compound.
-
Cool Thoroughly: Cool the solution in an ice bath to maximize crystal formation before filtration.
-
Check Filtrate: Some product may remain in the mother liquor. You can try to recover more by concentrating the filtrate and cooling for a second crop of crystals.
-
In-Depth Purification Protocols
Here are detailed, step-by-step protocols for the most effective methods to purify this compound.
Protocol 1: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group and the basic nature of the pyridine ring to separate the target compound from neutral impurities.[13][14]
Principle: The carboxylic acid can be deprotonated by a weak base to form a water-soluble carboxylate salt.[15][16] Conversely, the pyridine nitrogen can be protonated by an acid to form a water-soluble pyridinium salt. This allows for selective extraction into the aqueous phase.
Workflow Diagram:
References
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. blog.brewerscience.com [blog.brewerscience.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. veeprho.com [veeprho.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. vernier.com [vernier.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Investigating the Degradation Pathways of 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-(Pyridin-3-yl)oxazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on investigating the chemical stability and degradation pathways of this heterocyclic compound. Understanding how a molecule behaves under various stress conditions is a critical component of the drug development process, ensuring product quality, safety, and efficacy.[1][2] This guide offers a blend of foundational principles, step-by-step protocols, and field-proven troubleshooting advice in a practical question-and-answer format.
Section 1: Foundational Concepts & Predictive Analysis
This section addresses the fundamental questions regarding the stability of this compound and the rationale behind degradation studies.
Q1: What is this compound and why is its stability a concern?
This compound is a heterocyclic organic compound featuring three key structural motifs: a pyridine ring, an oxazole ring, and a carboxylic acid group.[3] In pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is paramount. Chemical degradation can lead to a loss of potency, the formation of inactive byproducts, or worse, the generation of toxic impurities, thereby affecting the safety and efficacy of the final drug product.[4] A thorough understanding of a molecule's intrinsic stability helps in selecting appropriate formulation strategies, packaging, and storage conditions to ensure a safe and effective shelf life.[2][5]
Q2: What are forced degradation studies and why are they necessary for this compound?
Forced degradation, or stress testing, is the process of intentionally subjecting a drug substance to conditions more severe than accelerated stability testing.[5][6] These studies are a regulatory requirement and a scientific necessity.[2] Their primary objectives are:
-
To identify likely degradation products: This helps in elucidating the potential degradation pathways of the molecule.[1]
-
To establish degradation mechanisms: Understanding whether the molecule degrades via hydrolysis, oxidation, photolysis, or thermolysis is crucial.[5]
-
To develop and validate stability-indicating analytical methods: The analytical method used for stability testing must be able to separate the intact drug from all potential degradation products, ensuring accurate quantification.[1][7]
For a novel molecule like this compound, where public degradation data is scarce, forced degradation is the primary tool to predict its long-term stability profile.
Q3: Based on its structure, what are the most probable degradation pathways?
The chemical reactivity of this compound can be predicted by analyzing its constituent functional groups. The oxazole ring and the carboxylic acid are the most likely sites of degradation under typical stress conditions.
-
Hydrolytic Degradation: The oxazole ring can be susceptible to hydrolytic cleavage under either strong acidic or basic conditions. This could lead to the opening of the five-membered ring.[8][9]
-
Oxidative Degradation: Oxazole rings are known to be susceptible to oxidation, which can result in ring cleavage.[9][10][11] The reaction often occurs at the C4 position of the oxazole ring.[10][11]
-
Thermal Degradation: While the pyridine and oxazole rings are generally thermally stable, carboxylic acids attached to heterocyclic systems can undergo decarboxylation (loss of CO₂) upon heating.[8][9][12]
-
Photolytic Degradation: Many heterocyclic aromatic compounds undergo photochemical transformations or decomposition upon exposure to UV light.[9][10][11]
Below is a diagram illustrating the potential degradation points on the molecule.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. rjptonline.org [rjptonline.org]
- 3. This compound | C9H6N2O3 | CID 28875589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 8. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Poor Cell Permeability of 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor cell permeability encountered with 5-(Pyridin-3-yl)oxazole-4-carboxylic acid derivatives. As Senior Application Scientists, our goal is to explain the causality behind experimental choices and provide you with self-validating protocols to advance your research.
Frequently Asked Questions (FAQs)
Q1: I'm seeing low activity in my cell-based assays. Why is the cell permeability of my this compound derivative likely to be poor?
The primary reason is the presence of the carboxylic acid functional group.[1][2] Most carboxylic acids have a pKa value between 3.5 and 4.5.[1][3] This means that at physiological pH (≈7.4), the carboxylic acid is deprotonated, carrying a negative charge. This ionized state significantly increases the molecule's polarity and hydrophilicity, which in turn impedes its ability to passively diffuse across the lipophilic cell membrane.[4][5][6] The presence of nitrogen atoms in the pyridine and oxazole rings also contributes to the overall polarity of the molecule.
Q2: What are the key physicochemical properties I should evaluate to predict permeability issues?
To understand and predict a drug's absorption and permeability, you must consider several key physicochemical properties.[7][8][9][10] The interplay between these factors governs how a molecule interacts with and crosses biological membranes.
| Property | Description | Target Range for Good Permeability | Rationale |
| Lipophilicity (LogD at pH 7.4) | The distribution coefficient of the compound (both ionized and unionized forms) between an organic and aqueous phase at physiological pH. | 1 < LogD < 3 | A balance is crucial. Too low, and the compound won't enter the lipid membrane. Too high, and it may get trapped in the membrane or have poor aqueous solubility.[11][12] LogD is often a better predictor than LogP for ionizable drugs.[13] |
| Ionization State (pKa) | The acid dissociation constant, which determines the proportion of the molecule that is ionized at a given pH.[14] | For acids, a higher pKa (>5) is preferable. | The un-ionized form of a drug is typically more permeable across cell membranes.[8] A lower pKa means more of the compound is ionized (charged) at physiological pH, reducing passive diffusion. |
| Polar Surface Area (PSA) | The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | < 140 Ų | High PSA is associated with poor membrane permeability due to the energy required to shed water molecules before entering the lipid bilayer. |
| Molecular Weight (MW) | The mass of the molecule. | < 500 Da | Larger molecules generally diffuse more slowly across membranes. This is a core component of Lipinski's "Rule of Five".[14] |
| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds (donors) and N or O atoms (acceptors). | H-bond Donors ≤ 5, H-bond Acceptors ≤ 10 | A high number of hydrogen bonds increases a compound's affinity for water, making it more difficult to partition into the cell membrane.[9] |
Q3: What is the difference between the PAMPA and Caco-2 permeability assays, and which one should I use?
Choosing the right assay depends on the stage of your research and the specific question you are asking.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that models passive diffusion.[15][16] A compound's ability to cross an artificial membrane infused with lipids is measured. It is excellent for early-stage screening to rank compounds based on their potential for passive, transcellular permeation.[17] However, it cannot assess the contributions of active transport or efflux.[16]
-
Caco-2 Permeability Assay: This is the industry-standard cell-based model that uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[18][19] This assay can measure permeability from passive diffusion, active transport, and importantly, identify if your compound is a substrate for efflux pumps (like P-glycoprotein).[] It is more complex and lower-throughput than PAMPA but provides a more comprehensive and biologically relevant picture.[17]
Recommendation: Use PAMPA for initial screening of a library of derivatives to quickly identify those with favorable passive permeability. For lead compounds, a bidirectional Caco-2 assay is essential to confirm permeability and investigate potential efflux issues.
Q4: What is a "prodrug strategy," and why is it recommended for my compound class?
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[4] For carboxylic acid-containing compounds, the most common prodrug strategy is esterification .[1][3][6]
Causality: By converting the polar, charged carboxylic acid into a more lipophilic, neutral ester, you effectively mask the group that is hindering membrane transport.[2][5] This neutral prodrug can more easily cross the cell membrane via passive diffusion. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond, releasing the active carboxylic acid right at its site of action.[21] This is a highly effective and widely used strategy to improve the bioavailability of acidic drugs.[4][]
Systematic Troubleshooting Guide
This section provides a logical workflow to diagnose and solve permeability issues with your this compound derivatives.
Step 1: Initial Diagnosis - Is Poor Permeability the Cause of Low Activity?
Question: My compound shows high potency in a biochemical (e.g., enzyme) assay but is inactive in my cell-based assay. How do I confirm that poor permeability is the problem?
Answer: This discrepancy is a classic indicator of poor cell permeability. Before proceeding to complex permeability assays, you can perform a simple experiment using a cell line with a compromised membrane.
-
Experimental Rationale: By using a permeabilizing agent (like a low concentration of digitonin or saponin) or mechanically disrupting the cells (e.g., scrape-loading), you can bypass the cell membrane barrier. If your compound shows activity under these conditions but not in intact cells, it strongly suggests that the compound cannot reach its intracellular target.
-
Self-Validation: This experiment includes a built-in control. The activity in intact cells (negative result) versus permeabilized cells (positive result) directly points to the cell membrane as the barrier.
Step 2: Quantitative Assessment - How Do I Experimentally Measure Permeability?
Question: I suspect low permeability. How do I get a quantitative value to guide my optimization efforts?
Answer: You need to perform a dedicated permeability assay. As discussed in the FAQ, the Caco-2 assay is the gold standard for obtaining comprehensive data. A bidirectional assay is critical for understanding if your compound is being actively removed from the cell.
-
Experimental Rationale: The Caco-2 assay measures the rate of compound appearance from a donor to a receiver compartment across a cell monolayer.[19] By measuring transport in both the apical-to-basolateral (A→B, mimicking absorption) and basolateral-to-apical (B→A) directions, you can calculate both the apparent permeability coefficient (Papp) and the Efflux Ratio (ER).
-
Papp (Apparent Permeability Coefficient): A measure of the rate of permeation across the cell monolayer.
-
ER (Efflux Ratio): Calculated as Papp (B→A) / Papp (A→B). An ER > 2 is a strong indication that the compound is a substrate of an efflux transporter.[19]
-
-
Trustworthiness: The protocol's integrity is validated by running control compounds with known permeability characteristics (e.g., high permeability like propranolol, low permeability like atenolol) and known efflux substrates (e.g., digoxin). The transepithelial electrical resistance (TEER) is also measured before and after the experiment to ensure the integrity of the cell monolayer was maintained.
(A detailed protocol for the Caco-2 Bidirectional Permeability Assay is provided in the "Experimental Protocols" section below.)
Step 3: Data Interpretation - What Do My Permeability Results Mean?
Question: I have my Papp and Efflux Ratio values from the Caco-2 assay. How do I interpret them and decide on the next steps?
Answer: Your results will point you toward a specific strategy.
| Scenario | Papp (A→B) Value | Efflux Ratio (ER) | Interpretation | Recommended Strategy |
| 1. Poor Passive Permeability | Low (< 1 x 10⁻⁶ cm/s) | < 2 | The compound is too polar/charged to cross the membrane efficiently. Efflux is not a primary issue. | Prodrug Strategy (Esterification). Mask the carboxylic acid to increase lipophilicity and enable passive diffusion.[6] |
| 2. Active Efflux | Low to Moderate | > 2 | The compound may be able to enter the cell, but it is being actively pumped out by transporters like P-glycoprotein. | Structural Modification. Modify the compound's structure to reduce its recognition by efflux transporters. A prodrug strategy alone may not be sufficient if the active form is still an efflux substrate. |
| 3. Acceptable Permeability | Moderate to High (> 1 x 10⁻⁶ cm/s) | < 2 | Permeability is likely not the primary reason for low cellular activity. | Investigate Other Factors. Consider compound stability in media, off-target effects, or issues with the cellular assay itself. |
Step 4: Implementing Solutions - How Can I Improve the Permeability of My Compound?
Question: My compound has confirmed low permeability due to its polarity. How do I design and synthesize an effective prodrug?
Answer: The goal is to create an ester prodrug that is lipophilic enough to cross the cell membrane but is also efficiently cleaved by intracellular esterases to release the active drug.
-
Strategy 1: Simple Alkyl Esters (First-Pass Approach)
-
Rationale: Synthesizing a simple methyl or ethyl ester is a straightforward and effective first step.[6] This modification provides a significant increase in lipophilicity (LogD) and removes the negative charge, often resulting in a dramatic improvement in permeability.
-
Action: Synthesize the ethyl ester of your parent compound. Re-evaluate its permeability in the Caco-2 assay. You should observe a significant increase in the Papp (A→B) value.
-
-
Strategy 2: Bioisosteric Replacement
-
Rationale: In some cases, completely replacing the carboxylic acid with a functional group that mimics its interactions but has different physicochemical properties can be effective. A tetrazole, for example, is a common bioisostere for a carboxylic acid and may offer improved permeability and metabolic stability.[23]
-
Action: If simple esterification is not successful or leads to other issues (e.g., poor stability), consider synthesizing an analog where the carboxylic acid is replaced by a tetrazole ring.
-
-
Strategy 3: Addressing Active Efflux
-
Rationale: If your data indicates active efflux (ER > 2), you must alter the molecule's structure to reduce its affinity for the transporter protein. This often involves a more extensive structure-activity relationship (SAR) study.
-
Action: Synthesize a small library of analogs with modifications at different positions on the pyridine or oxazole rings. The goal is to disrupt the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between your compound and the efflux pump without sacrificing on-target activity. Re-screen these new analogs in the bidirectional Caco-2 assay to identify compounds with a lower ER.
-
Visual Summaries
// Central Node Perm [label="Cell Permeability", pos="0,0!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5];
// Primary Factors Physico [label="Physicochemical Properties", pos="-3,2!", fillcolor="#FBBC05", fontcolor="#202124"]; Struct [label="Structural Features", pos="3,2!", fillcolor="#FBBC05", fontcolor="#202124"]; Bio [label="Biological Barriers", pos="0,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"];
// Secondary Factors LogD [label="Lipophilicity (LogD)", pos="-4.5,4!", fillcolor="#F1F3F4", fontcolor="#202124"]; pKa [label="Ionization (pKa)", pos="-1.5,4!", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="Carboxylic Acid (-COOH)", pos="1.5,4!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rings [label="Heterocycles\n(Pyridine, Oxazole)", pos="4.5,4!", fillcolor="#F1F3F4", fontcolor="#202124"]; Passive [label="Passive Diffusion", pos="-2.5,-4.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Efflux [label="Efflux Pumps (e.g., P-gp)", pos="2.5,-4.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Perm -- Physico; Perm -- Struct; Perm -- Bio;
Physico -- LogD; Physico -- pKa; Struct -- Acid; Struct -- Rings; Bio -- Passive; Bio -- Efflux;
pKa -- Acid [style=dashed]; LogD -- Passive [style=dashed]; Acid -- Passive [style=dashed, color="#EA4335"]; } Caption: Factors influencing cell permeability of the derivatives.
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard industry practices and provides a rapid assessment of passive permeability.[15][17]
Materials:
-
PAMPA plate sandwich system (e.g., Millipore MultiScreen-IP, Corning Gentest)
-
Donor Plate (hydrophobic PVDF membrane)
-
Acceptor Plate
-
Lecithin in dodecane (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compounds and control compounds (e.g., high/low permeability controls)
-
UV-transparent 96-well plates for analysis
-
Plate reader or LC-MS/MS system
Procedure:
-
Prepare Compound Solutions: Prepare 10 mM stock solutions of test and control compounds in DMSO. Create a 500 µM working solution by diluting the stock in PBS (final DMSO concentration should be ≤ 5%).
-
Coat Donor Plate: Gently add 5 µL of the lecithin/dodecane solution to each well of the donor plate membrane. Allow the solvent to evaporate for approximately 5-10 minutes, leaving a lipid layer.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate.
-
Add Compounds: Add 150 µL of the compound working solutions to the donor plate wells.
-
Incubation: Cover the plate sandwich to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.
-
Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the compound concentration in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation of Permeability (Pe): The effective permeability (Pe) is calculated using established equations that account for the concentration change, volumes, surface area, and incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol provides a comprehensive assessment of permeability and efflux, adapted from industry-standard methods.[18][][24]
Materials:
-
Caco-2 cells (e.g., from ATCC)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compounds and controls (e.g., propranolol, atenolol, digoxin)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at a density of ~6 x 10⁴ cells/cm². Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer.[18]
-
Verify Monolayer Integrity: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 200 Ω·cm².
-
Prepare for Transport: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer. Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
Dosing for Bidirectional Transport:
-
Apical to Basolateral (A→B): Add the test compound (e.g., at 10 µM in transport buffer) to the apical (donor) side. Add fresh transport buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) side. Add fresh transport buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates for 2 hours at 37°C with gentle shaking.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for each direction.
-
Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculation of Papp and Efflux Ratio:
-
The apparent permeability coefficient (Papp) is calculated for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug transport
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor compartment
-
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)
-
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 3. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 4. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. journals.co.za [journals.co.za]
- 10. What are the physicochemical properties of drug? [lookchem.com]
- 11. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. PAMPA | Evotec [evotec.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 21. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 23. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
A Comparative Guide to the Characterization of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Pyridin-3-yl)oxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which combines a pyridine ring, an oxazole core, and a carboxylic acid moiety, presents a unique profile for potential biological activity. Accurate and comprehensive characterization is paramount to understanding its chemical properties, ensuring its purity, and establishing a foundation for further development. This guide details the primary analytical techniques required for a thorough characterization of this molecule.
Core Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization of this compound. The logical flow of analysis ensures that both the molecular structure and the purity of the sample are confirmed.
A Comparative Guide to Evaluating the Efficacy of Novel Heterocyclic Enzyme Inhibitors: A Case Study with 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid
Introduction: The Quest for Specificity in Enzyme Inhibition for Cancer Therapy
In the landscape of modern drug discovery, particularly within oncology, the rational design and evaluation of small molecule enzyme inhibitors remain a cornerstone of therapeutic advancement. The intricate signaling networks that govern cell proliferation, survival, and angiogenesis are often dysregulated in cancer, making the enzymes within these pathways compelling targets for therapeutic intervention. The development of specific and potent inhibitors requires a rigorous comparative analysis to ascertain their efficacy relative to existing compounds.
This guide provides a comprehensive framework for evaluating the potential of a novel heterocyclic compound, 5-(Pyridin-3-yl)oxazole-4-carboxylic acid, as an enzyme inhibitor. While the specific biological target of this compound is not yet definitively established in publicly available literature, its structural motifs—a pyridine ring linked to a substituted oxazole—are present in numerous compounds with known inhibitory activity against key oncogenic enzymes. This guide, therefore, takes a hypothesis-driven approach, postulating plausible targets for this compound based on structural analogy to known inhibitors. We will explore the methodologies for comparing its potential efficacy against established inhibitors of three distinct enzyme classes implicated in cancer: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase; Protein-Tyrosine Phosphatase 1B (PTP1B), a non-receptor protein tyrosine phosphatase; and Sirtuin 2 (SIRT2), a Class III histone deacetylase.
By detailing the signaling pathways, comparative inhibitors, and robust experimental protocols, this guide serves as a self-validating system for researchers to assess the therapeutic potential of novel chemical entities.
Lead Compound Profile: this compound
Structure:
The lead compound, this compound, is a small molecule featuring a pyridine ring, an oxazole ring, and a carboxylic acid group. This combination of a nitrogen-containing aromatic heterocycle and a five-membered ring with two heteroatoms is a common scaffold in medicinal chemistry. The pyridine and oxazole moieties can participate in various non-covalent interactions with enzyme active sites, including hydrogen bonding and π-stacking, while the carboxylic acid group can act as a key hydrogen bond donor or acceptor, or engage in ionic interactions. The rationale for investigating this compound as an enzyme inhibitor is supported by the established biological activities of structurally similar molecules.
Hypothesized Targets and Comparative Inhibitor Profiles
Based on the prevalence of the pyridinyl-oxazole and related scaffolds in known enzyme inhibitors, we hypothesize that this compound may exhibit inhibitory activity against one or more of the following enzyme classes. For each class, we present a well-characterized inhibitor for comparative analysis.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.
Signaling Pathway:
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[3][4]
VEGFR-2 Signaling Pathway
Comparative Inhibitor: Sorafenib
Sorafenib is a multi-kinase inhibitor that targets VEGFR-2, PDGFR-β, and Raf kinases.[5][6] Its inhibition of VEGFR-2 is a key component of its anti-angiogenic activity.[7]
Protein-Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a non-receptor protein tyrosine phosphatase that negatively regulates insulin and leptin signaling pathways.[8] Overexpression of PTP1B has been implicated in type 2 diabetes, obesity, and various cancers, where it can dephosphorylate and inactivate growth factor receptors.[9][10]
Signaling Pathway:
PTP1B dephosphorylates activated insulin receptors (IR) and insulin receptor substrates (IRS), thereby attenuating downstream signaling through the PI3K-Akt pathway.[8][11] In cancer, PTP1B can also dephosphorylate other receptor tyrosine kinases, impacting cell growth and proliferation.[10]
References
- 1. A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Identification of a novel small molecule that inhibits deacetylase but not defatty-acylase reaction catalysed by SIRT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. SIRT2 Activity Assay Kit | 566329 [merckmillipore.com]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines [mdpi.com]
- 10. Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Mechanism of Action for 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid as a Novel Kynurenine 3-Monooxygenase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the proposed mechanism of action of a novel heterocyclic compound, 5-(Pyridin-3-yl)oxazole-4-carboxylic acid, as an inhibitor of Kynurenine 3-Monooxygenase (KMO). While direct literature on this specific molecule is nascent, its structure suggests potential interaction with enzymatic targets. We will therefore use the well-established field of KMO inhibition as a paradigm for a rigorous, multi-tiered validation process. This document is designed not as a rigid template, but as a logical, causality-driven narrative to guide experimental design and interpretation.
Introduction: The Therapeutic Rationale for KMO Inhibition
The kynurenine pathway (KP) is the primary route for tryptophan metabolism in mammals.[1][2] At a critical branchpoint of this pathway lies Kynurenine 3-Monooxygenase (KMO), a mitochondrial enzyme that converts L-kynurenine (KYN) into 3-hydroxykynurenine (3-HK).[3][4] The downstream products of KMO activity include the excitotoxic NMDA receptor agonist quinolinic acid (QUIN) and the free-radical generator 3-HK.[1][3][5] Conversely, a separate branch of the pathway converts KYN into kynurenic acid (KYNA), a metabolite with neuroprotective properties.[1][5]
An imbalance in the KP, leading to an overproduction of neurotoxic metabolites, has been implicated in a range of neurological and inflammatory disorders, including Huntington's, Alzheimer's, and Parkinson's diseases, as well as acute pancreatitis.[3][4][6][7] Pharmacological inhibition of KMO presents a compelling therapeutic strategy. By blocking the enzyme, the metabolic flux of KYN is shunted away from the production of 3-HK and QUIN and redirected towards the synthesis of neuroprotective KYNA.[1][3] This guide outlines the essential experimental cascade required to validate if a novel compound, such as this compound, achieves this therapeutic objective by directly and selectively inhibiting KMO.
Comparative Landscape: Established KMO Inhibitors as Benchmarks
To objectively assess the performance of a novel compound, it must be compared against well-characterized alternatives. These reference compounds serve as positive controls and provide a benchmark for potency and selectivity.
| Compound | Type | Mechanism of Inhibition | Key Features | Reference(s) |
| Ro 61-8048 | Sulfonamide | Substrate Competitive | Widely used tool compound; metabolically unstable but effective in vivo.[8][9] | [8],[9] |
| UPF-648 | Substrate Analogue | Competitive | Potent inhibitor but does not cross the blood-brain barrier; shown to increase H₂O₂ production.[10] | [10] |
| GSK180 | Novel Scaffold | Competitive | Potent and specific; developed for acute pancreatitis; low passive permeability.[4][11] | [4],[11] |
| JM6 | Prodrug | N/A | Orally bioavailable prodrug of a Ro 61-8048 analog; acts peripherally to increase brain KYNA.[5][8] | [5],[8] |
A Self-Validating Experimental Workflow
The validation of a mechanism of action should be a logical progression from the simplest system (purified enzyme) to a complex biological environment (cellular and in vivo models). Each step is designed to answer a specific question and validate the findings of the previous stage.
Part 1: Biochemical Characterization – Direct Target Engagement
The foundational step is to determine if the compound directly interacts with and inhibits the purified target enzyme. This removes the complexities of cellular systems, such as membrane permeability and off-target effects.
Experimental Protocol 1: In Vitro KMO Inhibition Assay
-
Causality & Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified, recombinant human KMO. This experiment directly tests the hypothesis of enzyme inhibition.
-
Principle: This assay spectrophotometrically measures KMO activity by monitoring the consumption of its cofactor, NADPH, at an absorbance of 340 nm.[11][12][13] The rate of NADPH depletion is directly proportional to KMO enzymatic activity. A decrease in this rate in the presence of the test compound indicates inhibition.
-
Methodology:
-
Reagent Preparation:
-
Prepare 1X KMO Assay Buffer.
-
Prepare stock solutions of L-Kynurenine (substrate, e.g., 20 mM) and NADPH (cofactor, e.g., 10 mM).[14]
-
Prepare a serial dilution of this compound and the reference inhibitor (e.g., Ro 61-8048) in DMSO, typically starting from 10 mM.
-
-
Assay Setup (96-well UV-transparent plate):
-
To each well, add 1X KMO Assay Buffer.
-
Add the test compound or reference inhibitor at various concentrations (final DMSO concentration should be <1%). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Add recombinant human KMO enzyme (e.g., final concentration of 20 µg/ml).[12]
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation & Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each concentration.
-
Normalize the data to the positive control (100% activity) and negative control (0% activity).
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
-
Anticipated Data:
| Compound | Biochemical IC50 (nM) [Hypothetical] |
| This compound | 150 |
| Ro 61-8048 (Reference) | 50 |
| UPF-648 (Reference) | 20 |
Experimental Protocol 2: Enzyme Kinetics Analysis
-
Causality & Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This provides deeper mechanistic insight into how the compound interacts with the enzyme—does it compete with the natural substrate, or does it bind to a different site?
-
Principle: By measuring the enzyme's reaction rate at various concentrations of both the substrate (L-Kynurenine) and the inhibitor, one can determine the effect of the inhibitor on the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate).
-
Methodology:
-
Set up the KMO inhibition assay as described in Protocol 1.
-
Create a matrix of conditions. Use several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
For each inhibitor concentration, perform a substrate titration by varying the concentration of L-Kynurenine across a wide range (e.g., 0.1x Km to 10x Km).
-
Measure the initial reaction rates for all conditions.
-
Analyze the data using a double-reciprocal Lineweaver-Burk plot (1/rate vs. 1/[Substrate]) or by direct non-linear regression fitting to the Michaelis-Menten equation.
-
-
Interpretation:
-
Competitive: Vmax remains constant, but Km increases. The inhibitor binds to the active site, competing with the substrate.[15]
-
Non-competitive: Km remains constant, but Vmax decreases. The inhibitor binds to an allosteric site, reducing enzyme efficiency regardless of substrate binding.[15]
-
Uncompetitive: Both Vmax and Km decrease. The inhibitor binds only to the enzyme-substrate complex.
-
Part 2: Cellular Assays – Confirming Mechanism in a Biological Context
After confirming direct enzyme inhibition, the next critical step is to verify that the compound can access and inhibit its target within a living cell. These assays account for factors like cell membrane permeability and intracellular metabolism.
Experimental Protocol 3: Cell-Based KMO Activity Assay
-
Causality & Objective: To determine the cellular IC50 of the compound. This experiment validates that the compound is cell-permeable and retains its inhibitory activity in the complex intracellular environment.
-
Principle: This assay measures the activity of KMO within intact cells by quantifying the production of its direct product, 3-HK, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Methodology:
-
Cell Culture:
-
Use a relevant cell model. Options include:
-
HEK293 cells stably overexpressing human KMO.
-
Primary human peripheral blood mononuclear cells (PBMCs), which endogenously express KMO.[16]
-
-
-
Compound Treatment:
-
Plate cells in a multi-well format and allow them to adhere.
-
Treat cells with a serial dilution of this compound and a reference compound (e.g., GSK180) for a set period (e.g., 24 hours).
-
-
Substrate Addition & Incubation:
-
Add a known concentration of the substrate, L-kynurenine, to the cell culture medium.
-
Incubate for a defined period (e.g., 2-4 hours) to allow for conversion to 3-HK.
-
-
Sample Collection & Preparation:
-
Collect the cell culture supernatant.
-
Perform protein precipitation (e.g., with trichloroacetic acid) and centrifuge to clear the sample.[4]
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for 3-HK concentrations using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Normalize the amount of 3-HK produced to the untreated control.
-
Plot the percent inhibition of 3-HK production against the log concentration of the inhibitor to calculate the cellular IC50.
-
-
-
Anticipated Data:
| Compound | Cellular IC50 (µM) [Hypothetical] |
| This compound | 2.5 |
| GSK180 (Reference) | 2.0[14] |
Note: A significant rightward shift from the biochemical IC50 to the cellular IC50 may indicate poor cell permeability or active efflux.[11][14]
Experimental Protocol 4: Target Engagement Biomarker Analysis
-
Causality & Objective: To confirm that inhibition of KMO by the compound produces the expected downstream metabolic signature of the pathway. This is a crucial self-validating step; the pattern of metabolite changes provides powerful evidence that the observed effect is due to on-target KMO inhibition.
-
Principle: A true KMO inhibitor will block the conversion of KYN to 3-HK. This will lead to a measurable decrease in 3-HK and a corresponding increase in the upstream substrate, KYN, and the alternative pathway product, KYNA.
-
Methodology:
-
Perform the cell-based assay as described in Protocol 3, treating cells with the compound at a concentration near its cellular IC50 (e.g., 1x and 5x IC50).
-
Collect and prepare the supernatant as before.
-
Using LC-MS/MS, quantify the concentrations of multiple kynurenine pathway metabolites: Tryptophan, Kynurenine (KYN), 3-Hydroxykynurenine (3-HK), and Kynurenic Acid (KYNA).
-
Analyze the data by comparing the metabolite levels in treated cells to untreated controls. Calculate the KYNA/3-HK ratio as a key indicator of pathway modulation.
-
Part 3: In Vivo Pharmacodynamic Assessment
The final validation stage is to demonstrate that the compound can modulate KMO activity in a living organism.
Experimental Protocol 5: In Vivo Pharmacodynamic (PD) Marker Analysis
-
Causality & Objective: To confirm that systemic administration of the compound leads to the expected modulation of kynurenine pathway metabolites in plasma and, if applicable, the target tissue (e.g., brain). This links the biochemical and cellular activity to a physiological response.
-
Principle: Following administration of the compound to a rodent model, plasma and/or tissue samples are analyzed for the same metabolic biomarkers measured in the cellular assays.
-
Methodology:
-
Animal Dosing:
-
Administer this compound to a cohort of mice or rats via a relevant route (e.g., oral gavage, intravenous injection). Include a vehicle control group.
-
-
Sample Collection:
-
At various time points post-dosing (e.g., 1, 4, 8, 24 hours), collect blood samples for plasma preparation.
-
If the compound is intended for neurological indications, collect brain tissue to assess blood-brain barrier penetration and central target engagement.
-
-
Sample Processing & Analysis:
-
Prepare plasma and tissue homogenates.
-
Analyze the samples for kynurenine pathway metabolites (KYN, KYNA, 3-HK) using LC-MS/MS, as described previously.
-
-
-
Data Interpretation:
-
Successful in vivo target engagement would be demonstrated by a significant decrease in plasma 3-HK levels and a concurrent increase in plasma KYN and KYNA levels compared to the vehicle-treated group.[4][6]
-
Detection of these changes in brain tissue would further validate the compound's utility for CNS disorders.[8]
-
Conclusion
The validation of a compound's mechanism of action is a systematic process of building evidence across multiple experimental platforms. For a novel molecule like this compound, this guide proposes a rigorous, causality-driven workflow using the KMO inhibition hypothesis as a framework. By progressing from direct enzymatic assays to cellular and in vivo models, and by comparing performance against established benchmarks, researchers can generate a robust, self-validating data package. This multi-tiered approach provides the highest degree of confidence in confirming not only if a compound works, but precisely how it achieves its biological effect.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. What are KMO inhibitors and how do they work? [synapse.patsnap.com]
- 4. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gladstone.org [gladstone.org]
- 6. Positive trial results for inflammation drug | Institute for Regeneration and Repair | Institute for Regeneration and Repair [regeneration-repair.ed.ac.uk]
- 7. Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 8. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the Quantification of 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid in Biological Samples
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid
This compound represents a class of heterocyclic compounds of increasing interest in pharmaceutical development. Its structural motifs, featuring both a pyridine ring and an oxazole carboxylic acid, suggest potential biological activity, making it a candidate for pharmacokinetic and metabolic studies. Accurate quantification in biological matrices such as plasma, urine, and tissue homogenates is paramount to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the predominant analytical methodologies for the quantification of this and structurally related molecules, grounded in the principles of bioanalytical method validation as stipulated by the International Council for Harmonisation (ICH) M10 guideline and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
The inherent physicochemical properties of this compound—a polar, acidic compound—present specific challenges and inform the selection of appropriate analytical techniques. This document will explore the two most viable platforms for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, from sample preparation to instrumental analysis, and provide a framework for developing a robust, self-validating analytical method.
Comparative Analysis of Analytical Methodologies
The choice between HPLC-UV and LC-MS/MS is fundamentally a trade-off between accessibility, cost, sensitivity, and selectivity.
| Parameter | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by chromatography, quantification by UV absorbance. | Separation by chromatography, quantification by mass-to-charge ratio of specific fragment ions. |
| Selectivity | Moderate. Relies on chromatographic separation to distinguish the analyte from matrix components. | High. Can distinguish between compounds with the same retention time but different mass-to-charge ratios. |
| Sensitivity | Lower. Typically in the high nanogram to microgram per milliliter range. | High. Can achieve picogram to low nanogram per milliliter sensitivity.[6][7][8] |
| Sample Preparation | Often requires more rigorous cleanup to minimize interferences. | Can tolerate less stringent cleanup due to the high selectivity of the detector. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | Generally lower due to longer run times and more extensive sample preparation. | Higher, with faster run times and often simpler sample preparation. |
| Method Development | Can be more challenging to achieve the required selectivity and sensitivity. | While complex, offers more parameters for optimization, leading to highly robust methods. |
For this compound, the presence of chromophores in its structure makes HPLC-UV a feasible option, particularly for applications where high sensitivity is not a prerequisite, such as in vitro metabolism studies with higher concentrations. However, for in vivo pharmacokinetic studies where plasma concentrations are expected to be low, the superior sensitivity and selectivity of LC-MS/MS make it the gold standard.
Sample Preparation: The Foundation of Reliable Quantification
The goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[9] Given the acidic nature of this compound, the following sample preparation techniques are most applicable:
-
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma or serum sample to precipitate proteins.[7][9]
-
Rationale: Effective for removing the bulk of proteins, but may not remove other endogenous interferences, potentially leading to matrix effects in LC-MS/MS.
-
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For an acidic compound like our target analyte, the pH of the aqueous phase can be adjusted to below its pKa to neutralize it, making it more soluble in an organic solvent.[10]
-
Rationale: Provides a cleaner extract than PPT, but can be more time-consuming and require larger volumes of organic solvents.
-
-
Solid-Phase Extraction (SPE): This is a highly selective method that uses a solid sorbent to retain the analyte, while allowing interfering compounds to pass through. For an acidic analyte, an anion-exchange or mixed-mode sorbent can be highly effective.[11]
-
Rationale: Offers the cleanest extracts and the ability to concentrate the analyte, leading to improved sensitivity. It is often the method of choice for demanding applications.
-
Caption: A generalized workflow for sample preparation.
Chromatographic and Detection Methodologies
HPLC-UV Method Development
A typical HPLC-UV method for an acidic compound like this compound would involve a reversed-phase C18 column.
Experimental Protocol: HPLC-UV
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, increasing to elute the analyte, followed by a wash and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength to be determined by UV scan of a standard solution (likely around 254-280 nm).
-
-
Sample Preparation (using SPE):
-
Condition an anion-exchange SPE cartridge with methanol followed by water.
-
Load the pre-treated biological sample.
-
Wash the cartridge with a weak organic solvent to remove neutral and basic interferences.
-
Elute the analyte with a solvent containing a strong acid (e.g., formic acid in methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
LC-MS/MS Method Development
LC-MS/MS provides unparalleled sensitivity and selectivity through the use of Multiple Reaction Monitoring (MRM).
Experimental Protocol: LC-MS/MS
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm (for faster analysis).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A rapid gradient to ensure sharp peaks and high throughput.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode due to the pyridine nitrogen, but negative mode should also be evaluated for the carboxylic acid.
-
MRM Transitions: The precursor ion (M+H)+ or (M-H)- will be selected in the first quadrupole, fragmented in the collision cell, and a specific product ion will be monitored in the third quadrupole. These transitions need to be optimized by infusing a standard solution of the analyte.
-
-
Sample Preparation (using Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing a suitable internal standard.
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Inject a portion of the supernatant directly or after evaporation and reconstitution.
-
Caption: The general analytical instrument workflow.
Method Validation: Ensuring Data Integrity
A bioanalytical method is only as good as its validation. According to the ICH M10 guideline, a full validation should be performed to demonstrate that the method is suitable for its intended purpose.[1][4] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression is typically used.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the sample preparation process.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte in LC-MS/MS.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion and Recommendations
For the quantification of this compound in biological samples, both HPLC-UV and LC-MS/MS are viable techniques.
-
HPLC-UV is a cost-effective option suitable for applications where high sensitivity is not required. Method development should focus on achieving adequate chromatographic separation from endogenous interferences.
-
LC-MS/MS is the recommended method for pharmacokinetic studies and any application requiring high sensitivity and selectivity. Its ability to minimize the impact of matrix interferences and provide structural confirmation makes it the more robust and reliable choice for regulated bioanalysis.
The development of a successful bioanalytical method for this compound will hinge on a thorough understanding of its physicochemical properties, careful selection of sample preparation and chromatographic conditions, and a rigorous validation that adheres to international regulatory guidelines.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. Development and validation of a sensitive LC-MS/MS method for the assay of four PARP inhibitors in human plasma and its application in ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a UPLC-MS/MS method for quantification of C-005, a novel third-generation EGFR TKI, and its major metabolite in plasma: Application to its first-in-patient study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 11. bib.irb.hr:8443 [bib.irb.hr:8443]
A Comparative Guide to the Structure-Activity Relationship of 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 5-(pyridin-3-yl)oxazole-4-carboxylic acid scaffold has emerged as a promising framework for the development of novel therapeutic agents. Its structural rigidity, coupled with the diverse chemical functionalities offered by the pyridine and oxazole rings, provides a versatile platform for potent and selective enzyme inhibition. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, drawing comparisons from analogous series to elucidate the key determinants of biological activity. We will explore the impact of structural modifications on inhibitory potency, with a focus on potential applications in oncology and inflammatory diseases.
The Core Scaffold: A Privileged Motif in Enzyme Inhibition
The this compound core combines the hydrogen bonding capabilities of the pyridine nitrogen and the carboxylic acid with the stable, aromatic oxazole linker. This arrangement is particularly well-suited for interaction with the active sites of various enzymes, including kinases and phosphodiesterases, which are often the targets in cancer and inflammation research. The pyridine ring can engage in crucial hydrogen bonds and π-stacking interactions within the ATP-binding pocket of kinases, while the carboxylic acid can form salt bridges or hydrogen bonds with basic residues.
Comparative Analysis of Structural Modifications
The biological activity of this compound analogs can be systematically optimized by modifying three key regions: the pyridine ring, the oxazole core, and the carboxylic acid moiety.
The Influence of Pyridine Ring Substitution
Substituents on the pyridine ring can significantly modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity.
| Analog Series | Substitution Pattern | Observed Effect on Activity | Potential Rationale |
| Unsubstituted | H | Baseline activity | Provides a foundational scaffold for further optimization. |
| Electron-donating | -CH₃, -OCH₃ | Generally increased potency in kinase inhibition | Enhances the basicity of the pyridine nitrogen, potentially strengthening hydrogen bonds with hinge residues in the kinase active site. |
| Electron-withdrawing | -Cl, -CF₃ | Variable effects; can improve selectivity | Can alter the pKa of the pyridine, potentially disfavoring binding to some off-target kinases. May also introduce new van der Waals interactions. |
| Bulky Substituents | -Phenyl, -tButyl | Often decreased activity | Steric hindrance can prevent optimal binding within the active site. |
Modifications to the Oxazole Core
While the oxazole ring itself is often crucial for maintaining the overall geometry of the scaffold, bioisosteric replacement with other five-membered heterocycles can be a viable strategy to fine-tune activity and pharmacokinetic properties.
| Core Scaffold | Key Features | Impact on Activity |
| Oxazole | Aromatic, contains oxygen and nitrogen heteroatoms. | The foundational core, providing a rigid linker. |
| Thiazole | Replacement of oxygen with sulfur. | Can improve metabolic stability and alter electronic properties. May lead to changes in selectivity. |
| Imidazole | Replacement of oxygen with a second nitrogen. | Introduces an additional hydrogen bond donor/acceptor, potentially leading to new interactions with the target protein. |
The Critical Role of the Carboxylic Acid and its Bioisosteres
The carboxylic acid at the 4-position of the oxazole is a key pharmacophoric element, often responsible for a critical anchoring interaction with the target protein. However, its acidic nature can lead to poor cell permeability and rapid metabolism. Bioisosteric replacement is a common strategy to address these liabilities.[1][2]
| Functional Group | pKa (approx.) | Key Characteristics | Impact on Properties |
| Carboxylic Acid | 4-5 | Ionizable, strong hydrogen bond donor/acceptor. | Potent in vitro activity, but may have poor oral bioavailability and be susceptible to glucuronidation.[1] |
| Tetrazole | ~4.5 | Metabolically stable, similar pKa to carboxylic acid. | Often improves metabolic stability and oral bioavailability while maintaining similar binding interactions.[3][4] |
| Acyl Sulfonamide | 4-5 | Maintains acidity, but with different geometry. | Can improve metabolic resistance to glucuronidation.[5] |
| Carboxamide | N/A (neutral) | Neutral, hydrogen bond donor/acceptor. | Removes the acidic liability, which can improve cell permeability. Activity is highly dependent on the specific interactions within the active site. |
Hypothesized Biological Target and Signaling Pathway
Based on the prevalence of the pyridinyl-heterocycle motif in kinase and phosphodiesterase inhibitors, it is hypothesized that analogs of this compound are likely to exert their biological effects through the inhibition of these enzyme classes. For instance, inhibition of a protein kinase such as a Cyclin-Dependent Kinase (CDK) could lead to cell cycle arrest and apoptosis in cancer cells.[6] Alternatively, inhibition of Phosphodiesterase 4 (PDE4) would lead to an increase in intracellular cyclic AMP (cAMP) levels, which has anti-inflammatory effects.[7][8]
Caption: Hypothesized kinase inhibition pathway.
Experimental Protocols
To enable researchers to validate the SAR findings presented in this guide, the following are representative experimental protocols for the synthesis and biological evaluation of this compound analogs.
General Synthetic Scheme
A common route for the synthesis of the core scaffold involves the condensation of a serine derivative with a nicotinoyl chloride, followed by cyclization and oxidation to form the oxazole ring. Subsequent hydrolysis of the ester yields the desired carboxylic acid.
Caption: General synthetic workflow for the target compounds.
Step-by-Step Protocol:
-
Amide Coupling: To a solution of L-serine methyl ester hydrochloride in dichloromethane, add triethylamine at 0 °C. Stir for 10 minutes, then add nicotinoyl chloride dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Cyclization: The crude amide is dissolved in a suitable solvent and treated with a dehydrating agent such as thionyl chloride to effect cyclization to the oxazoline.
-
Oxidation: The oxazoline is then oxidized to the corresponding oxazole using an oxidizing agent like manganese dioxide.
-
Hydrolysis: The resulting methyl ester is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide.
-
Purification: The final product is purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of the synthesized analogs against a target kinase, such as CDK2.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
ATP
-
Peptide substrate (e.g., Histone H1)
-
Test compounds (analogs)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound.
-
Initiate the reaction by adding the CDK2/Cyclin A2 enzyme and ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell-Based Proliferation Assay
This assay determines the effect of the compounds on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
Test compounds
-
MTT reagent
Procedure:
-
Seed the MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) values from the dose-response curves.
Conclusion
The this compound scaffold represents a highly adaptable platform for the design of potent enzyme inhibitors. The SAR studies of analogous compounds reveal that modifications to the pyridine ring, the oxazole core, and particularly the carboxylic acid moiety can have a profound impact on biological activity and pharmacokinetic properties. Future work in this area should focus on the synthesis and evaluation of a focused library of these analogs against specific kinase and phosphodiesterase targets to fully elucidate their therapeutic potential.
References
- 1. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the Development of Phosphodiesterase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid: A Guide for Researchers
Introduction
5-(Pyridin-3-yl)oxazole-4-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural motif, featuring both a pyridine and an oxazole ring, is a key pharmacophore in a variety of biologically active molecules. The strategic placement of the carboxylic acid group provides a handle for further derivatization, making it a valuable building block in the synthesis of potential therapeutic agents. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, offering insights into the practical considerations, potential yields, and challenges associated with each approach. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs, whether for small-scale discovery efforts or larger-scale production.
Route A: Direct Synthesis from Nicotinic Acid and Ethyl Isocyanoacetate
This modern approach leverages a direct coupling of a carboxylic acid with an isocyanoacetate derivative, offering a potentially streamlined route to the desired oxazole.[1] The reaction proceeds via the in-situ activation of the carboxylic acid, followed by condensation with the isocyanoacetate and subsequent cyclization.
Proposed Reaction Scheme
Caption: Route A: Direct synthesis from nicotinic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate
-
To a solution of nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add N,N-diisopropylethylamine (DIEA) (2.5 eq).
-
Cool the mixture to 0 °C and add a solution of a suitable activating agent, such as triflic anhydride (Tf₂O) or PyBOP (1.2 eq), dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes to ensure the formation of the activated nicotinic acid species.
-
Add a solution of ethyl isocyanoacetate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid (HCl).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Analysis and Discussion
-
Advantages: This route is convergent and potentially high-yielding. The direct use of the carboxylic acid avoids the need to pre-form an acid chloride or other activated species. The reaction conditions are generally mild.
-
Disadvantages: The cost of the activating agent and ethyl isocyanoacetate can be a consideration for large-scale synthesis. The basicity of the pyridine nitrogen in nicotinic acid could potentially interfere with the reaction, requiring careful optimization of the base and activating agent.
Route B: Robinson-Gabriel Synthesis
A classic and reliable method for oxazole synthesis, the Robinson-Gabriel reaction involves the cyclodehydration of a 2-acylamino-ketone.[2] For the synthesis of our target molecule, this would require the preparation of ethyl 2-(nicotinamido)-3-oxobutanoate.
Proposed Reaction Scheme
Caption: Route B: Robinson-Gabriel synthesis.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(nicotinamido)-3-oxobutanoate
-
Prepare nicotinoyl chloride by reacting nicotinic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Dissolve ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) in a suitable solvent like pyridine or DCM containing a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution to 0 °C and add a solution of nicotinoyl chloride (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
After completion, perform an aqueous work-up to remove the base and any salts.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 2-acylamino-ketone, which can be purified by crystallization or chromatography.
Step 2: Cyclodehydration to Ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate
-
Treat the ethyl 2-(nicotinamido)-3-oxobutanoate with a dehydrating agent. Common reagents for this transformation include concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.
-
The reaction is typically heated to promote cyclization. The temperature and reaction time will depend on the chosen dehydrating agent.
-
Carefully quench the reaction mixture by pouring it onto ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting ester by column chromatography.
Step 3: Hydrolysis to this compound
-
Follow the hydrolysis procedure as described in Route A, Step 2.
Analysis and Discussion
-
Advantages: This is a well-established and robust method for oxazole synthesis. The starting materials are generally accessible.
-
Disadvantages: The preparation of the 2-acylamino-ketone precursor adds a step to the synthesis. The strongly acidic and high-temperature conditions of the cyclodehydration step may not be suitable for substrates with sensitive functional groups and can sometimes lead to side reactions or decomposition, potentially lowering the yield.
Route C: Van Leusen Oxazole Synthesis
The Van Leusen reaction provides another versatile method for the formation of the oxazole ring, typically by reacting an aldehyde with tosylmethyl isocyanide (TosMIC).[3] To synthesize the target molecule via this route, one would start with an appropriate pyridine-3-carboxaldehyde derivative.
Proposed Reaction Scheme
Caption: Route C: Van Leusen oxazole synthesis.
Experimental Protocol
Step 1: Synthesis of 5-(Pyridin-3-yl)oxazole
-
To a solution of pyridine-3-carboxaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.0 eq) in a solvent such as methanol or dimethoxyethane, add a base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the crude product by column chromatography to obtain 5-(pyridin-3-yl)oxazole.
Step 2: Formylation and Oxidation to this compound
-
The introduction of the carboxylic acid group at the 4-position of the oxazole ring would likely proceed via a formylation reaction (e.g., Vilsmeier-Haack reaction) followed by oxidation.
-
For formylation, treat the 5-(pyridin-3-yl)oxazole with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
After an aqueous work-up, the resulting 5-(pyridin-3-yl)oxazole-4-carbaldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or silver(I) oxide (Ag₂O).
-
Purify the final product by recrystallization or chromatography.
Analysis and Discussion
-
Advantages: The Van Leusen reaction is often high-yielding for the formation of the oxazole ring. The starting materials, pyridine-3-carboxaldehyde and TosMIC, are commercially available.
-
Disadvantages: This route requires a two-step process to introduce the carboxylic acid functionality after the oxazole ring has been formed. The formylation and oxidation steps add complexity and may have variable yields. The Vilsmeier-Haack reaction conditions can be harsh.
Comparative Summary
| Feature | Route A: Direct Synthesis | Route B: Robinson-Gabriel | Route C: Van Leusen |
| Starting Materials | Nicotinic Acid, Ethyl Isocyanoacetate | Nicotinic Acid, Ethyl 2-amino-3-oxobutanoate | Pyridine-3-carboxaldehyde, TosMIC |
| Number of Steps | 2 | 3 | 3 |
| Key Transformation | Direct C-C and C-O bond formation | Intramolecular cyclodehydration | [3+2] Cycloaddition |
| Reaction Conditions | Mild | Can be harsh (strongly acidic, high temp) | Mild to moderate |
| Potential Yield | Good to Excellent | Moderate to Good | Moderate to Good |
| Key Advantages | Convergent, fewer steps | Robust, well-established | High-yielding oxazole formation |
| Key Disadvantages | Cost of reagents, potential side reactions | Harsh conditions, extra step for precursor | Multi-step introduction of COOH group |
Conclusion
The choice of synthetic route to this compound will ultimately depend on the specific requirements of the research project, including scale, budget, and available equipment.
-
Route A represents the most modern and potentially efficient approach, especially for smaller-scale synthesis where the cost of reagents is less of a concern. Its directness is a significant advantage.
-
Route B , the Robinson-Gabriel synthesis, is a classic and dependable method that may be more suitable for chemists familiar with this type of reaction and for whom the potentially harsh conditions are not a limitation.
-
Route C , the Van Leusen synthesis, is an excellent choice for constructing the core oxazole ring, but the subsequent functionalization to introduce the carboxylic acid adds complexity and may impact the overall yield.
It is recommended that researchers carefully evaluate the pros and cons of each route and conduct small-scale pilot reactions to determine the optimal conditions for their specific laboratory setting.
References
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Pyridinyl-Oxazoles: A Comparative Analysis of In Vitro and In Vivo Activity
In the landscape of contemporary drug discovery, the heterocyclic scaffold of pyridinyl-oxazoles has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide focuses on elucidating the therapeutic potential of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid through a comparative analysis of the in vitro and in vivo activities of its close structural analogs. While direct experimental data for this specific molecule remains to be extensively published, a wealth of information on related compounds provides a strong foundation for understanding its potential pharmacological profile. This analysis will delve into the nuances of experimental design, offering insights into the causal relationships between chemical structure and biological function, and providing a roadmap for future investigations.
The Pyridinyl-Oxazole Scaffold: A Hub of Biological Activity
The convergence of a pyridine ring, an oxazole core, and a carboxylic acid moiety in this compound suggests a high potential for diverse biological interactions. The pyridine ring is a common feature in numerous established drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability[1][2]. The oxazole ring, another important pharmacophore, is present in various natural and synthetic compounds exhibiting a range of bioactivities, including antimicrobial, antiviral, and cytotoxic effects[3]. The carboxylic acid group often enhances water solubility and can act as a key interacting group with biological targets.
In Vitro Evaluation: Unveiling Cellular and Molecular Mechanisms
In vitro studies serve as the initial and crucial step in characterizing the biological activity of a compound. These assays, performed in a controlled environment outside of a living organism, allow for the precise determination of a compound's effects on specific cell lines or molecular targets.
Anticancer Activity: A Prominent Theme
A significant body of research on pyridinyl-oxazole and related heterocyclic structures points towards potent anticancer activity. For instance, derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide have been synthesized and evaluated as modulators of the Nur77 protein, a key regulator of apoptosis[4][5]. These studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines, including liver and lung cancer, while exhibiting lower toxicity towards normal cells[4][5].
Another study on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives highlighted their ability to induce methuosis, a form of non-apoptotic cell death, in cancer cells[6]. This suggests that compounds with the pyridinyl-pyrimidine backbone, structurally similar to our topic compound, can engage multiple cell death pathways.
Table 1: Comparative In Vitro Anticancer Activity of Pyridinyl-Containing Heterocycles
| Compound/Analog | Cancer Cell Line | Assay | Endpoint | Result (IC50/EC50) | Reference |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivative (8b) | Liver Cancer Cells | Cytotoxicity | Apoptosis Induction | Potent activity, lower toxicity than celastrol | [4][5] |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative (12A) | HeLa, MDA-MB-231 | Vacuole Induction | Methuosis | Effective induction of vacuolization | [6] |
| 5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid derivatives | Various Cancer Cell Lines | Cytotoxicity | Cell Viability | Anticancer properties noted | [7] |
| 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates | 60 Human Cancer Cell Lines | Cytotoxicity | Growth Inhibition (GI50) | Broad-range cytotoxic activity | [8] |
Antimicrobial and Other Activities
Beyond cancer, the pyridinyl-oxazole scaffold and its isosteres have shown promise in other therapeutic areas. Studies on pyridyl-substituted thiazolyl-triazole derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria[1]. The presence of the pyridine moiety was found to be crucial for this activity. Furthermore, some derivatives also exhibited noteworthy antioxidant properties[1].
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to assess the in vitro cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.
In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System
While in vitro studies provide valuable mechanistic insights, in vivo testing in animal models is essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity in a whole organism.
Anticancer Efficacy in Xenograft Models
For anticancer drug development, xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard in vivo platform. Research on a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative (12A) demonstrated significant inhibition of tumor growth in an MDA-MB-231 (breast cancer) xenograft mouse model[6]. This finding is particularly encouraging as it showcases the potential for compounds with a similar pyridinyl-heterocycle core to translate their in vitro potency into in vivo efficacy.
Another study on a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivative (8b) also reported good in vivo safety and anti-hepatocellular carcinoma (HCC) activity[4][5].
Table 2: Summary of In Vivo Anticancer Activity of a Related Compound
| Compound/Analog | Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative (12A) | MDA-MB-231 Xenograft Mouse Model | Breast Cancer | Not specified | Significant inhibition of tumor growth | [6] |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivative (8b) | Not specified | Hepatocellular Carcinoma (HCC) | Not specified | Good in vivo safety and anti-HCC activity | [4][5] |
Experimental Protocol: In Vivo Xenograft Tumor Model
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach a certain volume, the mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., this compound) via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Toxicity Evaluation: Animal health is monitored for any signs of toxicity. Organ tissues may be collected for histopathological analysis.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.
Caption: Workflow of an in vivo xenograft tumor model study.
Bridging the Gap: The In Vitro-In Vivo Correlation
A critical aspect of drug development is establishing a strong correlation between in vitro activity and in vivo efficacy. While potent in vitro activity is a prerequisite, it does not always translate to success in animal models. Factors such as poor pharmacokinetics (e.g., low bioavailability, rapid metabolism) and unforeseen toxicity can lead to a disconnect.
For this compound, its future development will hinge on demonstrating that its anticipated in vitro potency is matched by favorable ADME properties and an acceptable safety profile in in vivo models. The presence of the carboxylic acid group may influence its solubility and absorption, which would need to be carefully evaluated.
Future Directions and Conclusion
The available data on structural analogs strongly suggest that this compound is a compound of significant interest for further investigation, particularly in the field of oncology. The logical next steps would be to synthesize this compound and subject it to a rigorous battery of in vitro and in vivo tests.
Initial in vitro screening should encompass a broad panel of cancer cell lines to identify potential areas of sensitivity. Mechanistic studies should then be conducted to elucidate its molecular targets and pathways of action. Promising in vitro results should be followed by pharmacokinetic and efficacy studies in relevant in vivo models.
References
- 1. scielo.br [scielo.br]
- 2. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Buy 5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid [smolecule.com]
- 8. researchgate.net [researchgate.net]
A Comprehensive Guide to Establishing the Cross-Reactivity Profile of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides a strategic and methodological framework for characterizing the cross-reactivity profile of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid, a compound for which public biological data is scarce. Lacking direct experimental results, this document serves as a predictive and practical manual, outlining the scientific rationale and detailed protocols necessary to comprehensively define its biological interaction landscape.
Introduction to this compound and the Imperative of Selectivity Profiling
This compound is a heterocyclic small molecule incorporating a pyridine ring, an oxazole core, and a carboxylic acid moiety. Such scaffolds are prevalent in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3] The pyridine ring, a common feature in FDA-approved drugs, often participates in hydrogen bonding with protein targets and can significantly influence a compound's pharmacokinetic properties.[4][5] Similarly, the oxazole ring is a versatile pharmacophore found in numerous compounds with anticancer, anti-inflammatory, and antimicrobial activities.[6][7][8]
Given the promiscuity of these structural motifs, a thorough investigation of the compound's selectivity is not merely a regulatory requirement but a foundational step in its development. A comprehensive cross-reactivity profile illuminates potential off-target interactions that could lead to toxicity, while also potentially revealing opportunities for polypharmacology. This guide will propose a plausible primary target class for this molecule based on structural analogy and then detail a systematic approach to experimentally validate this hypothesis and map its broader selectivity.
Hypothetical Target and Rationale: A Kinase-Centric Approach
Based on the structural features of this compound, we hypothesize that its primary biological targets are within the human kinome . Many kinase inhibitors utilize a heterocyclic core to anchor within the ATP-binding site, with functional groups forming key hydrogen bonds with the hinge region of the kinase. The pyridine and oxazole nitrogens can act as hydrogen bond acceptors, while the carboxylic acid can act as a hydrogen bond donor, a common interaction motif for kinase inhibitors.[9][10] Specifically, this structure bears resemblance to scaffolds found in inhibitors of Cyclin-Dependent Kinases (CDKs).[11][12][13] Therefore, for the purpose of this guide, we will proceed with the hypothesis that CDK2 is a primary target.
This hypothesis serves as a starting point for a tiered screening approach designed to confirm on-target activity and progressively broaden the search for off-target interactions.
The Experimental Workflow: A Tiered Approach to Defining Cross-Reactivity
A robust screening cascade is essential for efficient and decisive data generation. It allows for early elimination of non-viable candidates and informs subsequent, more resource-intensive studies.[14][15][16] We propose a three-tiered strategy to systematically build the cross-reactivity profile.
Caption: Proposed screening cascade for this compound.
Tier 1: Primary Target Validation and Broad Kinome Profiling
The initial tier focuses on testing our primary hypothesis and gaining a broad, unbiased view of the compound's interaction with the human kinome.
A. Primary Target Enzymatic Assay (CDK2/Cyclin A2)
This assay will provide a quantitative measure of the compound's potency against our hypothesized target, CDK2. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for this purpose.[17]
-
Principle: The assay measures the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.
-
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X ATP/substrate solution containing 400 µM ATP and 3 µM Rb (Ser807/811) Biotinylated Peptide substrate in kinase reaction buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).[18]
-
Prepare a 4X reaction cocktail by diluting recombinant human CDK2/Cyclin A2 enzyme to 4.0 ng/µl in 4X kinase reaction buffer.
-
Prepare serial dilutions of this compound in the appropriate buffer (e.g., with 1% DMSO).
-
-
Assay Execution (96-well plate):
-
Add 12.5 µl of the 4X reaction cocktail to each well.
-
Add 12.5 µl of the compound dilution (or vehicle control) to the wells and incubate for 5-10 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µl of the 2X ATP/substrate solution to each well.
-
Incubate for 30-60 minutes at 30°C.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 25 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
B. Broad Kinase Selectivity Profiling
To obtain a comprehensive view of selectivity, the compound should be screened against a large, representative panel of kinases. Services like Eurofins' KINOMEscan® offer panels of over 468 kinases.[19]
-
Principle (Competition Binding Assay): The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a low signal.
-
Experimental Workflow:
-
The compound is typically submitted at a single, high concentration (e.g., 10 µM) for the initial screen.
-
The service provider performs the binding assays against their full kinase panel.
-
Results are reported as percent inhibition or Kd values.
-
-
Data Interpretation:
-
The results can be visualized using a "tree-map" representation of the human kinome, where kinases bound by the compound are highlighted.
-
A selectivity score (S-score) can be calculated to quantify the selectivity. For example, S(1µM) = (number of kinases with Kd < 1 µM) / (total number of kinases tested). A lower score indicates higher selectivity.[20]
-
Any kinase showing significant inhibition (e.g., >70% at 10 µM) should be flagged for follow-up IC50 determination in Tier 2.
-
| Parameter | Description | Example Target Value |
| Primary Target IC50 | Potency against the intended target (e.g., CDK2). | < 100 nM |
| Selectivity Score (S10) | Number of off-targets inhibited by >90% at 10 µM. | < 5 |
| Off-Target Hits | Specific kinases inhibited significantly. | Identify for Tier 2 follow-up. |
Tier 2: Safety Pharmacology and Secondary Target Validation
This tier aims to identify potential safety liabilities and confirm the potency of interactions with off-targets identified in Tier 1.
A. In Vitro Safety Pharmacology Panel
Screening against a panel of targets associated with adverse drug reactions is a regulatory expectation and crucial for early de-risking.[21][22] The Eurofins SafetyScreen44™ panel, for instance, covers a range of GPCRs, ion channels, transporters, and non-kinase enzymes.[23]
-
Principle: A battery of in vitro binding and functional assays are performed at a single concentration (e.g., 10 µM) of the test compound.
-
Targets Covered (Illustrative):
-
GPCRs: Adrenergic, Dopaminergic, Serotonergic receptors.
-
Ion Channels: hERG, Sodium, Calcium channels.
-
Transporters: SERT, DAT, NET.
-
Enzymes: COX-1, COX-2, PDE.
-
-
Data Interpretation:
-
Results are typically reported as percent inhibition or stimulation.
-
A common threshold for concern is >50% inhibition at 10 µM. Any significant hits on this panel warrant further investigation and may be a cause for program termination if the liability cannot be mitigated through medicinal chemistry.
-
B. Secondary Target IC50 Determination
For each significant off-target kinase identified in the Tier 1 screen, a full dose-response curve should be generated using an appropriate enzymatic assay (similar to the primary target assay) to determine the IC50 value. This provides a quantitative measure of potency against these unintended targets, allowing for the calculation of a selectivity window (Off-target IC50 / On-target IC50).
Tier 3: Cellular Confirmation of Target Engagement and Function
Biochemical assays are essential, but demonstrating that a compound interacts with its intended (and unintended) targets in a live-cell context is a critical validation step.[24][25]
A. Cellular Target Engagement Assay
Technologies like NanoBRET™ (Bioluminescence Resonance Energy Transfer) provide a direct measure of compound binding to a target protein in living cells.[2][10]
-
Principle: The target protein (e.g., CDK2) is expressed in cells as a fusion with NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that binds to the target's active site is added, acting as the BRET acceptor. When the tracer binds, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that enters the cell and binds to the target will displace the tracer, leading to a loss of BRET signal.[5][8][26]
-
Detailed Protocol:
-
Cell Line Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-CDK2 fusion protein.
-
Assay Execution (384-well plate):
-
Seed the transfected cells into the plate and allow them to attach.
-
Add serial dilutions of the test compound and incubate to allow for cell entry and target binding.
-
Add the NanoBRET™ tracer and the NanoLuc® substrate (furimazine) to the wells.
-
-
Signal Detection:
-
Measure the light emission at two wavelengths simultaneously: one for the donor (luciferase) and one for the acceptor (tracer).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Determine the IC50 value from the dose-response curve of BRET ratio versus compound concentration. This cellular IC50 reflects both the compound's affinity for the target and its ability to permeate the cell membrane.
-
-
B. Functional Cellular Assay
A functional assay confirms that target engagement translates into a biological response. For a CDK2 inhibitor, a cell proliferation assay is a relevant functional readout.
-
Principle: CDK2 is essential for the G1/S phase transition of the cell cycle. Inhibiting CDK2 should lead to cell cycle arrest and a reduction in cell proliferation.
-
Experimental Workflow (e.g., using a cancer cell line like HCT-116):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Assess cell viability using a reagent like CellTiter-Glo® (which measures ATP levels) or by direct cell counting.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Synthesizing the Data: Building the Final Cross-Reactivity Profile
The culmination of this multi-tiered approach is a comprehensive dataset that defines the cross-reactivity profile of this compound.
Caption: Example summary of a cross-reactivity profile.
This profile allows for an informed assessment of the compound's potential. A potent on-target activity coupled with a wide selectivity margin (>100-fold) against related kinases and key safety targets suggests a promising candidate. Conversely, potent off-target activity, particularly against targets with known clinical liabilities (e.g., hERG, 5-HT2B), would be a significant red flag requiring further investigation or program termination.
By rigorously applying the experimental framework detailed in this guide, researchers can move beyond structural speculation and generate the critical data needed to make informed decisions in the drug discovery and development process.
References
- 1. Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. confluencediscovery.com [confluencediscovery.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 7. researchgate.net [researchgate.net]
- 8. berthold.com [berthold.com]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. CDK2/CyclinA2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 13. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
- 14. international-biopharma.com [international-biopharma.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Screening Cascade Development Services [conceptlifesciences.com]
- 17. promega.com [promega.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. researchgate.net [researchgate.net]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. promegaconnections.com [promegaconnections.com]
- 26. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Confirming the Binding Site of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid
This guide provides a comprehensive, multi-faceted experimental strategy to definitively identify and characterize the binding site of the novel compound, 5-(Pyridin-3-yl)oxazole-4-carboxylic acid. Our central hypothesis posits that this compound targets Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy.[1][2][3] This document outlines a logical, self-validating workflow designed for researchers, scientists, and drug development professionals to rigorously confirm this hypothesis and elucidate the precise molecular interactions.
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of L-tryptophan along the kynurenine pathway.[3][4] Its overexpression in the tumor microenvironment leads to immune suppression by depleting tryptophan and producing immunosuppressive metabolites.[4] Consequently, inhibiting IDO1 is a promising strategy in cancer therapy.[1][2][5] This guide will use the well-characterized clinical candidate, Epacadostat (INCB024360), as a benchmark for comparison.[5][6][7]
Part 1: Initial Target Engagement and Functional Validation
The first phase of our investigation is to ascertain whether this compound directly interacts with and inhibits IDO1. This will be achieved through a combination of enzymatic assays and biophysical methods.
Enzymatic Inhibition Assay
The foundational experiment is to measure the inhibitory effect of our compound on IDO1 enzymatic activity. A standard in vitro assay measures the conversion of L-tryptophan to N-formylkynurenine.
Experimental Protocol: HeLa Cell-Based IDO1 Enzyme Assay
-
Cell Culture and IDO1 Induction: Culture HeLa cells in DMEM supplemented with 10% FBS. Induce IDO1 expression by treating the cells with human interferon-gamma (IFN-γ) at 100 ng/mL for 48 hours.
-
Compound Treatment: On the day of the assay, replace the medium with fresh medium containing a serial dilution of this compound. Include a positive control (Epacadostat) and a vehicle control (DMSO).
-
Tryptophan Addition: Add L-tryptophan to a final concentration of 200 µM and incubate for 4 hours at 37°C.
-
Kynurenine Measurement:
-
Harvest the supernatant.
-
Add trichloroacetic acid to a final concentration of 6.1 N to precipitate proteins.
-
Centrifuge and transfer the supernatant to a new plate.
-
Add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 10 minutes at room temperature to allow color development.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis: Calculate the concentration of kynurenine from a standard curve. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Biophysical Confirmation of Direct Binding
To confirm a direct interaction between the compound and the IDO1 protein, we will employ two orthogonal biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Table 1: Comparison of Biophysical Techniques
| Technique | Principle | Information Gained | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Label-free, in-solution measurement, provides full thermodynamic profile. | Requires large amounts of protein and compound, lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized ligand. | Binding affinity (Kd), association rate (ka), dissociation rate (kd). | High sensitivity, real-time kinetics, requires small amounts of analyte. | Requires immobilization of one binding partner, which may affect its conformation. |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Dialyze purified recombinant human IDO1 into the desired assay buffer (e.g., 50 mM potassium phosphate, pH 6.5). Dissolve this compound in the same buffer.
-
ITC Experiment:
-
Load the protein solution (e.g., 20 µM) into the sample cell.
-
Load the compound solution (e.g., 200 µM) into the injection syringe.
-
Perform a series of injections of the compound into the protein solution.
-
Record the heat changes after each injection.
-
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
Part 2: High-Resolution Structural Elucidation of the Binding Site
The cornerstone of this investigation is the determination of the high-resolution crystal structure of the IDO1-compound complex. This will provide definitive evidence of the binding site and the specific molecular interactions.
X-Ray Crystallography
X-ray crystallography will allow us to visualize the binding pose of this compound within the IDO1 active site.
Experimental Protocol: X-Ray Crystallography
-
Protein Expression and Purification: Express recombinant human IDO1 in E. coli and purify it using affinity and size-exclusion chromatography.
-
Crystallization:
-
Set up crystallization trials using the hanging-drop vapor diffusion method.
-
Screen a variety of crystallization conditions (precipitants, buffers, additives).
-
Co-crystallize IDO1 with a saturating concentration of this compound.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with a known IDO1 structure (e.g., PDB ID: 5WN8) as a search model.[8]
-
Build the model of the compound into the electron density map and refine the structure.
-
Comparative Analysis with Epacadostat
The crystal structure of IDO1 in complex with Epacadostat reveals key interactions within the active site.[8] Epacadostat coordinates with the heme iron via an oxygen atom.[8][9] Our analysis of the this compound complex will focus on identifying analogous and distinct interactions.
dot
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Discovery of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) and Histone Deacetylase (HDAC) Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epacadostat - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-(Pyridin-3-yl)oxazole-4-carboxylic Acid: A Proactive Safety and Operational Protocol
As drug discovery and development professionals, our work inherently involves navigating the unknown. We often handle novel chemical entities for which comprehensive safety data has yet to be established. 5-(Pyridin-3-yl)oxazole-4-carboxylic acid is one such compound. In the absence of a specific Safety Data Sheet (SDS), a proactive and scientifically-grounded approach to safety is not just recommended—it is imperative.
This guide provides essential, immediate safety and logistical information for handling this compound. By deconstructing the molecule into its primary structural motifs—a pyridine ring, an oxazole ring, and a carboxylic acid group—we can anticipate potential hazards and establish a robust protocol for personal protection, operational handling, and disposal. This methodology forms a self-validating system, ensuring safety by mitigating risks inferred from well-characterized analogous compounds.
Hazard Assessment Based on Structural Analogs
The core of our safety protocol is a thorough understanding of the potential risks. Since specific toxicological data for this compound is not available, we will infer its hazard profile from its constituent chemical families.
The pyridine moiety is a primary concern. Pyridine is a volatile, flammable, and toxic liquid known for its strong, unpleasant odor.[1][2] Exposure can lead to skin and respiratory irritation, with symptoms like dizziness, headaches, and nausea.[2] The carboxylic acid functional group, particularly on a heterocyclic system, suggests the compound is a solid that can cause skin, eye, and respiratory irritation.[3] Therefore, all handling should be performed with the assumption that the compound is, at a minimum, a potent irritant and potentially harmful if inhaled, ingested, or absorbed through the skin.
Table 1: Anticipated Hazard Profile of this compound
| Structural Moiety | Anticipated Hazard | Rationale & Supporting Evidence |
| Pyridine Ring | Inhalation Toxicity: May cause headaches, dizziness, respiratory irritation.[1][2] Skin/Eye Irritation: Contact can cause irritation.[1] Flammability: Pyridine itself is highly flammable. While the solid-state of the target compound reduces this risk, thermal decomposition may produce flammable vapors.[4][5][6] | Pyridine is a well-documented hazardous material with strict handling procedures due to its volatility and potential health effects.[1] |
| Oxazole Ring | Biological Activity: Oxazole derivatives are explored as potential anticancer agents, indicating they are biologically active and should be handled with care to avoid unintended exposure.[7][8] | Research into similar oxazole structures shows significant biological effects, warranting cautious handling as a potentially bioactive compound.[7] |
| Carboxylic Acid Group | Skin & Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3] Respiratory Irritation: May cause respiratory irritation (H335) if inhaled as a dust.[3] | An SDS for the structurally similar 3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid explicitly lists these hazard statements.[3] |
| Solid (Powder) Form | Inhalation Risk: As a powdered substance, it can be easily aerosolized, creating an inhalation hazard. | General best practices for handling powdered chemicals mandate containment to prevent dust formation and inhalation.[9] |
Core Personal Protective Equipment (PPE) Protocol
Based on the hazard assessment, a multi-layered PPE strategy is required. This is your first and most critical line of defense against exposure.[2]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Causality |
| Hand Protection | Double-glove with chemical-resistant nitrile gloves.[2] | The pyridine moiety necessitates robust chemical resistance. Nitrile is recommended over latex for handling pyridine.[1][10] Double-gloving minimizes exposure during glove changes and in case of a breach in the outer glove. |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[9] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation (e.g., bulk transfers). | Protects against splashes and airborne dust, which are anticipated to cause serious eye irritation.[3] Safety glasses with side shields are insufficient.[11] |
| Body Protection | A chemical-resistant lab coat, fully buttoned, with knit or elastic cuffs.[9] | Prevents skin contact with the compound.[9] Cuffs should be tucked into the inner glove to create a seal. |
| Respiratory Protection | All handling of the solid compound must occur within a certified chemical fume hood to control dust and potential vapors.[1][9] If a fume hood is not available or during a large spill, a NIOSH-approved respirator (e.g., an N95 or an elastomeric half-mask with a P100 filter) is mandatory.[11][12] | This is a critical engineering control to prevent inhalation of irritating and potentially toxic dust.[9] Pyridine's volatility further necessitates the use of a fume hood.[2][4] |
| Footwear | Fully enclosed, chemical-resistant shoes.[9] | Protects feet from spills and dropped equipment. |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.[9]
Preparation & Engineering Controls
-
Designate Area: Cordon off a specific area within a chemical fume hood for all handling activities.[9]
-
Verify Ventilation: Ensure the chemical fume hood has a current certification and is functioning correctly before starting work. The airflow will contain any dust or vapors generated.[1][2]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, solvents, glassware) and labeled waste containers before introducing the compound. This minimizes movement and the potential for spreading contamination.
-
Pre-label Containers: Ensure all vials, flasks, and waste containers are clearly and accurately labeled.
Donning & Doffing PPE
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Handling the Compound
-
Weighing: Perform all weighing operations on a draft shield or within the fume hood to contain dust. Use a dedicated spatula.
-
Transfers & Dissolution: Conduct all transfers of the solid compound within the fume hood. When adding solvents, do so slowly to avoid splashing. Keep containers tightly closed when not in use.[1][4]
-
Post-Handling Decontamination: After handling, decontaminate the dedicated area and any equipment used. Wipe surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a standard cleaning agent. Dispose of all cleaning materials as hazardous waste.
Spill and Waste Disposal Plan
Proper disposal is a critical and regulated component of the chemical lifecycle.[1][9]
Spill Response
Immediate and correct response to a spill is vital.
Caption: Chemical Spill Response Workflow.
Waste Disposal
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels, absorbent pads) must be placed in a dedicated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a sealed, properly labeled hazardous liquid waste container.
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Final Disposal: Follow your institution's specific procedures for the pickup and disposal of chemical waste.
Emergency First Aid Procedures
In case of accidental exposure, immediate action is crucial.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek immediate medical attention.[3][13]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[1][13] Seek medical attention if irritation develops or persists.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of clean, fresh water for at least 15 minutes, holding the eyelids open.[4][13] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[4][13]
By treating this compound with the caution afforded to its more hazardous structural relatives, we build a deep, trustworthy, and scientifically-sound safety culture. This proactive approach not only protects the researcher but also ensures the integrity of the research itself.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. aksci.com [aksci.com]
- 4. carlroth.com [carlroth.com]
- 5. lobachemie.com [lobachemie.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. hsa.ie [hsa.ie]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
